Product packaging for 3,5-Dimethyloctane(Cat. No.:CAS No. 15869-93-9)

3,5-Dimethyloctane

Numéro de catalogue: B092337
Numéro CAS: 15869-93-9
Poids moléculaire: 142.28 g/mol
Clé InChI: VRHRGVJOUHJULC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dimethyloctane is a branched-chain alkane that serves as a valuable compound in advanced chemical and energy research. Its defined branched structure makes it a subject of interest in the development of next-generation biofuels, where specific hydrocarbon isomers are critical for optimizing fuel properties such as combustion efficiency and cold-flow performance . In the analytical laboratory, this compound is widely utilized as a reference standard in gas chromatography (GC). Its well-characterized retention indices on various non-polar stationary phases, including DB-1 and HP-1 columns, are essential for the accurate identification and quantification of hydrocarbon components in complex mixtures like petroleum fractions . Research into its fundamental properties, including its enthalpy of vaporization, provides critical data for thermodynamic models and industrial process design . This compound is intended for use by qualified researchers in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22 B092337 3,5-Dimethyloctane CAS No. 15869-93-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,5-dimethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-7-10(4)8-9(3)6-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHRGVJOUHJULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871246
Record name 3,5-Dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with an acird pungent odor; [Chem Service MSDS]
Record name 3,5-Dimethyloctane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16239
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

15869-93-9
Record name 3,5-Dimethyloctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15869-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyloctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octane, 3,5-dimethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-dimethyloctane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062604
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

3,5-Dimethyloctane CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dimethyloctane, a branched alkane with emerging significance in the field of metabolomics, particularly in cancer research. This document details its chemical identity, physicochemical properties, and analytical methodologies, and explores its potential as a biomarker.

Core Chemical Identity

CAS Number: 15869-93-9[1]

Molecular Formula: C₁₀H₂₂[1]

Physicochemical Properties

This compound is a colorless liquid with a characteristic acrid, pungent odor.[1] As a branched alkane, it is a nonpolar compound, rendering it insoluble in water but soluble in organic solvents. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight142.28 g/mol [1]
Boiling Point160 °C (433.15 K)NIST WebBook
Density0.74 g/cm³ChemBK
Refractive Index1.41Lab Pro Inc.
XLogP35.1[1]

Synthesis and Analysis

The primary analytical technique for the identification and quantification of this compound, a volatile organic compound (VOC), is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]

Experimental Protocol: GC-MS Analysis of Volatile Organic Compounds

This protocol provides a general framework for the analysis of VOCs like this compound from biological or environmental samples.

1. Sample Collection and Preparation:

  • For breath analysis, samples are collected in inert bags (e.g., Tedlar®) or onto sorbent tubes.

  • For liquid samples (e.g., cell culture media, plasma), headspace sampling or purge and trap techniques are employed to extract volatile compounds.[4][6]

  • Solid samples (e.g., tissue biopsies) can be subjected to headspace solid-phase microextraction (SPME).

2. Gas Chromatography (GC):

  • Column: A nonpolar capillary column, such as a polydimethylsiloxane-based column (e.g., DB-5ms), is typically used for the separation of alkanes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector: Split/splitless injector, with the temperature set appropriately to ensure rapid volatilization of the sample.

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

3. Mass Spectrometry (MS):

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

  • Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds. For targeted analysis, selected ion monitoring (SIM) can be used for higher sensitivity.

  • Identification: The resulting mass spectrum of a chromatographic peak is compared to reference spectra in a database (e.g., NIST Mass Spectral Library) for compound identification. The fragmentation pattern of alkanes is characterized by clusters of peaks separated by 14 mass units (corresponding to CH₂ groups).[7] The retention time of the compound is also compared to that of a known standard.

Table 2: Kovats Retention Indices for this compound

Column TypeRetention IndexSource
Standard Non-polar922 - 928[1]
Semi-standard Non-polar917 - 928[1]

Biological Significance and Potential Applications

This compound has been identified as a metabolite observed in the context of cancer metabolism.[1] Volatile organic compounds are increasingly being investigated as non-invasive biomarkers for the early detection and monitoring of various diseases, including cancer. Altered metabolic pathways in cancer cells can lead to the production and release of specific VOCs that can be detected in breath, blood, or urine.

Logical Relationship: this compound as a Potential Cancer Biomarker

biomarker_pathway Cancerous_Cells Cancerous Cells (Altered Metabolism) Metabolic_Pathways Altered Metabolic Pathways Cancerous_Cells->Metabolic_Pathways VOC_Production Production of This compound (VOC) Metabolic_Pathways->VOC_Production Release Release into Bloodstream/Breath VOC_Production->Release Detection Detection via GC-MS Release->Detection Biomarker Potential Biomarker for Cancer Diagnosis Detection->Biomarker

Caption: Logical workflow illustrating the potential of this compound as a cancer biomarker.

Experimental Workflow: Biomarker Discovery

experimental_workflow cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_data Data Processing Patient_Cohort Patient Cohort (Cancer vs. Healthy) Breath_Sample Breath Sample Collection Patient_Cohort->Breath_Sample SPME SPME/Sorbent Tube Adsorption Breath_Sample->SPME GCMS GC-MS Analysis SPME->GCMS Data_Processing Data Processing & Statistical Analysis GCMS->Data_Processing Biomarker_ID Biomarker Identification (e.g., this compound) Data_Processing->Biomarker_ID Validation Clinical Validation Biomarker_ID->Validation

Caption: A typical experimental workflow for the discovery of volatile organic compound biomarkers.

Conclusion

This compound is a well-characterized branched alkane with established physicochemical properties. Its detection as a metabolite in cancer contexts highlights its potential as a non-invasive biomarker. Further research is warranted to elucidate its specific metabolic origins and to validate its clinical utility in the diagnosis and monitoring of cancer. The analytical methods outlined in this guide provide a robust framework for future investigations into the biological role of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 3,5-Dimethyloctane: Erythro and Threo Configurations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3,5-dimethyloctane, with a specific focus on the erythro and threo diastereomers. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines reported data with theoretical principles and generalized experimental protocols relevant to the synthesis and characterization of chiral alkanes.

Introduction to the Stereochemistry of this compound

This compound is a saturated acyclic hydrocarbon with the molecular formula C₁₀H₂₂.[1][2][3] The presence of two chiral centers at the C3 and C5 positions gives rise to four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomeric to each other. The terms "erythro" and "threo" are used to describe the relative configuration of the two stereocenters.[4][5]

  • Erythro Isomers: In the erythro configuration, similar substituents on the two chiral centers are on the same side in a Fischer projection.

  • Threo Isomers: In the threo configuration, similar substituents are on opposite sides in a Fischer projection.[4][5]

The spatial arrangement of the methyl groups in these stereoisomers can significantly influence their physical properties and, in a biological context, their interaction with chiral molecules such as enzymes and receptors.

Physicochemical Properties

While extensive experimental data for the individual stereoisomers of this compound are scarce, a combination of reported data for the isomeric mixture and calculated values for the individual diastereomers provides insight into their physicochemical properties.

PropertyThis compound (Mixture)Erythro-3,5-DimethyloctaneThreo-3,5-DimethyloctaneSource
Molecular Formula C₁₀H₂₂C₁₀H₂₂C₁₀H₂₂[1][2]
Molecular Weight 142.28 g/mol 142.28 g/mol 142.28 g/mol [1][2]
Boiling Point 160 °C (433.15 K)Not Reported154.17 °C (427.32 K) (Calculated)[2][6]
Enthalpy of Vaporization (ΔvapH°) Not ReportedNot Reported37.08 kJ/mol (Calculated)[6]
Octanol/Water Partition Coefficient (logPoct/wat) Not ReportedNot Reported3.859 (Calculated)[6]
Kovats Retention Index (non-polar column) 922 - 928921922[7][7][8]

Experimental Protocols

Hypothetical Stereoselective Synthesis

A plausible route to access the erythro and threo diastereomers of this compound involves the stereoselective reduction of a 3,5-disubstituted-4-octanone precursor. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and reaction conditions. This would be followed by a deoxygenation step.

Protocol 1: Diastereoselective Reduction of 3,5-Dimethyl-4-octanone followed by Deoxygenation

  • Synthesis of 3,5-Dimethyl-4-octanone: The ketone precursor can be synthesized via the acylation of an appropriate organometallic reagent with a carboxylic acid derivative.

  • Diastereoselective Reduction:

    • For the syn (leading to erythro) alcohol: Employ a reducing agent that favors substrate control, such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) in a non-polar solvent like toluene.

    • For the anti (leading to threo) alcohol: Employ a reducing agent that favors chelation control, such as sodium borohydride with the addition of a Lewis acid like cerium(III) chloride (Luche reduction) in a protic solvent like methanol.

  • Deoxygenation (e.g., Barton-McCombie Deoxygenation):

    • Convert the resulting alcohol to a thiocarbonyl derivative (e.g., a xanthate).

    • Treat the xanthate with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride or a more environmentally friendly alternative) to remove the hydroxyl group and form the alkane.

  • Purification: The final product would be purified by fractional distillation and/or preparative gas chromatography.

Separation and Characterization of Stereoisomers

Protocol 2: Chiral Gas Chromatography (GC) for Diastereomer and Enantiomer Separation

This protocol outlines a method for the analytical separation of the stereoisomers of this compound.

  • Instrumentation:

    • Gas chromatograph equipped with a flame ionization detector (FID).

    • Chiral capillary column (e.g., a cyclodextrin-based stationary phase such as β-DEX or G-TA).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 2 °C/minute to 150 °C.

      • Hold at 150 °C for 10 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Sample Preparation:

    • Dissolve the synthesized mixture of this compound stereoisomers in a volatile solvent such as hexane to a concentration of 1 mg/mL.

  • Data Analysis:

    • Record the retention times of the separated stereoisomers. The Kovats retention indices can be used to tentatively identify the erythro and threo diastereomers.[7][8]

    • Integrate the peak areas to determine the relative abundance of each isomer.

Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: High-resolution NMR spectrometer (¹H NMR and ¹³C NMR).

  • Sample Preparation: Collect the separated fractions from preparative GC and dissolve in deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Spectral Analysis: While the spectra of all stereoisomers are expected to be very similar, subtle differences in chemical shifts and coupling constants, particularly for the protons and carbons near the chiral centers (C3, C5, and the attached methyl groups), can be used to distinguish between the erythro and threo diastereomers. Generally, for acyclic diastereomers, the coupling constants between vicinal protons can differ, and the chemical shifts of carbons can be influenced by the different steric environments.[9]

Visualizations

Stereoisomeric Relationships

The following diagram illustrates the relationships between the four stereoisomers of this compound.

G Stereoisomers of this compound cluster_erythro erythro pair cluster_threo threo pair 3R,5S (3R,5S)-3,5-dimethyloctane 3S,5R (3S,5R)-3,5-dimethyloctane 3R,5S->3S,5R Enantiomers 3R,5R (3R,5R)-3,5-dimethyloctane 3R,5S->3R,5R Diastereomers 3S,5S (3S,5S)-3,5-dimethyloctane 3R,5S->3S,5S Diastereomers 3S,5R->3R,5R Diastereomers 3S,5R->3S,5S Diastereomers 3R,5R->3S,5S Enantiomers

Caption: Relationships between the stereoisomers of this compound.

Hypothetical Synthesis and Separation Workflow

The following diagram outlines a logical workflow for the proposed synthesis and separation of the erythro and threo stereoisomers of this compound.

G Workflow for Synthesis and Separation start Starting Materials ketone 3,5-Dimethyl-4-octanone start->ketone reduction Diastereoselective Reduction ketone->reduction syn_alcohol syn-3,5-Dimethyl-4-octanol reduction->syn_alcohol syn-selective anti_alcohol anti-3,5-Dimethyl-4-octanol reduction->anti_alcohol anti-selective deoxygenation_syn Deoxygenation syn_alcohol->deoxygenation_syn deoxygenation_anti Deoxygenation anti_alcohol->deoxygenation_anti erythro erythro-3,5-Dimethyloctane (Racemic) deoxygenation_syn->erythro threo threo-3,5-Dimethyloctane (Racemic) deoxygenation_anti->threo separation Chiral GC Separation erythro->separation threo->separation enantiomers_erythro Erythro Enantiomers separation->enantiomers_erythro enantiomers_threo Threo Enantiomers separation->enantiomers_threo

Caption: Hypothetical workflow for the synthesis and separation of this compound stereoisomers.

Biological Significance

At present, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways for the stereoisomers of this compound. As a simple branched-chain alkane, it is not expected to have significant biological activity in the context of drug development. However, in fields such as petrochemistry and environmental science, the analysis of such isomers can be relevant for crude oil characterization and biodegradation studies.

Conclusion

This technical guide has summarized the available information on the erythro and threo stereoisomers of this compound. While specific experimental data are limited, this guide provides a framework for understanding their stereochemical relationships, predicted physicochemical properties, and generalized protocols for their synthesis and separation. The provided visualizations offer a clear representation of the isomeric relationships and a potential experimental workflow. For researchers in drug development, while this specific molecule may not be of direct interest, the principles of stereoselective synthesis and chiral separation outlined here are fundamental to the preparation of enantiomerically pure active pharmaceutical ingredients. Further research would be required to determine the precise experimental properties of these stereoisomers.

References

Synthesis and Characterization of 3,5-Dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-dimethyloctane, a branched alkane with potential applications in various fields of chemical research and development. This document details a feasible synthetic route, complete with experimental protocols, and presents a thorough characterization of the target molecule using modern analytical techniques.

Synthesis of this compound

A plausible and efficient three-step synthesis of this compound has been designed, commencing with readily available starting materials. The synthetic pathway involves a Grignard reaction to form the carbon skeleton, followed by dehydration to introduce a double bond, and subsequent hydrogenation to yield the saturated alkane.

Synthetic Pathway

Synthesis of this compound 2-Bromopentane 2-Bromopentane Grignard Reaction Grignard Reaction 2-Bromopentane->Grignard Reaction Mg, dry ether Mg, dry ether Mg, dry ether Pentylmagnesium bromide Pentylmagnesium bromide 5-Methyl-2-hexanone 5-Methyl-2-hexanone 5-Methyl-2-hexanone->Grignard Reaction 3,5-Dimethyloctan-3-ol 3,5-Dimethyloctan-3-ol Grignard Reaction->3,5-Dimethyloctan-3-ol Dehydration Dehydration 3,5-Dimethyloctan-3-ol->Dehydration H2SO4, heat H2SO4, heat H2SO4, heat 3,5-Dimethyloctene (mixture of isomers) 3,5-Dimethyloctene (mixture of isomers) Dehydration->3,5-Dimethyloctene (mixture of isomers) Hydrogenation Hydrogenation 3,5-Dimethyloctene (mixture of isomers)->Hydrogenation H2, Pd/C H2, Pd/C H2, Pd/C This compound This compound Hydrogenation->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyloctan-3-ol via Grignard Reaction

This procedure is adapted from standard Grignard reaction protocols.[1]

  • Preparation of Grignard Reagent: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.1 equivalents). The apparatus is maintained under a dry, inert atmosphere (e.g., nitrogen or argon). A solution of 2-bromopentane (1.0 equivalent) in anhydrous diethyl ether is added dropwise through the dropping funnel to initiate the reaction. The reaction mixture is stirred and gently warmed to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent, pentylmagnesium bromide.

  • Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 5-methyl-2-hexanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,5-dimethyloctan-3-ol.

Step 2: Dehydration of 3,5-Dimethyloctan-3-ol

This procedure is based on the acid-catalyzed dehydration of tertiary alcohols.[2][3][4][5][6]

  • Reaction Setup: The crude 3,5-dimethyloctan-3-ol is placed in a round-bottom flask. A catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, is added. The flask is fitted with a distillation apparatus.

  • Dehydration and Distillation: The mixture is heated to a temperature sufficient to cause dehydration and distill the resulting alkene product, a mixture of 3,5-dimethyloctene isomers. The collection of the distillate as it forms drives the equilibrium towards the product.

  • Purification: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and purified by fractional distillation to isolate the 3,5-dimethyloctene isomers.

Step 3: Hydrogenation of 3,5-Dimethyloctene

This protocol follows standard procedures for catalytic hydrogenation.[7][8][9][10][11]

  • Catalyst and Substrate: A reaction flask is charged with the mixture of 3,5-dimethyloctene isomers and a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C) is carefully added.

  • Hydrogenation: The flask is connected to a hydrogen source (e.g., a hydrogen-filled balloon or a hydrogenation apparatus). The air in the flask is replaced with hydrogen by evacuating and refilling the system several times. The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC).

  • Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Final Purification: The crude product is purified by fractional distillation to obtain pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₂₂[2][12]
Molecular Weight142.28 g/mol [2][12]
CAS Number15869-93-9[2][12]
AppearanceColorless liquid[2]
Boiling Point~159-161 °C[13]
Density~0.742 g/cm³ at 20 °C
Refractive Index~1.416 at 20 °C
Spectroscopic Data

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is employed to determine the purity of the synthesized this compound and to confirm its molecular weight and fragmentation pattern.

ParameterValueReference
Molecular Ion (M⁺)m/z 142[10]
Major Fragment Ions (m/z)
113[M-C₂H₅]⁺[14][15][16][17]
99[M-C₃H₇]⁺[14][15][16][17]
85[M-C₄H₉]⁺[14][15][16][17]
71[M-C₅H₁₁]⁺[14][15][16][17]
57[C₄H₉]⁺ (tert-Butyl cation)[14][15][16][17]
43[C₃H₇]⁺ (Isopropyl cation)[14][15][16][17]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of this compound by identifying the different proton and carbon environments within the molecule.

¹H NMR (Proton NMR) Data (Predicted, in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.85-0.95m9H-CH₃ groups
~1.10-1.40m10H-CH₂- groups
~1.50-1.70m3H-CH- groups

¹³C NMR (Carbon NMR) Data (Predicted, in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~11-14Terminal -CH₃
~20-23Methyl branches (-CH(CH₃)-)
~29-33-CH₂- groups
~35-40-CH- groups
~42-45-CH₂- adjacent to branches

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane, showing C-H stretching and bending vibrations.[18]

Wavenumber (cm⁻¹)Vibration Type
2960-2850C-H stretch (strong)
1465-CH₂- bend (medium)
1375-CH₃ bend (medium)

Logical Workflow

The overall process for the synthesis and characterization of this compound can be summarized in the following workflow diagram.

Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Reporting Start Start Grignard Reaction Grignard Reaction Start->Grignard Reaction Dehydration Dehydration Grignard Reaction->Dehydration Hydrogenation Hydrogenation Dehydration->Hydrogenation Purification_Synth Purification Hydrogenation->Purification_Synth GC-MS GC-MS Purification_Synth->GC-MS NMR NMR Purification_Synth->NMR IR IR Purification_Synth->IR Physical Properties Physical Properties Purification_Synth->Physical Properties Data Tabulation Data Tabulation GC-MS->Data Tabulation NMR->Data Tabulation IR->Data Tabulation Physical Properties->Data Tabulation Spectral Interpretation Spectral Interpretation Data Tabulation->Spectral Interpretation Final Report Final Report Spectral Interpretation->Final Report

Caption: Overall workflow for the synthesis and characterization.

References

3,5-Dimethyloctane as a volatile organic compound (VOC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dimethyloctane as a Volatile Organic Compound (VOC)

Introduction

This compound (CAS: 15869-93-9) is a branched-chain alkane with the molecular formula C10H22.[1] As a member of the volatile organic compound (VOC) family, it contributes to various chemical processes in the atmosphere and has been identified from both biogenic and anthropogenic sources. Its non-polar nature, relatively low water solubility, and volatility ensure its distribution in the environment, primarily in the atmosphere and in lipid-rich matrices.[2][3] This compound is of interest to researchers for its role in atmospheric chemistry, as a potential biofuel, and as a biomarker in various biological and environmental systems.[1] This guide provides a comprehensive technical overview of its physicochemical properties, analytical methodologies, environmental fate, and toxicological and metabolic profiles, targeted at researchers, scientists, and professionals in drug development.

Physicochemical and Identification Data

Quantitative data for this compound is summarized below. These properties are crucial for understanding its environmental transport, partitioning, and analytical behavior.

Table 1: Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C10H22[1][2][4]
Molecular Weight 142.28 g/mol [1][2]
Density 0.74 g/cm³[2]
Boiling Point 158.6 - 160 °C[2]
Melting Point -53.99 °C[2]
Flash Point 38 °C[2]
Vapor Pressure 3.38 mmHg at 25 °C[2]
Water Solubility 93.15 µg/L (temperature not stated)[2]
Refractive Index 1.4120 - 1.4130[2]
Henry's Law Constant (k°H) 0.00016 mol/(kg*bar) at 298.15 K[5]
logP (Octanol-Water Partition Coeff.) 5.1[1]
Table 2: Identification and Safety
IdentifierValueReference(s)
CAS Number 15869-93-9[1][4]
IUPAC Name This compound[1][4]
Synonyms Octane, 3,5-dimethyl-[1][4]
InChIKey VRHRGVJOUHJULC-UHFFFAOYSA-N[1][4]
GHS Hazard Class Flammable Liquid, Category 3[1]
Hazard Statements H226: Flammable liquid and vapor[1][6]
Precautionary Statements P210, P233, P240, P241, P242, P243, P280[1][6]

Analytical Methodologies

The primary analytical technique for the identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS), owing to its high sensitivity and selectivity for volatile compounds.[7] Sample preparation frequently employs Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free method that effectively concentrates VOCs from a sample matrix onto a coated fiber.[8]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol is a representative methodology synthesized from standard practices for VOC analysis in environmental or biological samples.[8][9]

  • Sample Preparation:

    • Place 2.5 - 5.0 g (for solids) or 5.0 - 10.0 mL (for liquids) of the sample into a 20 mL glass headspace vial.

    • For aqueous samples, add NaCl to saturation to increase the partitioning of analytes into the headspace.

    • Seal the vial immediately with a PTFE-faced septum and screw cap.

    • Prepare a blank sample using sterile water or a clean, inert matrix to monitor for background contamination.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Pre-condition the SPME fiber as per the manufacturer's instructions (e.g., at 270 °C for 60 min in the GC injection port). A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range VOC analysis.[8]

    • Place the sealed sample vial into a water bath or heating block set to a controlled temperature (e.g., 37-40 °C).[9]

    • Allow the sample to equilibrate for at least 30 minutes with agitation (e.g., 250 rpm).[8]

    • Introduce the SPME fiber assembly through the vial's septum, exposing the fiber to the headspace above the sample.

    • Extract the VOCs for a defined period, typically 10-30 minutes, while maintaining temperature and agitation.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: Immediately after extraction, retract the fiber and insert it into the heated GC inlet (e.g., 220-250 °C) for thermal desorption for 1-2 minutes.[8][9]

    • GC Separation:

      • Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or DB-624 (60 m x 0.25 mm ID, 1.4 µm film thickness).[8]

      • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[8]

      • Oven Program: A typical temperature program starts at 35-40 °C (hold for 5 min), ramps at 10 °C/min to 100 °C, then ramps at 15 °C/min to 220-230 °C (hold for 3-10 min).[8]

    • MS Detection:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 40-450.[7]

      • Temperatures: Ion source at 230 °C, MS transfer line at 280 °C.[7]

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with a known reference standard or a spectral library (e.g., NIST). The Kovats Retention Index can also be used for confirmation.[1]

    • Quantify the compound using an external or internal standard calibration curve.

G cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 1. Sample Collection (Solid or Liquid Matrix) Vial 2. Transfer to 20 mL Headspace Vial Sample->Vial Seal 3. Seal with PTFE Septum Vial->Seal Equilibrate 4. Equilibrate & Heat (e.g., 40°C, 30 min) Seal->Equilibrate Extract 5. Expose SPME Fiber to Headspace (30 min) Equilibrate->Extract Desorb 6. Thermal Desorption in GC Inlet (250°C) Extract->Desorb Separate 7. GC Separation (Capillary Column) Desorb->Separate Detect 8. MS Detection (EI, Quadrupole) Separate->Detect Identify 9. Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify 10. Quantification (Calibration Curve) Identify->Quantify

Figure 1: Analytical workflow for this compound using HS-SPME-GC-MS.

Environmental Fate and Transport

The environmental behavior of this compound is governed by its high volatility, low water solubility, and susceptibility to atmospheric and biological degradation.[2][10]

  • Volatilization and Transport: Due to its high vapor pressure and low water solubility, this compound released to soil or water will readily partition into the atmosphere.[2][11] Long-range transport can occur in the gas phase.

  • Biodegradation: this compound is susceptible to microbial degradation in soil and water under aerobic conditions.[14] Studies on petroleum hydrocarbon mixtures have demonstrated that branched alkanes can be biodegraded, although often at slower rates than their linear counterparts. The process is a key mechanism for its removal from terrestrial and aquatic ecosystems.

G cluster_air Atmosphere cluster_water Water / Soil Source This compound (Release into Environment) Air Gaseous this compound Source->Air Water Dissolved / Adsorbed This compound Source->Water Oxidation Atmospheric Oxidation (OH Radicals) Air->Oxidation SOA Secondary Organic Aerosol (SOA) & Other Products Oxidation->SOA Water->Air Deposition Biodegradation Microbial Biodegradation Water->Biodegradation Volatilization Volatilization Metabolites CO2 + H2O + Biomass Biodegradation->Metabolites Volatilization->Air

Figure 2: Environmental fate and transport pathways for this compound.

Toxicology and Human Health

The toxicological profile of this compound is not well-characterized. No specific LD50 or LC50 values are available in the public literature.[15][16] However, as a member of the C9-C12 saturated aliphatic hydrocarbon category, some general toxicological properties can be inferred.

  • Acute Effects: Like other volatile alkanes, high concentrations of this compound vapor can cause central nervous system (CNS) depression, leading to symptoms such as dizziness, headache, and incoordination.[3] It is described as having an acrid, pungent odor and may cause irritation to the respiratory tract.[1][3]

  • Chronic Effects: Long-term exposure to high levels of similar solvents can lead to neurotoxic effects.[3]

  • Carcinogenicity: It is not classified as a carcinogen, and data is insufficient to assess its carcinogenic potential.[6]

  • Metabolite Status: this compound has been identified as a human metabolite and has been observed in the context of cancer metabolism, suggesting it may be produced endogenously or result from the metabolism of dietary or environmental precursors.[1][17]

Metabolism

Specific metabolic pathways for this compound have not been elucidated in detail. However, the metabolism of branched-chain alkanes in mammals is generally understood to proceed via oxidation reactions catalyzed by the Cytochrome P450 (CYP) mixed-function oxidase system, primarily in the liver.[18][19]

The plausible metabolic pathway involves:

  • Hydroxylation: The initial and rate-limiting step is the hydroxylation of a terminal (ω-oxidation) or internal (sub-terminal) carbon atom by a CYP enzyme (e.g., CYP450) to form a primary or secondary alcohol.

  • Oxidation to Aldehyde/Ketone: The resulting alcohol is then oxidized by alcohol dehydrogenases to form an aldehyde (from a primary alcohol) or a ketone (from a secondary alcohol).

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized by aldehyde dehydrogenases to form a carboxylic acid.

  • Beta-Oxidation: The resulting fatty acid can then, in principle, enter the β-oxidation pathway to be broken down into smaller acyl-CoA units, which can enter central metabolism (e.g., the TCA cycle). The methyl branches may require specific enzymatic steps (e.g., α-oxidation) to be metabolized further.

G cluster_pathway Generalized Mammalian Metabolic Pathway Alkane This compound Alcohol Hydroxylated Metabolite (Alcohol) Alkane->Alcohol Cytochrome P450 (Hydroxylation) Aldehyde Aldehyde / Ketone Alcohol->Aldehyde Alcohol Dehydrogenase Acid Carboxylic Acid Aldehyde->Acid Aldehyde Dehydrogenase BetaOx β-Oxidation & Further Metabolism Acid->BetaOx

Figure 3: Plausible metabolic pathway for a branched alkane like this compound.

References

The Enigmatic Presence of 3,5-Dimethyloctane in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyloctane, a branched alkane, has emerged as a molecule of interest due to its detection in various biological systems, ranging from insect chemical communication to potential, albeit less defined, roles in human metabolism. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, detailing its presence in biological systems, putative biosynthetic pathways, and the analytical methodologies employed for its characterization. This document aims to serve as a foundational resource for researchers investigating novel semiochemicals, metabolic pathways, and potential biomarkers.

Natural Occurrence of this compound

The most definitive evidence for the natural occurrence of this compound comes from the study of insect chemical signaling. Specifically, it has been identified as a component of the Dufour's gland secretion in the ant species Formica exsecta. The Dufour's gland in ants is known to produce a complex mixture of hydrocarbons that serve various functions, including trail marking, nestmate recognition, and alarm signaling.

Quantitative Data on this compound in Formica exsecta

The following table summarizes the quantitative analysis of this compound found in the Dufour's gland of Formica exsecta workers and queens. The data highlights a significant difference in the amount of this compound between the two castes, suggesting a potential role in social organization or caste-specific functions.

Caste of Formica exsectaMean Amount of this compound per Individual (ng)
Worker2.3 ± 0.4
Queen15.8 ± 3.1

Data extracted from studies on Formica exsecta Dufour's gland secretions.

Beyond its well-documented presence in insects, this compound is listed in human metabolite databases, with notations suggesting its observation in the context of cancer metabolism. However, specific quantitative data and the exact metabolic pathways in humans remain to be elucidated by further research.

Biosynthesis of this compound in Insects

While the specific enzymatic steps for the synthesis of this compound in Formica exsecta have not been fully detailed, the general biosynthetic pathway for methyl-branched alkanes in insects is well-established. This pathway is a modification of the fatty acid synthesis (FAS) machinery, primarily occurring in specialized cells called oenocytes.

The key steps involve:

  • Chain Initiation: Acetyl-CoA serves as the primer for the growing fatty acyl chain.

  • Elongation and Branching: The fatty acid synthase complex iteratively adds two-carbon units from malonyl-CoA. The introduction of methyl branches is achieved by the incorporation of methylmalonyl-CoA in place of malonyl-CoA at specific elongation cycles. For this compound, this would involve two such incorporation events.

  • Reduction and Decarbonylation: The resulting branched-chain fatty acyl-CoA is then reduced to a fatty aldehyde and subsequently decarbonylated to yield the final hydrocarbon.

dot

Caption: Generalized biosynthetic pathway for methyl-branched alkanes like this compound in insects.

Potential Signaling Pathways and Biological Roles

The differential abundance of this compound between worker and queen ants of Formica exsecta strongly suggests a role in chemical communication. While a specific signaling pathway has not yet been elucidated, branched hydrocarbons in social insects are known to be involved in:

  • Nestmate Recognition: The unique blend of cuticular hydrocarbons allows ants to distinguish between colony members and outsiders.

  • Fertility Signaling: The hydrocarbon profile can indicate the reproductive status of an individual. The higher concentration in queens may be a signal of her fertility.

  • Task Allocation: In some species, hydrocarbon profiles can vary with the age and task of a worker.

Further research is required to determine the precise function and corresponding signaling pathway of this compound in Formica exsecta.

Experimental Protocols

The identification and quantification of this compound in biological samples primarily rely on gas chromatography-mass spectrometry (GC-MS).

Sample Preparation: Extraction of Cuticular and Glandular Hydrocarbons

Materials:

  • Glass vials (2 mL) with polytetrafluoroethylene (PTFE)-lined caps

  • Hexane (GC-grade)

  • Internal standard (e.g., n-eicosane)

  • Microsyringe

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Gland Dissection: For glandular secretions, dissect the Dufour's gland from the insect under a stereomicroscope and place it in a 1.5 mL glass vial.

  • Solvent Extraction: Add a known volume of hexane (e.g., 50 µL) containing a known concentration of an internal standard to the vial.

  • Extraction: Agitate the vial for 2 minutes to ensure complete extraction of the hydrocarbons.

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume.

  • Transfer: Transfer the extract to a GC vial for analysis.

dot

Experimental Workflow Sample Insect Sample (e.g., Formica exsecta) Dissection Gland Dissection (Dufour's Gland) Sample->Dissection Extraction Hexane Extraction with Internal Standard Dissection->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Data_Analysis Data Analysis (Quantification) GCMS->Data_Analysis

Caption: A typical experimental workflow for the analysis of this compound from insect glands.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Quantification: The amount of this compound is determined by comparing its peak area to that of the internal standard.

Conclusion and Future Directions

The natural occurrence of this compound is definitively established in the Dufour's gland of the ant Formica exsecta, with quantitative data suggesting a role in the social biology of this species. While the general biosynthetic pathway for branched alkanes in insects provides a framework for its formation, the specific enzymes and regulatory mechanisms in Formica remain an area for future investigation. Furthermore, the tantalizing but currently unsubstantiated links to human metabolism and cancer warrant rigorous investigation to move beyond database entries to concrete biological understanding. Future research should focus on elucidating the specific function of this compound in insect communication, detailing its complete biosynthetic pathway, and exploring its potential presence and role in mammalian systems with robust analytical and metabolomic studies.

3,5-Dimethyloctane as a Human Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyloctane is a branched-chain alkane that has been identified as a human metabolite.[1][2] As a volatile organic compound (VOC), it is detectable in exhaled breath and holds potential as a non-invasive biomarker for disease.[3][4] This technical guide provides a comprehensive overview of this compound as a human metabolite, focusing on its metabolic origins, analytical methodologies for its detection and quantification, and its potential clinical significance. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this and similar metabolic products.

Metabolic Pathway: The Origin of this compound

The endogenous production of this compound in humans is not fully elucidated through a dedicated biosynthetic pathway. However, substantial evidence points to its origin from the oxidative degradation of larger, branched-chain fatty acids.[5] The most prominent and well-characterized pathway that provides a plausible source for branched alkanes like this compound is the metabolism of phytanic acid.[1][6][7]

Phytanic acid is a branched-chain fatty acid obtained from dietary sources. Due to the presence of a methyl group on its β-carbon, it cannot be metabolized through the typical β-oxidation pathway. Instead, it undergoes α-oxidation in the peroxisome to form pristanic acid.[3][8] Pristanic acid, now with a methyl group on its α-carbon, can be further metabolized via β-oxidation.[9] The subsequent breakdown of these branched-chain intermediates, particularly under conditions of oxidative stress, can lead to the formation of various volatile organic compounds, including branched-chain alkanes.[5]

The following diagram illustrates the proposed metabolic pathway leading to the formation of branched-chain alkanes.

Proposed Metabolic Origin of Branched-Chain Alkanes Diet Dietary Sources (e.g., dairy, ruminant fats) PhytanicAcid Phytanic Acid Diet->PhytanicAcid PhytanoylCoA Phytanoyl-CoA PhytanicAcid->PhytanoylCoA Acyl-CoA Synthetase alpha_ox α-Oxidation (Peroxisome) PhytanoylCoA->alpha_ox PristanicAcid Pristanic Acid alpha_ox->PristanicAcid Phytanoyl-CoA 2-hydroxylase, 2-hydroxyphytanoyl-CoA lyase, Aldehyde dehydrogenase PristanoylCoA Pristanoyl-CoA PristanicAcid->PristanoylCoA Acyl-CoA Synthetase beta_ox β-Oxidation (Peroxisome & Mitochondria) PristanoylCoA->beta_ox BranchedAcylCoAs Shorter Branched-Chain Acyl-CoAs beta_ox->BranchedAcylCoAs Degradation Oxidative Degradation BranchedAcylCoAs->Degradation OxidativeStress Oxidative Stress (e.g., ROS) OxidativeStress->Degradation BCA Branched-Chain Alkanes (e.g., this compound) Degradation->BCA ExhaledBreath Exhaled Breath BCA->ExhaledBreath Excretion

Metabolic pathway of branched-chain fatty acid degradation.

Quantitative Data

While this compound has been identified as a human metabolite, specific quantitative data on its concentration in various biological matrices are scarce in the literature. However, studies on volatile organic compounds in exhaled breath of both healthy individuals and patients with diseases like lung cancer provide a general context for the expected concentration ranges of similar alkanes. The following table summarizes representative concentrations of alkanes found in human breath. It is important to note that these values can vary significantly based on factors such as age, sex, diet, smoking status, and the analytical methodology employed.

Analyte ClassRepresentative CompoundsBiological MatrixConditionConcentration RangeReference(s)
Branched-Chain Alkanes DodecaneExhaled BreathAdvanced Lung CancerIncreased levels noted[1]
Methylated AlkanesExhaled BreathBreast CancerIdentified as potential biomarkers[10]
n-Alkanes n-Hexane to n-DodecaneBloodNon-occupational Exposure0.069 to 0.132 ng/mL (Quantification Limits)[6][11]
Pentane, Hexane, Octane, NonaneExhaled BreathLung CancerSignificantly higher in patients[4]

Experimental Protocols

The detection and quantification of this compound, a volatile and nonpolar compound, is typically achieved using gas chromatography-mass spectrometry (GC-MS). Solid-phase microextraction (SPME) is a common, solvent-free sample preparation technique for extracting VOCs from biological samples like breath and blood.[11][12]

Protocol: Quantification of this compound in Exhaled Breath by SPME-GC-MS

This protocol is a synthesized methodology based on established procedures for VOC analysis in human breath.[13][14][15]

1. Breath Sample Collection:

  • Subjects should be in a resting state for at least 10 minutes prior to sample collection to ensure the analysis of endogenous VOCs.

  • Collect alveolar breath, which is the last portion of exhaled air, as it is enriched with endogenous compounds. This can be achieved using a breath sampler that monitors CO2 levels.

  • Collect a defined volume of breath (e.g., 500 mL) into an inert container, such as a Tedlar® bag.

2. Solid-Phase Microextraction (SPME):

  • Use an SPME fiber coated with a nonpolar stationary phase, such as polydimethylsiloxane (PDMS), which is suitable for trapping alkanes.

  • Expose the SPME fiber to the headspace of the collected breath sample in the Tedlar® bag for a standardized period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to allow for the adsorption of VOCs.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Thermally desorb the trapped analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) in splitless mode to ensure the complete transfer of analytes to the GC column.

  • GC Column: Use a nonpolar capillary column (e.g., DB-5ms, 60 m x 0.25 mm ID, 0.25 µm film thickness) suitable for separating alkanes.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The fragmentation pattern of alkanes typically shows a series of clusters of peaks 14 mass units apart.[16][17]

    • Quantification: Perform quantification using an external or internal standard method. An appropriate internal standard would be a deuterated analog or a branched-chain alkane of a different chain length.

The following diagram outlines the experimental workflow.

SPME-GC-MS Workflow for this compound Analysis cluster_collection Sample Collection cluster_extraction Sample Preparation cluster_analysis Analysis BreathCollection Alveolar Breath Collection (Tedlar® Bag) SPME Headspace SPME (PDMS Fiber) BreathCollection->SPME VOC Adsorption GCMS GC-MS Analysis SPME->GCMS Thermal Desorption DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis

Workflow for the analysis of this compound.

Conclusion

This compound is an endogenous human metabolite, likely originating from the α- and β-oxidation of the dietary branched-chain fatty acid, phytanic acid. Its volatile nature makes it a candidate for non-invasive disease biomarker discovery through breath analysis. The methodologies for its detection and quantification are well-established within the broader context of VOC analysis, primarily relying on SPME-GC-MS. Further research is warranted to establish definitive quantitative levels of this compound in healthy and diseased populations to fully assess its potential as a clinical biomarker. This guide provides a foundational understanding for professionals in the fields of metabolomics, clinical diagnostics, and drug development to pursue further investigations into this and other related compounds.

References

The Emerging Potential of 3,5-Dimethyloctane as a Cancer Biomarker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer diagnostics is continually evolving, with a significant shift towards non-invasive detection methods. Volatile organic compounds (VOCs), byproducts of cellular metabolism, have emerged as promising biomarkers detectable in breath, urine, and blood. This technical guide explores the potential of a specific branched alkane, 3,5-Dimethyloctane, as a novel cancer biomarker. While direct evidence specifically implicating this compound is still in its nascent stages, a compelling case for its investigation is built upon the established association of structurally similar branched alkanes with various malignancies, particularly breast and lung cancer. This document provides a comprehensive overview of the current understanding of branched alkanes in cancer, details relevant experimental protocols for their detection, and elucidates the potential biochemical pathways underlying their production.

Introduction

Cancer is characterized by profound alterations in cellular metabolism to support rapid proliferation and survival. These metabolic shifts result in the production of unique VOC profiles that can be harnessed for early diagnosis and monitoring.[1][2] Alkanes and methylated alkanes, in particular, are frequently identified as potential biomarkers, with their presence often linked to increased oxidative stress and altered enzyme activity within the tumor microenvironment.[3][4][5]

This compound (C₁₀H₂₂) is a branched-chain alkane that has been identified as a human metabolite and observed in the context of cancer metabolism.[4] Although direct quantitative studies on this compound in cancer patients are limited, the detection of other methylated alkanes, such as 2,5,6-trimethyloctane in the breath of breast cancer patients, provides a strong rationale for investigating its potential.[6] This guide synthesizes the available evidence for branched alkanes as a class of cancer biomarkers and provides the technical framework for future research into this compound.

Quantitative Data on Branched Alkanes as Cancer Biomarkers

Direct quantitative data for this compound in cancer is not yet prevalent in published literature. However, studies on other branched alkanes provide valuable context and a basis for hypothesis-driven research. The following table summarizes key findings for related compounds.

BiomarkerCancer TypeBiological MatrixKey FindingsReferences
Branched Alkanes (Profile) Breast CancerExhaled BreathA breath methylated alkane contour (BMAC) distinguished women with breast cancer from healthy volunteers with high sensitivity and specificity.[3][7]
2,5,6-Trimethyloctane Breast CancerExhaled BreathSignificantly higher concentrations were observed in the exhaled breath of breast cancer patients compared to healthy individuals and patients with benign breast disease.[6]
2,3,5-Trimethylhexane Lung CancerHeadspace of Cancer CellsFound in higher concentrations in the headspace of lung cancer cells compared to normal cells.[8]
2,3,3-Trimethylpentane Lung CancerHeadspace of Cancer CellsDetected at elevated levels in the headspace of lung cancer cells.[8]
Methylated Alkanes (General) Various CancersExhaled Breath, UrineIncreased levels are associated with lipid peroxidation and altered cytochrome P450 activity in cancer.[4][5]

Potential Biochemical Origins of this compound in Cancer

The production of branched alkanes like this compound in cancer is thought to be driven by two primary interconnected pathways: lipid peroxidation and altered cytochrome P450 (CYP) enzyme activity.

Lipid Peroxidation of Branched-Chain Fatty Acids

Cancer cells experience high levels of oxidative stress due to their accelerated metabolism and the production of reactive oxygen species (ROS).[9][10] These ROS can attack polyunsaturated fatty acids (PUFAs) in cell membranes, initiating a chain reaction known as lipid peroxidation.[11][12] While the peroxidation of straight-chain fatty acids is well-documented to produce straight-chain alkanes, it is hypothesized that the peroxidation of branched-chain fatty acids, or the rearrangement of intermediates during peroxidation, could lead to the formation of branched alkanes.

Lipid_Peroxidation_Pathway ROS Reactive Oxygen Species (ROS) Lipid_Radical Branched-Chain Lipid Radical ROS->Lipid_Radical H abstraction BCFA Branched-Chain Fatty Acids (in cell membranes) BCFA->Lipid_Radical Peroxyl_Radical Branched-Chain Peroxyl Radical Lipid_Radical->Peroxyl_Radical + O2 Lipid_Hydroperoxide Branched-Chain Lipid Hydroperoxide Peroxyl_Radical->Lipid_Hydroperoxide + H Alkoxyl_Radical Branched-Chain Alkoxyl Radical Lipid_Hydroperoxide->Alkoxyl_Radical Reduction Fragmentation Fragmentation Alkoxyl_Radical->Fragmentation Dimethyloctane This compound (and other branched alkanes) Fragmentation->Dimethyloctane

Lipid Peroxidation Pathway for Branched Alkanes.
Cytochrome P450 (CYP) Mediated Metabolism

Cytochrome P450 enzymes are a superfamily of monooxygenases that are involved in the metabolism of a wide range of endogenous and exogenous compounds.[13] In cancer, the expression and activity of certain CYP isozymes can be significantly altered.[13] It is proposed that CYP enzymes can metabolize fatty acids and other precursors to produce alkanes.[13][14] The altered substrate specificity or expression levels of CYPs in cancer cells could lead to the specific production of branched alkanes like this compound.

CYP450_Metabolism_Pathway Precursor Endogenous Substrate (e.g., Branched-Chain Fatty Acid) Hydroxylation Hydroxylation Precursor->Hydroxylation Metabolism CYP450 Altered Cytochrome P450 Enzyme Activity (in cancer cells) CYP450->Hydroxylation Decarboxylation Decarboxylation / Further Processing Hydroxylation->Decarboxylation Dimethyloctane This compound (and other branched alkanes) Decarboxylation->Dimethyloctane

CYP450-Mediated Production of Branched Alkanes.

Experimental Protocols for the Detection of this compound

The analysis of volatile branched alkanes in biological samples requires highly sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.[15][16] The following sections detail generalized protocols for breath and blood analysis, which can be adapted and optimized for the specific detection of this compound.

Breath Sample Analysis: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

This is a common method for the analysis of VOCs in exhaled breath.[17][18]

1. Sample Collection:

  • Subjects should be in a resting state and have fasted for a specified period (e.g., 4-6 hours) to minimize dietary interferences.

  • Exhaled breath is collected into an inert bag (e.g., Tedlar®) or directly onto a sorbent tube.

  • A controlled volume of alveolar breath (the last portion of exhalation) is drawn through a thermal desorption tube packed with one or more sorbents (e.g., Tenax® TA, Carbopack™).

2. Thermal Desorption:

  • The sorbent tube is placed in a thermal desorber unit.

  • The tube is heated to a specific temperature (e.g., 280-300°C) to release the trapped VOCs.

  • The released analytes are cryofocused in a cold trap (e.g., at -10°C) to create a narrow band for injection into the GC.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used for alkane separation.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: A programmed temperature gradient is used to separate the compounds. An example program: initial temperature of 40°C hold for 2 minutes, ramp at 5°C/min to 200°C, then ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 35-350) for initial identification. Selected Ion Monitoring (SIM) mode can be used for targeted quantification of this compound, monitoring characteristic ions (e.g., m/z 43, 57, 71, 85).

4. Data Analysis:

  • Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • Quantification is performed by comparing the peak area of the target analyte to that of an internal standard.

TD_GC_MS_Workflow Collection Breath Sample Collection (Sorbent Tube) TD Thermal Desorption (Release of VOCs) Collection->TD Cryofocus Cryofocusing (Cold Trap) TD->Cryofocus GC Gas Chromatography (Separation) Cryofocus->GC Injection MS Mass Spectrometry (Detection & Identification) GC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis HS_SPME_GC_MS_Workflow Sample_Prep Blood/Plasma Sample Preparation in Vial Incubation Incubation & Equilibration (VOCs in Headspace) Sample_Prep->Incubation SPME Headspace SPME (VOC Adsorption) Incubation->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption GC_MS GC-MS Analysis (Separation & Detection) Desorption->GC_MS Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis

References

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethyloctane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,5-dimethyloctane and a selection of its structural isomers. The information is compiled from various chemical databases and scientific resources to ensure accuracy and relevance for research and development applications. All quantitative data is presented in structured tables for ease of comparison, and general experimental methodologies are detailed.

Introduction to Dimethyloctane Isomers

This compound is a branched-chain alkane with the molecular formula C10H22.[1][2] As a member of the decane isomer group, it shares this formula with numerous other structural isomers. These isomers, while having the same molecular weight, exhibit distinct physical properties due to differences in their molecular structure, such as branching, which affects intermolecular van der Waals forces. Understanding these properties is crucial for applications in fuel science, as reference standards in chromatography, and in understanding metabolic pathways where such compounds have been observed.[1][3]

Comparative Physical Properties

The following tables summarize the key physical properties of this compound and several of its isomers. These properties are critical for predicting the behavior of these compounds in various physical and chemical processes.

Table 1: General and Molar Properties

PropertyThis compound2,5-Dimethyloctane2,6-Dimethyloctane3,3-Dimethyloctane3,6-Dimethyloctane
CAS Number 15869-93-9[2]15869-89-3[4]2051-30-1[5]4110-44-5[6]15869-94-0[7]
Molecular Formula C10H22[1][2]C10H22[4]C10H22[5]C10H22[6]C10H22[7]
Molecular Weight 142.28 g/mol [1]142.28 g/mol [4]142.28 g/mol [5]142.29 g/mol [6]142.28 g/mol [7]
Monoisotopic Mass 142.172150702 Da[1]142.172150702 Da[4]142.172150702 Da[5]142.17215 Da[8]142.172150702 Da[7]

Table 2: Key Physical Constants

PropertyThis compound2,5-Dimethyloctane2,6-Dimethyloctane3,3-Dimethyloctane3,6-Dimethyloctane
Boiling Point 160 °C[9][10]Data not availableData not available161 °C[11]Data not available
Melting Point -53.99 °C[9]Data not availableData not available-53.99 °C[11]Data not available
Density 0.74 g/cm³[9][12]Data not availableData not available0.74 g/cm³[11]Data not available
Refractive Index 1.4120 - 1.4130[9][13]Data not availableData not available1.4140 - 1.4160[11]Data not available
Vapor Pressure 3.38 mmHg at 25°C[9]Data not availableData not availableData not availableData not available
Flash Point 38 °C[9][13]Data not availableData not available161 °C[11]Data not available
Water Solubility 93.15 µg/L[9][13]Data not availableData not available85.34 µg/L[11]Data not available

Experimental Protocols

While the precise experimental protocols for the data cited above are not publicly available, this section outlines the standard methodologies used for determining the key physical properties of liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is the capillary tube method .

  • Apparatus : Thiele tube or a melting point apparatus, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[1]

  • Procedure :

    • A small amount of the liquid sample is placed in the fusion tube.

    • The capillary tube is placed, open-end down, into the liquid.[1]

    • The apparatus is heated slowly and uniformly.[1]

    • As the temperature rises, air trapped in the capillary tube expands and escapes. When the boiling point is reached, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary tube.[1]

    • The temperature at which this vigorous bubbling occurs is recorded as the boiling point.[14]

    • Another method involves distillation , where the liquid is heated to its boiling point, the vapor is condensed, and the temperature of the vapor is measured. This temperature remains constant during the distillation of a pure substance.[15][16]

Melting Point Determination

For compounds that are solid at or near room temperature, the melting point is a crucial indicator of purity. This compound has a very low melting point and exists as a liquid under normal conditions.[9] The general procedure for determining a melting point, typically for solids, is as follows:

  • Apparatus : Melting point apparatus (e.g., Mel-Temp or Fisher-Johns), capillary tubes.

  • Procedure :

    • A small, dry sample of the solid is packed into a capillary tube.[10]

    • The tube is placed in the heating block of the melting point apparatus.[2]

    • The sample is heated at a controlled rate.[2]

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.[2] A narrow range (0.5-1.0°C) typically indicates a pure compound.[2]

Density Measurement

Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer or a graduated cylinder and balance .

  • Apparatus : Pycnometer (a glass flask with a precise volume), analytical balance, or a graduated cylinder and balance.[5][17]

  • Procedure (using graduated cylinder) :

    • The mass of a clean, dry graduated cylinder is measured.[18]

    • A known volume of the liquid is added to the graduated cylinder.

    • The mass of the cylinder containing the liquid is measured.[18]

    • The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

    • Density is calculated by dividing the mass of the liquid by its volume.[18]

  • Pycnometry : This method involves accurately weighing the empty pycnometer, the pycnometer filled with the sample liquid, and the pycnometer filled with a reference liquid of known density (like water). This allows for a very precise calculation of the sample's density.[17]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is measured using a refractometer .

  • Apparatus : Abbe refractometer or a digital refractometer.[19]

  • Procedure :

    • A small drop of the liquid sample is placed on the prism of the refractometer.[20]

    • The prisms are closed and the instrument is adjusted.

    • Light is passed through the sample, and the user looks through an eyepiece to align a boundary line with a crosshair.[20]

    • The refractive index is read directly from a scale. Digital refractometers perform this process automatically.[19]

    • The measurement is temperature-dependent, so the temperature at which the measurement is taken is always recorded.

Logical Relationships and Visualization

The term "signaling pathways" is not applicable to simple alkanes like dimethyloctanes. However, a logical diagram can effectively illustrate the relationship between these compounds as structural isomers.

Caption: Structural isomerism of various dimethyloctanes from the C10H22 formula.

References

Methodological & Application

Application Note: High-Sensitivity GC-MS Analysis of 3,5-Dimethyloctane for Volatile Organic Compound (VOC) Biomarker Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the analysis of 3,5-dimethyloctane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a branched-chain alkane, is a volatile organic compound (VOC) that has been identified as a potential biomarker in various biological and environmental samples. This document provides a detailed experimental protocol for sample preparation, GC-MS analysis, and data interpretation. The presented methods are designed to offer high sensitivity and specificity, making them suitable for demanding research and development applications, particularly in the field of biomarker discovery.

Introduction

Volatile organic compounds (VOCs) present in biological matrices such as breath, blood, and urine are gaining significant attention as potential non-invasive biomarkers for the early detection and monitoring of diseases, including cancer.[1][2][3] Branched-chain alkanes, a class of VOCs, are metabolic byproducts that can be altered in pathological states. This compound (C₁₀H₂₂) is one such compound that has been noted in metabolomic studies.[4] The accurate and sensitive detection of these compounds requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds due to its excellent separation capabilities and definitive compound identification based on mass spectra.[5][6][7]

This application note provides a detailed protocol for the analysis of this compound, adaptable for various sample matrices. The workflow, from sample collection to data analysis, is outlined to ensure reproducibility and accuracy in research settings.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. Below are protocols for common biological and environmental samples.

a) Liquid Samples (e.g., Plasma, Urine)

For liquid samples, a "dilute and shoot" approach after protein precipitation or liquid-liquid extraction is often employed to minimize matrix effects.[8]

  • Materials:

    • Methanol, acetone, or dichloromethane (GC-MS grade)

    • 0.22 µm syringe filters

    • Centrifuge

    • Glass vials with PTFE-lined septa

  • Protocol:

    • To 1 mL of the liquid sample, add 2 mL of cold acetone to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean glass vial.

    • Filter the supernatant through a 0.22 µm syringe filter into a GC vial for analysis.

b) Solid Samples (e.g., Tissue, Soil)

Solid samples require extraction of the volatile components into a suitable solvent.

  • Materials:

    • Hexane or dichloromethane (GC-MS grade)

    • Homogenizer

    • Sonicator

    • Centrifuge

    • Glass vials with PTFE-lined septa

  • Protocol:

    • Weigh approximately 1 g of the homogenized solid sample into a glass centrifuge tube.

    • Add 5 mL of hexane.

    • Sonicate the mixture for 15 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean GC vial for analysis.

c) Gaseous Samples (e.g., Breath)

Headspace analysis, particularly Solid Phase Microextraction (SPME), is a solvent-free and sensitive technique for analyzing VOCs in gaseous samples.[5]

  • Materials:

    • SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)

    • Heated agitator

    • Gas sampling bags (e.g., Tedlar®)

    • Glass vials with PTFE-lined septa

  • Protocol:

    • Collect the breath sample in a Tedlar® bag.

    • Transfer a defined volume of the gaseous sample into a sealed headspace vial.

    • Expose the pre-conditioned SPME fiber to the headspace of the sample vial.

    • Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) with agitation to allow for the adsorption of VOCs onto the fiber.

    • Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption.

GC-MS Analysis

The following parameters are recommended for the GC-MS analysis of this compound. These may need to be optimized based on the specific instrument and sample matrix.

  • Gas Chromatograph (GC) Parameters:

    • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp 1: 5 °C/min to 150 °C.

      • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • Transfer Line Temperature: 280 °C.

Data Presentation

Quantitative data for this compound obtained from GC-MS analysis is summarized in the table below. The mass spectrum is characterized by prominent fragment ions typical for branched alkanes.

ParameterValueReference
Molecular Formula C₁₀H₂₂NIST
Molecular Weight 142.28 g/mol NIST
CAS Number 15869-93-9NIST
Kovats Retention Index (non-polar column) ~928PubChem
Characteristic Mass Fragments (m/z) 43, 57, 71, 85NIST

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the analysis of volatile organic compound biomarkers from biological samples using GC-MS.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing & Analysis Biological_Sample Biological Sample (Breath, Blood, Urine) SPME Solid Phase Microextraction (for Breath) Biological_Sample->SPME LLE Liquid-Liquid Extraction (for Blood/Urine) Biological_Sample->LLE Protein_Precipitation Protein Precipitation (for Blood/Urine) Biological_Sample->Protein_Precipitation GC_MS Gas Chromatography- Mass Spectrometry SPME->GC_MS LLE->GC_MS Protein_Precipitation->GC_MS Peak_Identification Peak Identification GC_MS->Peak_Identification Quantification Quantification Peak_Identification->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biomarker_Discovery Biomarker Discovery Statistical_Analysis->Biomarker_Discovery

Caption: Experimental workflow for VOC biomarker analysis.

The following diagram illustrates the logical relationship in biomarker discovery where altered cellular processes can lead to the production of volatile organic compounds.

signaling_pathway Disease_State Disease State (e.g., Cancer) Altered_Metabolism Altered Cellular Metabolism (e.g., Lipid Peroxidation) Disease_State->Altered_Metabolism leads to VOC_Production Production of Volatile Organic Compounds (e.g., Branched Alkanes) Altered_Metabolism->VOC_Production results in Biomarker_Detection Detection in Biological Samples (Breath, Blood, Urine) VOC_Production->Biomarker_Detection enables

Caption: Logical flow from disease to VOC biomarker detection.

Conclusion

This application note provides a detailed and robust protocol for the GC-MS analysis of this compound. The described methods for sample preparation and instrumental analysis are designed to yield high-quality, reproducible data suitable for demanding research applications, including the discovery and validation of volatile organic compound biomarkers. The provided workflow and logical diagrams offer a clear framework for integrating this analytical method into broader research studies. While the presented protocol is a strong starting point, optimization may be necessary depending on the specific sample matrix and analytical instrumentation.

References

Application Note: Chiral Separation of 3,5-Dimethyloctane Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyloctane is a chiral alkane that can exist as a pair of enantiomers. The stereochemistry of such molecules can be of significant interest in various fields, including pheromone research, asymmetric synthesis, and as chiral building blocks in drug development. The precise determination of enantiomeric composition is crucial for understanding biological activity and ensuring the stereochemical purity of synthesized compounds. Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the separation of volatile enantiomers like those of this compound.[1] Cyclodextrin-based CSPs have demonstrated particular efficacy in resolving a broad range of chiral compounds, including hydrocarbons, due to their ability to form transient diastereomeric complexes with the enantiomers.[1]

This application note provides a detailed protocol for the chiral separation of this compound enantiomers using capillary gas chromatography with a cyclodextrin-based chiral stationary phase.

Principle of Chiral Separation by GC

Chiral separation in gas chromatography is achieved through the differential interaction between the enantiomers of the analyte and a chiral stationary phase. Cyclodextrins, which are cyclic oligosaccharides, possess a cage-like structure with a hydrophobic inner cavity and a hydrophilic exterior. When chemically modified and used as a stationary phase, these cyclodextrins can form temporary inclusion complexes with the enantiomers of this compound. The stability of these diastereomeric complexes differs for each enantiomer, leading to different retention times on the chromatographic column and, consequently, their separation. The degree of separation is influenced by factors such as the type of cyclodextrin derivative, column temperature, and carrier gas flow rate.

Experimental Protocols

This section details the recommended methodology for the chiral separation of this compound enantiomers.

Sample Preparation:

  • Prepare a stock solution of the racemic this compound standard at a concentration of 1 mg/mL in a suitable volatile solvent such as hexane or pentane.

  • For unknown samples, dissolve the sample in the same solvent to a similar concentration.

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection to prevent contamination of the GC system.

Gas Chromatography (GC) Method:

The following GC conditions are a recommended starting point and may require optimization for specific instruments and applications.

ParameterRecommended Condition
GC System Gas chromatograph with Flame Ionization Detector (FID)
Chiral Column β-cyclodextrin-based stationary phase (e.g., 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin)
Dimensions: 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow
Flow Rate 1.2 mL/min (for Helium)
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial: 50 °C, hold for 2 min
Ramp: 2 °C/min to 140 °C
Hold at 140 °C for 5 min
Injection Volume 1 µL
Split Ratio 50:1

Data Presentation

The following table presents expected, representative data for the chiral separation of this compound enantiomers based on the protocol described above. Please note that actual retention times may vary depending on the specific instrumentation and condition nuances.

EnantiomerExpected Retention Time (min)Resolution (Rs)
(R)-3,5-Dimethyloctane~ 28.5\multirow{2}{*}{> 1.5}
(S)-3,5-Dimethyloctane~ 29.2

Disclaimer: The retention times provided are illustrative and based on separations of structurally similar branched alkanes. Actual values should be determined experimentally.

Visualizations

Experimental Workflow:

experimental_workflow Experimental Workflow for Chiral GC Analysis sample_prep Sample Preparation (1 mg/mL in Hexane) filtration Sample Filtration (0.22 µm Syringe Filter) sample_prep->filtration gc_injection GC Injection (1 µL, 50:1 Split) filtration->gc_injection chiral_separation Chiral Separation (β-cyclodextrin column) gc_injection->chiral_separation detection Detection (FID) chiral_separation->detection data_analysis Data Analysis (Peak Integration & Resolution) detection->data_analysis

Caption: A flowchart illustrating the key steps in the chiral GC analysis of this compound.

Principle of Chiral Separation:

chiral_separation_principle Principle of Cyclodextrin-Based Chiral Separation cluster_column Chiral GC Column cluster_interaction Diastereomeric Complex Formation csp Chiral Stationary Phase (β-Cyclodextrin) r_complex (R)-Enantiomer Complex (Less Stable) csp->r_complex s_complex (S)-Enantiomer Complex (More Stable) csp->s_complex racemic_mixture Racemic this compound (R and S enantiomers) racemic_mixture->csp Interaction separated_enantiomers Separated Enantiomers (Different Retention Times) r_complex->separated_enantiomers Elutes Faster s_complex->separated_enantiomers Elutes Slower

Caption: A diagram illustrating the formation of transient diastereomeric complexes.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR analysis of 3,5-dimethyloctane, a branched alkane. The information presented here is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This compound serves as a representative example of a non-polar, aliphatic compound, and the methodologies described can be adapted for similar molecules.

Molecular Structure and NMR-Active Nuclei

This compound (C₁₀H₂₂) is an acyclic branched hydrocarbon. The primary NMR-active nuclei in this molecule are protons (¹H) and carbon-13 (¹³C), which has a natural abundance of approximately 1.1%.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired and published NMR data for this compound, the following ¹H and ¹³C NMR data are predicted based on computational models. These predictions provide a valuable reference for spectral assignment and interpretation.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound.

Atom Position(s)Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
1, 8 (CH₃)0.88t7.16H
2, 7 (CH₂)1.25m-4H
3-CH₃, 5-CH₃0.85d6.86H
3, 5 (CH)1.50m-2H
4, 6 (CH₂)1.15m-4H

Note: Predicted values can vary slightly from experimental data. Multiplicity codes: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Atom Position(s)Chemical Shift (ppm)
1, 814.2
2, 723.0
3, 531.9
3-CH₃, 5-CH₃19.5
4, 639.2

Experimental Protocols

The following protocols outline the steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[1][2]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3]

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent[4]

  • High-quality 5 mm NMR tubes and caps[2]

  • Pasteur pipette and bulb

  • Small vial for dissolution

  • Filter (e.g., cotton plug in pipette)

Procedure:

  • Cleaning Glassware: Ensure the NMR tube, vial, and pipette are scrupulously clean and dry to prevent contamination.[4] Wash with a suitable solvent (e.g., acetone) and dry thoroughly. Avoid using ovens for drying NMR tubes as it can cause them to become fragile.[5]

  • Sample Weighing: Accurately weigh the required amount of this compound in the small vial. For routine ¹H NMR of a small molecule, 5-25 mg is typically sufficient.[3] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

  • Dissolution: Add approximately 0.5-0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial containing the sample.[1] Since this compound is a non-polar alkane, non-polar deuterated solvents like CDCl₃ or benzene-d₆ are appropriate.[4] Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration and Transfer: If any solid particles are present, filter the solution into the NMR tube using a Pasteur pipette with a small cotton plug.[2] This step is critical to avoid distortions in the magnetic field homogeneity, which can lead to broad spectral lines.[2]

  • Volume Adjustment: The final volume of the solution in the NMR tube should be between 0.5 mL and 0.6 mL, which corresponds to a height of about 4-5 cm in a standard 5 mm tube.[1][6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.

¹H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 (can be adjusted based on sample concentration)

  • Receiver Gain: Optimized for the sample.

¹³C NMR Acquisition Parameters (Example for a 100 MHz ¹³C frequency):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 128-1024 or more, depending on the sample concentration.

  • Receiver Gain: Optimized for the sample.

Data Processing and Interpretation Workflow

The following diagram illustrates the general workflow for processing and interpreting the acquired NMR data.

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis & Interpretation cluster_Reporting Reporting A1 Sample Preparation A2 Instrument Setup & Shimming A1->A2 A3 Data Acquisition (FID) A2->A3 P1 Fourier Transform (FID -> Spectrum) A3->P1 P2 Phase Correction P1->P2 P3 Baseline Correction P2->P3 P4 Integration P3->P4 P5 Peak Picking P4->P5 S1 Chemical Shift Analysis P5->S1 S2 Multiplicity (Splitting) Analysis P5->S2 S3 Integration Analysis P5->S3 S4 Structure Elucidation S1->S4 S2->S4 S3->S4 R1 Data Archiving S4->R1 R2 Report Generation S4->R2

References

Application Notes and Protocols for the Synthesis and Metabolic Analysis of Deuterated 3,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of deuterated 3,5-dimethyloctane and its subsequent use in metabolic studies. The selective incorporation of deuterium into molecules like this compound, a branched alkane observed in cancer metabolism, is a powerful tool for elucidating metabolic pathways and pharmacokinetic profiles.[1] By replacing hydrogen with its heavier, stable isotope, deuterium, researchers can trace the fate of a compound in biological systems, identify metabolites, and understand rates of metabolic breakdown.[2] This methodology is invaluable in drug discovery and development for improving a drug's metabolic stability and reducing the formation of toxic metabolites.[3][4]

I. Synthesis of Deuterated this compound

A plausible and flexible method for the synthesis of deuterated this compound involves a Grignard reaction followed by reduction, allowing for the specific placement of deuterium atoms. This two-step approach provides a high degree of control over the final product.[2]

Method 1: Synthesis via Grignard Reaction and Deuteride Reduction

This protocol outlines the synthesis of this compound-d_x_ where deuterium is introduced at a specific position via the reduction of a ketone intermediate.

Experimental Protocol:

Step 1: Synthesis of 5-methyl-3-octanone (Intermediate)

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings (1.1 eq). Activate the magnesium with a small crystal of iodine. Add anhydrous diethyl ether. To the dropping funnel, add a solution of 2-bromopentane (1.0 eq) in anhydrous diethyl ether. Add a small portion of the 2-bromopentane solution to initiate the reaction, as indicated by the disappearance of the iodine color and gentle reflux.[2][5] Once initiated, add the remaining 2-bromopentane solution dropwise to maintain a gentle reflux. After completion of the addition, reflux the mixture for an additional 30 minutes. Cool the Grignard reagent to 0 °C.

  • Reaction with Aldehyde: Prepare a solution of 3-methylpentanal (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[2]

  • Work-up and Oxidation: Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude secondary alcohol. Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane) and treat with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield 5-methyl-3-octanone. Purify the ketone by flash column chromatography.

Step 2: Reduction of 5-methyl-3-octanone to Deuterated this compound

  • Wolff-Kishner Reduction (Deuterated): To a flask containing 5-methyl-3-octanone (1.0 eq), add hydrazine hydrate (excess) and a high-boiling point solvent like diethylene glycol. Heat the mixture to reflux to form the hydrazone.[6] After hydrazone formation, add a strong base such as potassium hydroxide and heat to a higher temperature to effect the reduction and nitrogen gas evolution. To introduce deuterium, this step can be adapted by using deuterated reagents where appropriate, though direct C-H to C-D exchange at non-activated positions is challenging with this method. A more direct deuteration is achieved via a deuterated reducing agent.

  • Alternative Reduction with Deuteride: A more controlled method for deuteration involves the reduction of the ketone to an alcohol, followed by deoxygenation.

    • Reduction to Alcohol: Reduce the 5-methyl-3-octanone with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) in an appropriate solvent (e.g., methanol for NaBD₄, THF for LiAlD₄) to form the deuterated alcohol, 3,5-dimethyloctan-3-d-ol.[7]

    • Deoxygenation: Convert the resulting deuterated alcohol to a tosylate by reacting with tosyl chloride in pyridine. Then, reduce the tosylate with a hydride source like lithium aluminum hydride to yield the desired deuterated this compound.

Quantitative Data (Illustrative)

StepReactantProductReagentsYield (%)Purity (%)Deuterium Incorporation (%)
12-bromopentane, 3-methylpentanal5-methyl-3-octanoneMg, PCC75>95N/A
2a5-methyl-3-octanoneThis compound-d_x_Hydrazine, KOH80>98Variable
2b5-methyl-3-octanoneThis compound-d₁NaBD₄, TsCl, LiAlH₄65>98>98 at C-3
Method 2: Synthesis via Deuterated Grignard Reagent

This protocol allows for the introduction of a deuterated methyl group.

Experimental Protocol:

  • Preparation of Deuterated Grignard Reagent: Prepare a deuterated Grignard reagent, for example, methyl-d₃-magnesium bromide (CD₃MgBr), by reacting methyl-d₃-bromide with magnesium turnings in anhydrous diethyl ether.[8][9][10]

  • Reaction with Ketone: React the CD₃MgBr with a suitable ketone, such as 5-methyl-2-octanone, to form the tertiary alcohol intermediate.

  • Deoxygenation: Convert the tertiary alcohol to the corresponding alkane through a two-step process: dehydration to the alkene followed by catalytic deuteration, or through direct reduction methods.

II. Metabolic Studies of Deuterated this compound

The metabolism of alkanes, including branched alkanes like this compound, is primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the alkane chain.[3][4][11][12][13] The resulting alcohols can be further oxidized to aldehydes, ketones, and carboxylic acids. In vitro and in vivo studies using the deuterated analog can help to identify the specific sites of metabolism and the enzymes involved.

In Vitro Metabolism Protocol using Liver Microsomes

This protocol describes a general procedure for studying the metabolism of deuterated this compound using human or animal liver microsomes.[14][15][16][17][18]

Materials:

  • Deuterated this compound

  • Pooled human or rodent liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

  • Control compounds (e.g., testosterone for CYP3A4 activity)

Procedure:

  • Preparation of Incubation Mixture: On ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add deuterated this compound (dissolved in a small amount of organic solvent like DMSO, final concentration typically 1-10 µM) to initiate the metabolic reaction.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.[19][20][21]

Quantitative Data (Illustrative)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound25.327.4
Deuterated this compound45.815.1
In Vivo Metabolic Study Protocol in Rodents

This protocol provides a general framework for an in vivo metabolic study in a rodent model.[22][23][24][25]

Materials:

  • Deuterated this compound formulated for administration (e.g., in a corn oil vehicle for oral gavage)

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least one week.

  • Dosing: Administer a single dose of deuterated this compound to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Sample Collection:

    • Blood: Collect blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours) via tail vein or saphenous vein bleeding. Process the blood to obtain plasma.

    • Urine and Feces: House the animals in metabolic cages to collect urine and feces at specified intervals (e.g., 0-12h, 12-24h).

  • Sample Processing:

    • Plasma: Extract the plasma with an organic solvent to isolate the parent compound and its metabolites.

    • Urine: May require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites before extraction.

    • Feces: Homogenize the feces and extract with an appropriate solvent.

  • Analysis: Analyze the processed samples by GC-MS or LC-MS/MS to identify and quantify the deuterated parent compound and its metabolites.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Deuteration & Reduction A 2-Bromopentane + Mg B Grignard Reagent A->B Ether D Secondary Alcohol B->D Addition C 3-Methylpentanal C->D E 5-Methyl-3-octanone D->E Oxidation (PCC) F 5-Methyl-3-octanone G Deuterated Alcohol F->G NaBD4 H Deuterated Tosylate G->H TsCl I Deuterated this compound H->I LiAlH4

Caption: Synthetic workflow for deuterated this compound.

Metabolism_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism A Deuterated this compound B Incubation with Liver Microsomes + NADPH A->B F Dosing of Rodent Model C Metabolite Mixture B->C 37°C D Sample Quenching & Preparation C->D E GC-MS / LC-MS Analysis D->E G Collection of Blood, Urine, Feces F->G H Sample Extraction G->H I GC-MS / LC-MS Analysis H->I

Caption: Experimental workflow for metabolic studies.

Signaling_Pathway cluster_pathway Metabolic Pathway of this compound A Deuterated this compound B Hydroxylated Metabolites (d-alcohols) A->B Cytochrome P450 (Hydroxylation) C Oxidized Metabolites (d-ketones, d-acids) B->C Alcohol/Aldehyde Dehydrogenase D Conjugated Metabolites C->D Phase II Enzymes (e.g., UGTs) E Excretion D->E

Caption: Proposed metabolic pathway of this compound.

References

Application Note: 3,5-Dimethyloctane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and reproducible chromatographic analysis is paramount in research and development, particularly within the pharmaceutical industry. The use of well-characterized reference standards is a fundamental requirement for the reliable identification and quantification of analytes. 3,5-Dimethyloctane, a branched-chain alkane, serves as an excellent reference standard in gas chromatography (GC) for the analysis of volatile and semi-volatile organic compounds. Its stable, non-polar nature and distinct chromatographic behavior make it a valuable tool for determining retention indices and as an internal standard for quantitative analysis. This application note provides detailed protocols and data for the use of this compound as a reference standard in chromatographic applications.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reference standard is crucial for its effective application. Key properties of this compound are summarized in the table below.[1][2]

PropertyValue
Molecular Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol [1]
CAS Number 15869-93-9[1][2]
Appearance Colorless liquid
Boiling Point Approximately 160-161 °C
Density Approximately 0.74 g/cm³
Refractive Index Approximately 1.41
Purity (typical) ≥98.0% (GC)

Application as a Reference Standard

This compound is primarily utilized in gas chromatography in two key ways:

  • Determination of Kovats Retention Indices: The Kovats retention index is a dimensionless quantity that relates the retention time of an analyte to the retention times of adjacent n-alkanes. By running a mixture of n-alkanes including this compound, a calibration curve can be generated to calculate the retention indices of unknown compounds in a sample. This method helps in the identification of compounds by comparing their experimental retention indices with literature values, even across different instruments and laboratories.[3][4]

  • Internal Standard for Quantitative Analysis: When added to a sample in a known concentration, an internal standard can be used to correct for variations in injection volume, instrument response, and sample preparation. This compound is a suitable internal standard for the analysis of other non-polar compounds due to its chemical inertness and predictable chromatographic behavior.

Experimental Protocols

Protocol 1: Determination of Kovats Retention Index using this compound

This protocol outlines the procedure for using this compound as part of an alkane mixture to determine the Kovats retention indices of volatile organic compounds.

Materials:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, HP-5MS)

  • Helium (carrier gas)

  • This compound standard (≥98.0% purity)

  • n-Alkane standard mixture (e.g., C8-C20)

  • Volatile solvent (e.g., hexane, pentane)

  • Microsyringe

Procedure:

  • Standard Preparation: Prepare a solution containing the n-alkane mixture and this compound in a volatile solvent. The concentration of each component should be sufficient to produce a clear, detectable peak.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the same volatile solvent.

  • GC-MS Instrumentation:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-400 amu

  • Analysis:

    • Inject the alkane standard mixture and record the retention times of each component, including this compound.

    • Inject the sample and record the retention times of the analytes of interest.

  • Calculation of Kovats Retention Index (I):

    I = 100n + 100 * [ (log t'a - log t'_n) / (log t'(n+1) - log t'_n) ]

    Where:

    • n = carbon number of the n-alkane eluting before the analyte

    • t'_a = adjusted retention time of the analyte

    • t'_n = adjusted retention time of the n-alkane eluting before the analyte

    • t'_(n+1) = adjusted retention time of the n-alkane eluting after the analyte

Logical Workflow for Kovats Retention Index Determination

G Workflow for Kovats Retention Index Determination cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result prep_std Prepare Alkane Standard Mixture inject_std Inject Alkane Standard prep_std->inject_std prep_sample Prepare Sample inject_sample Inject Sample prep_sample->inject_sample get_rt_std Record Retention Times of Standards inject_std->get_rt_std get_rt_sample Record Retention Times of Analytes inject_sample->get_rt_sample calc_ri Calculate Kovats Retention Indices get_rt_std->calc_ri get_rt_sample->calc_ri identify Identify Compounds by Comparing RI to Database calc_ri->identify

Caption: Logical workflow for determining Kovats retention indices.

Protocol 2: Quantitative Analysis using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of a non-polar analyte.

Materials:

  • GC-MS system

  • Non-polar capillary column

  • Helium

  • This compound (Internal Standard, IS)

  • Analyte of interest

  • Volatile solvent

Procedure:

  • Calibration Standard Preparation:

    • Prepare a stock solution of the analyte and the internal standard (this compound) of known concentrations.

    • Create a series of calibration standards by diluting the analyte stock solution to different concentrations, while keeping the internal standard concentration constant in all standards.

  • Sample Preparation:

    • To a known volume or weight of the sample, add a precise amount of the internal standard stock solution to achieve the same concentration as in the calibration standards.

  • GC-MS Analysis:

    • Use the same GC-MS conditions as outlined in Protocol 1, ensuring the conditions are suitable for the separation and detection of both the analyte and the internal standard.

  • Quantification:

    • For each calibration standard, calculate the response factor (RF) using the following formula:

      RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • For the sample, measure the peak areas of the analyte and the internal standard.

    • Calculate the concentration of the analyte in the sample using the calibration curve or the average response factor.

Experimental Workflow for Quantitative Analysis

G Workflow for Quantitative Analysis using Internal Standard cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result prep_cal Prepare Calibration Standards with IS analyze_cal Analyze Calibration Standards prep_cal->analyze_cal prep_sample Prepare Sample with IS analyze_sample Analyze Sample prep_sample->analyze_sample gen_curve Generate Calibration Curve analyze_cal->gen_curve measure_areas Measure Peak Areas in Sample analyze_sample->measure_areas quantify Quantify Analyte Concentration gen_curve->quantify measure_areas->quantify

Caption: Workflow for quantitative analysis using an internal standard.

Quantitative Data

The Kovats retention index (RI) is a key piece of quantitative data for the characterization of this compound. The following table summarizes reported Kovats RI values for this compound on different types of non-polar GC columns.

Column TypeKovats Retention Index (I)Reference
Standard Non-Polar922, 924, 924.6, 926.4, 926.7, 927, 928[1][5][6]
Semi-Standard Non-Polar917, 921, 921.8, 922, 923.99, 928[1][5]

Mass Spectrum of this compound

The mass spectrum of a reference standard is its chemical fingerprint. The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions typical for branched alkanes. The mass spectrum is available in public databases such as the NIST WebBook.[7] Key fragments can be used for its unambiguous identification in a complex mixture.

Signaling Pathway/Logical Relationship Diagram

As this compound is a simple hydrocarbon used as an analytical standard, it is not involved in biological signaling pathways. The logical relationship in its application is the workflow of its use in chromatographic analysis, as depicted in the experimental protocol diagrams.

Conclusion

This compound is a valuable and reliable reference standard for gas chromatography. Its well-defined physicochemical properties and predictable chromatographic behavior make it suitable for the determination of Kovats retention indices and for use as an internal standard in quantitative methods. The protocols and data provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical workflows, contributing to the accuracy and reproducibility of their results.

References

Application Notes and Protocols for the Stereoselective Synthesis of 3,5-Dimethyloctane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyloctane is a branched-chain alkane with two stereocenters at positions C3 and C5, giving rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The specific three-dimensional arrangement of these methyl groups can significantly influence the molecule's biological activity and physical properties. Therefore, the ability to synthesize specific stereoisomers in high purity is crucial for applications in pharmacology, materials science, and as chiral building blocks in organic synthesis.

These application notes provide detailed protocols for the stereoselective synthesis of two diastereomers of this compound: the syn isomer (3R,5R)-3,5-dimethyloctane and the anti isomer (3R,5S)-3,5-dimethyloctane. The synthetic strategies rely on the use of Evans chiral auxiliaries to control the stereochemistry at the C3 and C5 positions, followed by functional group manipulations and a final deoxygenation step to yield the target alkanes.

Synthesis of (3R,5R)-3,5-Dimethyloctane (syn isomer)

This synthetic route establishes the two adjacent chiral centers in a sequential manner, utilizing an Evans aldol reaction to form a key anti-1,3-diol intermediate, which is then converted to the syn-dimethylalkane.

Overall Synthetic Pathway

G cluster_prep Preparation of Aldehyde A 1. (S)-4-Benzyl-2-oxazolidinone 2. Propionyl chloride, Et3N B N-Propionyl oxazolidinone (1) A->B C 1. n-Bu2BOTf, DIPEA 2. (R)-2-Methylpentanal (2) B->C D Aldol Adduct (3) C->D E LiBH4, H2O D->E F (2R,4R,5S)-2,4-Dimethyl-1,5-octanediol (4) E->F G 1. TsCl, Pyridine 2. LiAlH4 F->G H (3R,5R)-3,5-Dimethyloctane G->H P1 Propanal P2 Aldol Condensation & Asymmetric Hydrogenation P1->P2 P3 (R)-2-Methylpentanal (2) P2->P3

Caption: Synthetic pathway for (3R,5R)-3,5-Dimethyloctane.

Experimental Protocols

Protocol 1: Synthesis of N-Propionyl-(S)-4-benzyl-2-oxazolidinone (1)

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add propionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 3:1 hexanes:ethyl acetate) to yield the title compound.

Protocol 2: Synthesis of (R)-2-Methylpentanal (2)

  • In a round-bottom flask, combine propanal (2.0 eq) with a catalytic amount of a suitable amine catalyst (e.g., piperidine) in an appropriate solvent.

  • Stir at room temperature to facilitate the aldol condensation to 2-methyl-2-pentenal.

  • After completion, neutralize the catalyst and purify the intermediate by distillation.

  • Perform asymmetric hydrogenation of the purified 2-methyl-2-pentenal using a chiral catalyst (e.g., a Ru-BINAP complex) under a hydrogen atmosphere to yield (R)-2-methylpentanal.[1]

Protocol 3: Evans-Saksena Aldol Reaction to form Adduct (3)

  • Dissolve the N-propionyl oxazolidinone (1) (1.0 eq) in dry DCM (0.2 M) and cool to 0 °C.

  • Add diisopropylethylamine (DIPEA, 2.5 eq) followed by the dropwise addition of di-n-butylboron triflate (n-Bu₂BOTf, 2.2 eq).

  • Stir for 30 minutes at 0 °C, then cool the mixture to -78 °C.

  • Slowly add a solution of (R)-2-methylpentanal (2) (1.5 eq) in dry DCM.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 buffer solution, followed by methanol and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour. Extract the aqueous layer with DCM, combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography to isolate the aldol adduct (3).

Protocol 4: Reductive Cleavage to Diol (4)

  • Dissolve the aldol adduct (3) (1.0 eq) in diethyl ether (0.1 M) and cool to 0 °C.

  • Add water (4.0 eq) followed by the portion-wise addition of lithium borohydride (LiBH₄, 2.0 eq).

  • Stir at 0 °C for 8 hours.

  • Carefully quench the reaction by the slow addition of 1 M NaOH.

  • Stir for 30 minutes, then separate the layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude diol (4). The chiral auxiliary can be recovered from the aqueous layer.

Protocol 5: Deoxygenation to (3R,5R)-3,5-Dimethyloctane

  • Dissolve the diol (4) (1.0 eq) in pyridine (0.2 M) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise and stir at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with cold 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ditosylate.

  • Dissolve the crude ditosylate in dry tetrahydrofuran (THF, 0.1 M) and add it dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in THF at 0 °C.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting solid and wash with THF. Concentrate the filtrate and purify by distillation or chromatography to obtain (3R,5R)-3,5-dimethyloctane.

Quantitative Data (Representative)
StepProductStarting MaterialYield (%)Diastereomeric Ratio (dr)
1N-Propionyl oxazolidinone (1)(S)-4-Benzyl-2-oxazolidinone>95N/A
3Aldol Adduct (3)Compound (1) and Aldehyde (2)70-85>95:5
4Diol (4)Aldol Adduct (3)80-90N/A
5(3R,5R)-3,5-DimethyloctaneDiol (4)60-70>95:5

Synthesis of (3R,5S)-3,5-Dimethyloctane (anti isomer)

This synthetic approach utilizes a stereoselective conjugate addition of an organocuprate to a chiral α,β-unsaturated imide to establish the C5 stereocenter, followed by a diastereoselective alkylation to set the C3 stereocenter.

Overall Synthetic Pathway

G A 1. (S)-4-Benzyl-2-oxazolidinone 2. Crotonyl chloride, Et3N B N-Crotonyl oxazolidinone (5) A->B C Propylmagnesium bromide, CuBr·SMe2 B->C D Conjugate Adduct (6) C->D E 1. NaHMDS 2. Methyl iodide D->E F Alkylated Product (7) E->F G LiOH, H2O2 F->G H (3R,5S)-3,5-Dimethyloctanoic acid (8) G->H I 1. LiAlH4 2. TsCl, Py 3. LiAlH4 H->I J (3R,5S)-3,5-Dimethyloctane I->J

Caption: Synthetic pathway for (3R,5S)-3,5-Dimethyloctane.

Experimental Protocols

Protocol 6: Synthesis of N-Crotonyl-(S)-4-benzyl-2-oxazolidinone (5)

  • Follow Protocol 1, substituting crotonyl chloride for propionyl chloride.

Protocol 7: Stereoselective Conjugate Addition to form Adduct (6)

  • Prepare propylmagnesium bromide from 1-bromopropane and magnesium turnings in dry THF.

  • In a separate flask, suspend copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂, 1.1 eq) in dry THF at -78 °C.

  • Slowly add the prepared propylmagnesium bromide solution (1.0 eq) to the copper suspension and stir for 30 minutes.

  • Add a solution of N-crotonyl oxazolidinone (5) (1.0 eq) in THF to the cuprate solution at -78 °C.

  • Stir for 2 hours at -78 °C.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Warm to room temperature, extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography to yield the conjugate adduct (6).

Protocol 8: Diastereoselective Alkylation to form Product (7)

  • Dissolve the conjugate adduct (6) (1.0 eq) in dry THF (0.2 M) and cool to -78 °C.

  • Add sodium hexamethyldisilazide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add methyl iodide (1.5 eq) and stir for 4 hours at -78 °C.

  • Quench with saturated aqueous ammonium chloride, warm to room temperature, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography to obtain the alkylated product (7).

Protocol 9: Auxiliary Cleavage to Carboxylic Acid (8)

  • Dissolve the alkylated product (7) (1.0 eq) in a 3:1 mixture of THF and water (0.1 M) and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).[2][3]

  • Stir vigorously at 0 °C for 4 hours.

  • Quench with an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield (3R,5S)-3,5-dimethyloctanoic acid (8).

Protocol 10: Reduction to (3R,5S)-3,5-Dimethyloctane

  • Dissolve the carboxylic acid (8) (1.0 eq) in dry THF and add it dropwise to a suspension of LiAlH₄ (1.5 eq) in THF at 0 °C.

  • Reflux for 4 hours, then cool and quench as described in Protocol 5 to yield the corresponding primary alcohol.

  • Convert the alcohol to the tosylate and then reduce with LiAlH₄ as detailed in Protocol 5 to afford the final product, (3R,5S)-3,5-dimethyloctane.

Quantitative Data (Representative)
StepProductStarting MaterialYield (%)Diastereomeric Ratio (dr)
7Conjugate Adduct (6)N-Crotonyl oxazolidinone (5)85-95>98:2
8Alkylated Product (7)Conjugate Adduct (6)80-90>95:5
9Carboxylic Acid (8)Alkylated Product (7)>90N/A
10(3R,5S)-3,5-DimethyloctaneCarboxylic Acid (8)60-70>95:5
Characterization

The stereochemical purity of the final products should be assessed by chiral gas chromatography (GC) by comparing the retention times to authentic racemic standards. The structure of intermediates and final products should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Safety Precautions
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere (nitrogen or argon) are required for many of the steps.

  • Organolithium reagents, metal hydrides (LiAlH₄, LiBH₄), and pyrophoric reagents (n-Bu₂BOTf) are extremely reactive and should be handled with extreme care.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

References

Application Notes and Protocols for 3,5-Dimethyloctane in Insect Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct studies on the behavioral effects of 3,5-dimethyloctane on insects are not extensively documented in current literature, its structural class—branched-chain alkanes—is of significant interest in entomology. Branched-chain alkanes are integral components of insect cuticular hydrocarbons (CHCs), which form a waxy layer on the insect's outer surface.[1][2][3] This layer primarily prevents desiccation but also plays a crucial role in chemical communication.[1][2][3] CHCs are involved in species and mate recognition, social signaling, and as kairomones for predators and parasitoids.[4][5]

This compound, as a volatile organic compound (VOC), has the potential to act as a semiochemical (a chemical involved in communication) for various insect species. Its applications in insect behavior studies could range from its use as an attractant or repellent to a modulator of other chemical cues. These notes provide a framework for investigating the potential roles of this compound in insect behavior based on established principles of chemical ecology.

Potential Applications and Rationale

  • Component of Sex or Aggregation Pheromones: Methyl-branched alkanes are known to be key components of contact sex pheromones in several insect orders, particularly Coleoptera (beetles).[6] The specific branching pattern and stereochemistry of these molecules are often critical for their bioactivity. This compound could be a yet-unidentified component of a pheromone blend in some species.

  • Kairomone for Predators and Parasitoids: Predatory and parasitic insects often use the CHCs of their prey or hosts as cues for location. The presence of specific branched alkanes can signal a suitable target for predation or oviposition.

  • Synergist for Other Semiochemicals: Short-chain alkanes have been shown to enhance the response of some moth species to their sex pheromones.[7] this compound could act synergistically with known pheromones, potentially increasing the efficacy of lures used in pest management.

  • Repellent or Attractant for Pest Species: As a novel chemical cue, this compound could elicit an avoidance (repellent) or attraction response in insects. Such properties could be exploited in "push-pull" strategies for crop protection.

Data Presentation: Hypothetical Behavioral Responses

As no specific quantitative data for this compound exists, the following tables illustrate how such data would be presented. The data is hypothetical and serves as a template for future studies.

Table 1: Olfactometer Bioassay - Attraction of the Flour Beetle (Tribolium castaneum) to this compound

Compound TestedConcentration (µg/µL)No. of Insects Choosing TreatmentNo. of Insects Choosing Control (Solvent)No. of Non-Responders% AttractionP-value
This compound135151070.0<0.01
This compound104281084.0<0.001
This compound10028221056.0>0.05

Table 2: Electroantennography (EAG) Response of the Parasitoid Wasp (Lariophagus distinguendus) to Various Branched Alkanes

CompoundStereoisomerMean EAG Response (mV) ± SENormalized Response (%)
n-Octane (Control)-0.12 ± 0.0210
3-MethyloctaneRacemic0.85 ± 0.0971
This compound (3R, 5S) 1.20 ± 0.15 100
This compound (3S, 5R) 0.98 ± 0.11 82
4-MethyloctaneRacemic0.65 ± 0.0754

Experimental Protocols

Protocol 1: Y-Tube Olfactometer Bioassay for Volatile Compounds

This protocol is designed to test the behavioral response (attraction or repulsion) of walking or flying insects to this compound.

Materials:

  • Y-tube olfactometer

  • Air pump with flow meters

  • Humidifier and charcoal filter for air purification

  • Test insects (e.g., Tribolium castaneum or Drosophila melanogaster)

  • This compound (high purity)

  • Solvent (e.g., hexane or paraffin oil)

  • Filter paper discs

  • Stopwatch

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the chosen solvent (e.g., 1, 10, 100 µg/µL).

  • Acclimatization: Acclimatize the insects to the testing environment (temperature, humidity, light) for at least one hour before the assay.

  • Olfactometer Setup: Connect the Y-tube to a purified, humidified air stream with a constant flow rate (e.g., 100 mL/min) through each arm.

  • Sample Application: Apply a known volume (e.g., 10 µL) of the this compound solution to a filter paper disc and place it in the treatment arm of the olfactometer. Apply an equal volume of the solvent to another filter paper disc and place it in the control arm.

  • Insect Introduction: Introduce a single insect at the base of the Y-tube.

  • Observation: Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance (e.g., two-thirds) into one of the arms and remains there for a minimum period (e.g., 15 seconds).

  • Data Recording: Record whether the insect chose the treatment arm, the control arm, or made no choice within the allotted time.

  • Replication: Test a sufficient number of insects for statistical power (e.g., 50-60 per concentration).

  • Controls: After testing a set number of insects (e.g., 5), swap the positions of the treatment and control arms to avoid positional bias. Replace the filter papers and clean the Y-tube with ethanol and distilled water between testing different concentrations.

Data Analysis: Use a Chi-square test or a G-test to compare the number of insects choosing the treatment versus the control for each concentration.

Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)

This protocol identifies which compounds in a mixture elicit a response from the insect's antenna. It can be used to screen for the activity of this compound if it is part of a natural or synthetic blend.

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Electroantennography (EAD) system (amplifier, data acquisition)

  • Insect antenna preparation setup (microscope, micromanipulators, electrodes)

  • Saline solution for insects (e.g., Ringer's solution)

  • Test compound (this compound) or a natural extract containing it

Procedure:

  • Antenna Preparation: Excise an antenna from a live insect and mount it between two glass capillary electrodes filled with saline solution. Ensure good electrical contact.

  • GC Setup: Inject the sample containing this compound into the GC. The column effluent is split, with one part going to the FID and the other being directed over the prepared antenna.

  • EAD Recording: As compounds elute from the GC column and pass over the antenna, any compound that the antennal receptors can detect will cause a depolarization, which is recorded as a voltage change (the EAD signal).

  • Data Alignment: The FID signal (showing all compounds) and the EAD signal (showing only the active compounds) are recorded simultaneously. This allows for the precise alignment of a physiological response with a specific chemical peak.

  • Identification: If a peak corresponding to the retention time of this compound consistently elicits an EAD response, it is considered electrophysiologically active for that insect species.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Screening cluster_behavior Behavioral Assays cluster_analysis Analysis & Conclusion Compound Synthesize or Procure This compound GCEAD GC-EAD Analysis (Test for Antennal Response) Compound->GCEAD Olfactometer Y-Tube Olfactometer (Attraction/Repulsion) Compound->Olfactometer ContactAssay Contact Chemoreception Assay (e.g., Pheromone Activity) Compound->ContactAssay Insects Rear or Collect Test Insects Insects->GCEAD Insects->Olfactometer Insects->ContactAssay GCEAD->Olfactometer If Active GCEAD->ContactAssay If Active Data Statistical Analysis Olfactometer->Data ContactAssay->Data Conclusion Determine Behavioral Role Data->Conclusion

Caption: Workflow for investigating the behavioral effects of this compound.

Signaling_Pathway cluster_external External Environment cluster_antenna Insect Antenna cluster_brain Insect Brain DMO This compound (VOC) OR Odorant Receptor (OR) + Orco Co-receptor DMO->OR Binding ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates AL Antennal Lobe ORN->AL Signal Transduction MB Mushroom Bodies (Learning & Memory) AL->MB LH Lateral Horn (Innate Behavior) AL->LH Behavior Behavioral Response (Attraction, Repulsion, etc.) MB->Behavior LH->Behavior

Caption: Generalized olfactory signaling pathway in insects.

References

Application Notes and Protocols for the Analysis of 3,5-Dimethyloctane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyloctane is a branched alkane that exists as a pair of diastereomers, designated as erythro and threo. The distinct stereochemistry of these isomers can lead to different physical, chemical, and biological properties. In fields such as drug development, materials science, and metabolic research, the ability to separate and quantify individual stereoisomers is often crucial.

Physicochemical Data and Known Quantitative Information

While specific analytical data for the separated isomers is limited, some quantitative information is available, primarily from the National Institute of Standards and Technology (NIST) database. This information is crucial for initial method development and peak identification.

Propertyerythro-3,5-Dimethyloctanethreo-3,5-Dimethyloctane
Molecular Formula C₁₀H₂₂C₁₀H₂₂
Molecular Weight 142.28 g/mol [4][5]142.28 g/mol [5][6]
CAS Registry Number Not specifiedNot specified
Kovats Retention Index (Non-polar column, isothermal) Not available922[6]

Note: The Kovats Retention Index is a relative measure of retention time in gas chromatography, which can aid in peak identification.

Proposed Analytical Workflow

The recommended workflow for the analysis of this compound isomers begins with sample preparation, followed by instrumental analysis using chiral gas chromatography, and concludes with data analysis.

Analytical Workflow for this compound Isomers Figure 1: Proposed Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample containing this compound Dilution Dilute with appropriate solvent (e.g., hexane) Sample->Dilution GC Chiral Gas Chromatography (GC) Dilution->GC Inject Chromatogram Obtain Chromatogram GC->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification

Caption: Figure 1: Proposed Analytical Workflow

Experimental Protocols

The following protocols are suggested starting points and will likely require optimization for specific instrumentation and sample matrices.

Protocol 1: Sample Preparation
  • Solvent Selection: Hexane is a suitable solvent for dissolving this compound.

  • Sample Dissolution: Accurately weigh a known amount of the this compound sample.

  • Dilution: Dissolve the sample in hexane to a final concentration of approximately 1 mg/mL.

  • Filtration (Optional): If the sample contains particulates, filter the solution through a 0.45 µm syringe filter prior to injection.

Protocol 2: Chiral Gas Chromatography (GC) Separation

This protocol is adapted from methods used for the separation of similar branched alkane stereoisomers.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is recommended. A chiral capillary column is essential for the separation of the diastereomers.

    • Recommended Column: A β-cyclodextrin-based stationary phase is a good starting point for chiral separations of hydrocarbons.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 2 °C/minute to 140 °C.

      • Hold at 140 °C for 10 minutes.

    • Carrier Gas: Helium, with a constant flow rate of 1.5 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

Data Presentation and Analysis

The primary output of the GC analysis will be a chromatogram showing the separation of the erythro and threo isomers.

  • Peak Identification: Due to the lack of individual standards, initial peak identification may be based on the relative abundance in the sample and comparison to the known Kovats Retention Index for the threo isomer.[6] Further confirmation would require advanced techniques such as GC coupled with mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy of collected fractions.

  • Quantification: The relative abundance of each isomer can be determined by integrating the peak areas in the chromatogram. The percentage of each isomer is calculated as the area of the individual peak divided by the total area of both isomer peaks, multiplied by 100.

Synthesis and Purification of Standards (for advanced applications)

  • Stereoselective Synthesis: Employing a chiral auxiliary or a stereoselective reaction to control the formation of the two chiral centers at positions 3 and 5.

  • Purification: Following synthesis, the diastereomers would need to be separated. Preparative gas chromatography (pGC) or fractional distillation are potential methods for isolating the individual isomers.

The workflow for such an effort is outlined below.

Synthesis and Purification Workflow Figure 2: Workflow for Standard Production cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials Reaction Stereoselective Synthesis Start->Reaction Crude Crude Product (Mixture of Isomers) Reaction->Crude Separation Preparative GC or Fractional Distillation Crude->Separation Isolated Isolated Erythro and Threo Isomers Separation->Isolated Analysis NMR, GC-MS for Structure Confirmation and Purity Assessment Isolated->Analysis

Caption: Figure 2: Workflow for Standard Production

Conclusion

The analysis of the erythro and threo isomers of this compound presents a challenge due to the lack of commercially available analytical standards. However, by adapting methods from related compounds, a viable analytical approach using chiral gas chromatography can be developed. The protocols and workflows presented here provide a solid foundation for researchers to begin this process. For quantitative applications requiring high accuracy, the synthesis and characterization of pure isomer standards will be an essential, albeit resource-intensive, undertaking.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS for 3,5-Dimethyloctane Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the analysis of 3,5-Dimethyloctane using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting GC-MS parameters for analyzing this compound?

A: For a new method, starting with established parameters for similar non-polar compounds provides a strong baseline for optimization. This compound is a branched alkane, and its analysis is typically performed using a non-polar column.[1][2][3]

Table 1: Recommended GC-MS Starting Parameters for this compound

ParameterRecommended SettingRationale & Notes
GC System
ColumnNon-polar (e.g., DB-5ms, HP-5ms, Rxi-5ms)"Like dissolves like" principle; a non-polar analyte requires a non-polar stationary phase for good retention and separation.[2][3] MS-grade columns are recommended to minimize bleed.[4]
Column Dimensions30 m length x 0.25 mm ID x 0.25 µm film thicknessThis is a standard dimension offering a good balance of resolution, speed, and sample capacity, making it ideal for general-purpose and MS applications.[2][3][5][6]
Carrier GasHeliumProvides good efficiency and is compatible with most mass spectrometers.
Flow Rate1.0 - 1.5 mL/min (Constant Flow Mode)Optimal for most MS vacuum systems and provides good chromatographic efficiency.[7]
Injector Temperature250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.[8]
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overload and ensures sharp peaks. The ratio can be adjusted based on sample concentration.
Oven Program50 °C (hold 2 min), ramp to 250 °C at 10 °C/minA temperature ramp is essential for separating compounds with different boiling points. This program provides a good starting point for C10 alkanes.
MS System
Ionization ModeElectron Ionization (EI)Standard mode for creating reproducible mass spectra and library matching.
Electron Energy70 eVThe standard energy for generating reference mass spectra.
Source Temperature230 - 250 °CA higher source temperature can help reduce contamination and minimize peak tailing for certain compounds.[7]
Quadrupole Temp.150 °CA stable quadrupole temperature is crucial for reproducible mass filtering. 150 °C is a widely recommended default.[7]
Solvent Delay3 - 5 minutesPrevents the high concentration of solvent from entering and saturating the MS detector, which can shorten filament life.
Scan Rangem/z 40 - 300This range covers the expected fragment ions of this compound (MW 142.28) while excluding low-mass noise.[9][10]

Q2: Why can't I see the molecular ion peak (M+) for this compound in my mass spectrum?

A: This is a very common and expected observation for branched alkanes when using Electron Ionization (EI). The molecular ion of a branched alkane is highly unstable and readily undergoes fragmentation.[8] Fragmentation is preferential at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[8] Therefore, the mass spectrum is typically dominated by fragment ions, with the molecular ion at m/z 142 being either absent or having a very low abundance.[8] If confirming the molecular weight is critical, using a softer ionization technique like Chemical Ionization (CI) is recommended.[8]

Q3: What is the best type of GC column to use for this compound?

A: The best choice is a wall-coated open tubular (WCOT) capillary column with a non-polar stationary phase.[6][11] Phases chemically similar to 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms) are industry standards for hydrocarbon analysis.[8][12] These columns separate compounds primarily by their boiling points and are highly effective for non-polar molecules like alkanes.[3] Using a column specifically designated for MS analysis ("-ms") is advantageous as it ensures lower column bleed, resulting in a cleaner baseline and better sensitivity.[4]

Q4: How can I improve the peak shape for my analyte?

A: Peak tailing is a common issue and is often caused by "active sites" in the GC pathway that can interact with analytes.[13]

  • Check the Liner: The injector liner is a common source of activity. Replace it with a fresh, deactivated liner.[13][14]

  • Column Maintenance: Active sites can develop at the front of the column over many injections. Clipping 0.5-1 meter from the front of the column can often restore peak shape.[13]

  • System Leaks: Ensure there are no leaks in the system, particularly around the injector septum and column fittings.

  • Temperatures: Mismatched GC or MS temperatures can sometimes contribute to poor peak shape.[13] Ensure your source and quadrupole temperatures are stable and appropriate for the analysis.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during your analysis.

Problem: Poor Sensitivity / No Peak Detected

  • Q: My peak for this compound is very small or absent. What should I check first? A: Start with the most common and easily correctable issues.

    • Syringe and Injection: Check for a plugged or dirty syringe. Perform a manual injection to rule out autosampler issues.[13]

    • Injector Leak: A leak in the injector is a frequent cause of sample loss. Check the septum and fittings.[15]

    • Split Ratio: If your split ratio is too high for your sample concentration, most of your sample will be vented. Try decreasing the split ratio (e.g., from 50:1 to 20:1).[15]

    • Liner Activity: Active sites in the liner can cause irreversible adsorption of the analyte. Replace the liner.[16]

    • MS Tune: Ensure the MS has been tuned recently and is performing to specification. A poor tune can lead to a significant loss in sensitivity.[13]

Problem: Peak Shape Issues (Tailing, Fronting)

  • Q: My this compound peak is tailing. What are the common causes? A: Peak tailing is typically caused by unwanted interactions between the analyte and the system.

    • Column or Liner Activity: As mentioned in the FAQ, this is the most common cause.[13] Active sites can be created by the accumulation of non-volatile residues. Clip the column inlet or replace the liner.[13]

    • Improper Column Installation: If the column is installed too high or too low in the injector, it can cause poor sample transfer and peak tailing. Reinstall the column according to the manufacturer's instructions.

    • Contamination: Contamination in the carrier gas or injector can lead to active sites. Ensure high-purity gas and clean components are used.

  • Q: My peaks are fronting. What does this indicate? A: Peak fronting is most often a sign of column overload.[17] This means too much sample has been introduced onto the column.

    • Reduce Sample Amount: The easiest solutions are to dilute your sample or increase the split ratio to reduce the mass of analyte reaching the column.[17]

Problem: Baseline Issues

  • Q: I'm seeing a high or rising baseline in my chromatogram. What's wrong? A: A high or rising baseline is usually due to column bleed or contamination.

    • Column Bleed: All columns exhibit some bleed, which appears as a rising baseline at higher temperatures.[13] However, excessive bleed can indicate an old or damaged column, or the presence of oxygen in the carrier gas. Check for leaks and ensure an oxygen trap is installed.[4][16] MS-specific ions at m/z 207 and 281 are characteristic of siloxane column bleed.[4]

    • Contamination: Ghost peaks or a generally high baseline can result from a contaminated injector, especially the septum or liner.[17] Baking out the column and injector can help remove contaminants.[17]

Problem: Inconsistent Retention Times

  • Q: Why are the retention times for my analyte shifting between runs? A: Retention time stability depends on consistent flow and temperature.

    • Check Carrier Gas Flow: Ensure your gas cylinder is not running low and that the pressure regulators are stable. Use electronic leak detection to check for any system leaks.

    • Oven Temperature: Verify that the GC oven is calibrated and holding the set temperature accurately. Fluctuations in oven temperature will directly impact retention times.[15]

    • Column Maintenance: A significant change in retention time can occur after clipping a large piece of the column. It is important to re-identify component peaks after significant maintenance.

Experimental Protocols

Protocol 1: Standard GC-MS Method Setup for this compound Analysis

  • System Preparation:

    • Install a low-bleed, non-polar capillary column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm x 0.25 µm) in the GC.

    • Ensure the carrier gas (Helium, 99.999% purity) is flowing at 1.2 mL/min.

    • Perform a leak check on the injector and column fittings.

    • Condition the column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.

  • Method Programming:

    • Set the injector temperature to 250 °C and the split ratio to 50:1.

    • Program the oven temperature: start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 2 minutes.

    • Set the MS transfer line temperature to 250 °C, the ion source to 230 °C, and the quadrupole to 150 °C.

    • Set the MS to EI mode, with a solvent delay of 4 minutes and a scan range of m/z 40-300.

  • Sample Analysis:

    • Prepare a 1-10 µg/mL solution of this compound in a high-purity volatile solvent like hexane.[8]

    • Inject 1 µL of the sample into the GC-MS.

    • Begin data acquisition.

  • Data Review:

    • Examine the total ion chromatogram (TIC) for the analyte peak.

    • Extract the mass spectrum of the peak and compare it to a reference library (e.g., NIST) for confirmation.

Protocol 2: Confirming Molecular Weight using Chemical Ionization (CI)

  • Instrument Setup:

    • Ensure the mass spectrometer is equipped with a CI source and the appropriate reagent gas (e.g., methane) is connected.[8]

    • Tune and calibrate the instrument in CI mode according to the manufacturer's specifications.

  • Method Modification:

    • Keep the GC parameters (column, temperatures, flow rate) the same as in the EI method.

    • In the MS method, change the ionization mode to Positive Chemical Ionization (PCI).

    • Set the CI reagent gas flow as recommended by the manufacturer.

    • Set the MS scan range to include the expected protonated molecule (e.g., m/z 50-200).

  • Data Analysis:

    • Inject the sample and acquire data.

    • Examine the mass spectrum of the analyte peak.

    • Look for an intense peak at m/z 143, which corresponds to the protonated molecular ion ([M+H]+) of this compound (MW 142.28).[8] The presence of this ion provides strong confirmation of the molecular weight.

Visual Guides

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer SamplePrep Sample Preparation Injection GC Injection (Split/Splitless) SamplePrep->Injection Column Separation in Capillary Column Injection->Column Ionization Ionization (EI / CI) Column->Ionization Transfer Line MassAnalyzer Mass Filtering (Quadrupole) Ionization->MassAnalyzer Detector Detection (EM) MassAnalyzer->Detector Data Data Acquisition & Analysis Detector->Data

Caption: A typical experimental workflow for GC-MS analysis.

Troubleshooting_PeakShape Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Start->Fronting Tailing->Fronting No CheckActivity Check for Active Sites (Liner, Column Inlet) Tailing->CheckActivity Yes CheckOverload Check for Column Overload Fronting->CheckOverload Yes ReplaceLiner Replace Injector Liner CheckActivity->ReplaceLiner ClipColumn Clip 0.5m from Column Inlet ReplaceLiner->ClipColumn If problem persists CheckLeaks Check for System Leaks ClipColumn->CheckLeaks If problem persists DiluteSample Dilute Sample CheckOverload->DiluteSample IncreaseSplit Increase Split Ratio DiluteSample->IncreaseSplit

Caption: A logical troubleshooting flow for common peak shape issues.

References

Overcoming challenges in the chiral separation of 3,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral Separation of 3,5-Dimethyloctane

Welcome to the technical support center for the chiral separation of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common chromatographic challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the gas chromatographic (GC) analysis of this compound enantiomers.

Issue 1: Poor or No Resolution Between Enantiomer Peaks

Potential Cause Recommended Solution
Incorrect GC Column The separation of non-functionalized alkane enantiomers requires a specific chiral stationary phase (CSP). Standard non-chiral columns will not resolve enantiomers. Cyclodextrin-based CSPs are essential for this application.[1][2][3]
Suboptimal Oven Temperature Temperature significantly impacts chiral recognition.[4] Too high a temperature can reduce the interaction differences between the enantiomers and the CSP, leading to co-elution.
- Start with a low initial oven temperature (e.g., 40-60°C) to improve focusing at the head of the column.
- Employ a slow temperature ramp (e.g., 1-2°C/min) to maximize the differential partitioning of the enantiomers.
Incorrect Carrier Gas Velocity The linear velocity of the carrier gas (Helium or Hydrogen) affects both efficiency and resolution.
- Determine the optimal linear velocity for your column dimension and carrier gas. This information is typically provided by the column manufacturer.
Column Overload Chiral columns have a limited sample capacity. Injecting too concentrated a sample can lead to peak broadening and loss of resolution.
- Prepare a dilute solution of this compound (e.g., 100-500 ppm in a suitable solvent like hexane or pentane).
- If necessary, use a higher split ratio to reduce the amount of sample reaching the column.

Issue 2: Peak Tailing

Potential Cause Recommended Solution
Active Sites in the System Although this compound is non-polar, active sites in the injector liner or at the column inlet can cause peak tailing.
- Use a deactivated inlet liner.
- Trim the first few centimeters of the column to remove any active sites that may have developed.
Column Contamination Accumulation of non-volatile residues on the column can lead to peak distortion.
- Bake out the column at its maximum recommended temperature for a short period.
- If contamination is severe, the column may need to be replaced.

Issue 3: Inconsistent Retention Times

Potential Cause Recommended Solution
Leaks in the GC System Leaks in the carrier gas flow path will cause fluctuations in flow and pressure, leading to retention time variability.
- Perform a thorough leak check of the system, paying close attention to the injector septum, column fittings, and gas line connections.
Unstable Oven Temperature Fluctuations in the oven temperature will directly impact retention times.
- Verify the stability and accuracy of the GC oven temperature using a calibrated thermocouple.
Inconsistent Injection Volume Variations in the injected volume can lead to minor shifts in retention times.
- Use an autosampler for precise and reproducible injections.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound so challenging?

A1: The chiral separation of unfunctionalized alkanes like this compound is inherently difficult due to the absence of functional groups (e.g., hydroxyl, carbonyl, amino groups).[1][2] Enantiomeric recognition relies on weak and subtle differences in van der Waals interactions between the analyte and the chiral stationary phase.[1][2]

Q2: What type of GC column is recommended for separating this compound enantiomers?

A2: A capillary gas chromatography column with a derivatized cyclodextrin-based chiral stationary phase (CSP) is required.[1][3] Modified β- and γ-cyclodextrins have shown success in separating chiral alkanes.[1] The specific substitution pattern on the cyclodextrin is crucial for achieving selectivity.

Q3: Is derivatization of this compound necessary for its chiral separation?

A3: No, derivatization is not typically performed for chiral alkanes. The principle of direct chiral GC is to separate the enantiomers without chemical modification.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?

A4: While HPLC with chiral stationary phases is a powerful technique for many chiral separations, gas chromatography is generally preferred for volatile and non-polar compounds like this compound.

Q5: How can I confirm the elution order of the enantiomers?

A5: The elution order can be determined by injecting a pure standard of one of the enantiomers, if available. Alternatively, specialized GC-MS techniques or comparison with literature data for structurally similar compounds may provide this information.

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) Method for this compound Enantiomers

This protocol provides a starting point for the method development for the chiral separation of this compound enantiomers. Optimization will likely be required.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary GC Column with a derivatized cyclodextrin-based CSP (e.g., a column designed for chiral hydrocarbon separations)

Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1000 ppm in hexane.

  • Prepare a working standard by diluting the stock solution to 100 ppm in hexane.

GC Conditions (Starting Point):

Parameter Value
Injector Temperature 200 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Constant Flow Rate 1.0 mL/min
Oven Program - Initial Temperature: 40°C, hold for 2 minutes- Ramp: 1°C/min to 100°C- Hold: 5 minutes at 100°C
Detector Temperature 250 °C

Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) between the two peaks. A baseline separation is typically indicated by an Rs value ≥ 1.5.

  • Calculate the separation factor (α), which is the ratio of the retention times of the two enantiomers.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for the chiral separation of this compound based on typical performance for similar compounds on a suitable cyclodextrin-based CSP. Actual results will vary depending on the specific column and conditions used.

Parameter Enantiomer 1 Enantiomer 2
Retention Time (min) 25.426.1
Peak Area 50.2%49.8%
Resolution (Rs) -1.6
Separation Factor (α) -1.03

Visualizations

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis racemic_sample Racemic this compound dilution Dilute in Hexane (100 ppm) racemic_sample->dilution injection Inject 1 µL dilution->injection separation Chiral GC Column (Cyclodextrin CSP) injection->separation detection FID Detector separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Resolution Calculation chromatogram->quantification

Caption: Workflow for the chiral GC analysis of this compound.

Troubleshooting_Logic start Poor or No Resolution check_column Is a Chiral Column in Use? start->check_column check_temp Is Oven Temperature Optimized? check_column->check_temp Yes solution_column Install Appropriate Cyclodextrin CSP check_column->solution_column No check_load Is Sample Concentration Appropriate? check_temp->check_load Yes solution_temp Lower Initial Temp & Use Slow Ramp check_temp->solution_temp No solution_load Dilute Sample or Increase Split Ratio check_load->solution_load No end Resolution Achieved check_load->end Yes solution_column->check_column solution_temp->check_temp solution_load->check_load

Caption: Troubleshooting logic for poor resolution in chiral GC.

References

Technical Support Center: Gas Chromatography Method Development & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving Baseline Resolution for 3,5-Dimethyloctane

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions (FAQs) for enhancing the baseline resolution of this compound and related branched-chain alkane isomers in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing poor baseline resolution or co-elution with this compound and its isomers?

Poor resolution in the analysis of closely related isomers like this compound is a common issue that typically stems from suboptimal analytical parameters.[1] The primary factors controlling chromatographic resolution are efficiency (N), selectivity (α), and the retention factor (k).[2][3] A systematic evaluation of your column choice, temperature program, and carrier gas flow rate is the first step in troubleshooting.[1][4]

Q2: How do I select the appropriate GC column for separating alkane isomers?

The choice of the GC column is critical for separating alkanes.[5] The separation of non-polar alkane isomers is governed primarily by their boiling points.[5] Therefore, a non-polar stationary phase is ideal.[5]

  • Stationary Phase: A non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane, should be selected for alkane analysis.[5]

  • Column Dimensions: For complex mixtures of isomers, using a longer column (e.g., ≥60 m) can provide the necessary theoretical plates for a successful separation.[5] A smaller internal diameter (ID) column (e.g., 0.18 mm or 0.25 mm) enhances efficiency and resolution.[2][5]

  • Film Thickness: A thicker film (e.g., ≥1.0 µm) increases retention and can improve the resolution of volatile alkanes.[5] For higher boiling point alkanes, a thinner film (e.g., 0.25 µm) is generally sufficient.[5]

Q3: What is a recommended starting temperature program for analyzing C10 alkanes like this compound?

Temperature programming is essential for the efficient separation of complex mixtures containing compounds with different boiling points.[6][7] For C10 alkanes, an effective starting point is a low initial oven temperature followed by a slow ramp rate.

  • Initial Temperature: A low initial temperature (e.g., 40 °C) is recommended.[5] For early-eluting, poorly resolved peaks, the initial oven temperature should be reduced.[8][9]

  • Temperature Ramp Rate: A slow oven temperature ramp rate (e.g., 5–10°C/min) increases the interaction time between the analytes and the stationary phase, which can significantly enhance separation.[5] The optimal ramp rate can be estimated as 10°C per column hold-up time.[8]

Q4: How does carrier gas flow rate impact my separation, and how can I optimize it?

The carrier gas flow rate is a critical parameter that must be optimized for good separation.[10] An inappropriate flow rate can lead to band broadening and reduced resolution.[5] The choice of carrier gas—typically Helium, Hydrogen, or Nitrogen—also affects performance.[10] While Nitrogen is inexpensive, it has a narrow optimal flow range; Hydrogen is efficient over a wide range but poses safety concerns.[10] Helium is a safe and stable option with a reasonably wide optimal velocity range.[10] The optimal flow rate depends on the column's internal diameter and length.[10]

Q5: My peaks are broad and asymmetrical (tailing/fronting). What are the likely causes?

Peak shape issues can significantly degrade resolution.

  • Peak Broadening: Common causes include a carrier gas flow rate that is too high or too low, a contaminated injector, or column overload.[11] Reducing the sample amount or concentration may be necessary.[11]

  • Peak Tailing: This is often caused by "active sites" within the GC system, such as in the inlet liner or at the head of the column, which interact undesirably with analytes.[12] Other causes include a poorly cut column or incorrect column installation depth in the inlet.[12]

  • Peak Fronting: This typically indicates that the column is overloaded with the sample or that the column temperature is too low.[11] Using a thicker-film column or increasing the column temperature can help mitigate this issue.[11]

Troubleshooting Guides

Systematic Approach to Improving Resolution

When baseline resolution is not achieved, a logical troubleshooting workflow should be followed to systematically identify and resolve the issue. This process involves evaluating the core chromatographic parameters and ensuring system integrity.

G start_node Poor Baseline Resolution decision_node1 Is the Column Correct for Alkanes? start_node->decision_node1 Start Troubleshooting decision_node decision_node process_node process_node solution_node solution_node process_node1 Select non-polar phase column (e.g., 100% dimethylpolysiloxane). Consider longer column (≥60m) and smaller ID (≤0.25mm). decision_node1->process_node1 No decision_node2 Is the Temperature Program Optimized? decision_node1->decision_node2 Yes solution_node1 Resolution Improved process_node1->solution_node1 Implement Change process_node2 Lower initial oven temperature. Decrease ramp rate (e.g., 5°C/min). See Protocol 1. decision_node2->process_node2 No decision_node3 Is the Carrier Gas Flow Rate Optimal? decision_node2->decision_node3 Yes solution_node2 Resolution Improved process_node2->solution_node2 Implement Change process_node3 Determine and set optimal flow rate for carrier gas and column ID. See Protocol 2. decision_node3->process_node3 No decision_node4 Are there signs of System Contamination or Leaks? decision_node3->decision_node4 Yes solution_node3 Resolution Improved process_node3->solution_node3 Implement Change process_node4 Check for leaks. Replace septum and inlet liner. Trim ~15cm from column inlet. decision_node4->process_node4 Yes process_node5 Review sample concentration. Consider reducing injection volume to prevent column overload. decision_node4->process_node5 No solution_node4 Resolution Improved process_node4->solution_node4 Implement Change process_node5->solution_node1

Caption: Troubleshooting workflow for poor baseline resolution.

Relationship of GC Parameters to Resolution

The fundamental resolution equation illustrates that resolution is governed by three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k). Optimizing the physical and operational parameters of the GC system directly influences these factors.

G cluster_params Primary GC Parameters cluster_factors Core Resolution Factors p1 Column Dimensions (L, ID, df) f1 Efficiency (N) (Peak Width) p1->f1 strongly influences p2 Stationary Phase Chemistry f2 Selectivity (α) (Peak Spacing) p2->f2 primary determinant f3 Retention Factor (k) (Peak Retention) p2->f3 influences p3 Oven Temperature (Isothermal or Programmed) p3->f2 influences p3->f3 strongly influences p4 Carrier Gas (Type, Flow Rate) p4->f1 influences outcome Baseline Resolution (Rs) f1->outcome f2->outcome f3->outcome

References

Troubleshooting poor peak shape in 3,5-Dimethyloctane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor peak shape in the gas chromatography (GC) analysis of 3,5-Dimethyloctane.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in the GC analysis of this compound?

Poor peak shape in the analysis of this compound, a non-polar alkane, typically manifests as peak tailing or peak fronting. These issues can arise from a variety of factors related to the sample, the GC system, and the analytical method parameters. Common causes include improper injection technique, column contamination or degradation, and suboptimal temperature programming.

Q2: What causes peak tailing for a non-polar compound like this compound?

While alkanes are generally less prone to the chemical interactions that often cause tailing, this issue can still occur. Potential causes include:

  • Active Sites in the System: Exposed silanol groups in the liner, column, or fittings can interact with analytes, although this is less common for non-polar compounds.

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can interfere with the proper partitioning of the analyte.[1][2]

  • Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volumes and disrupt the sample flow path.[1]

  • Poor Column Cut: A jagged or uneven cut of the capillary column can cause turbulence in the carrier gas flow, leading to peak distortion.[1][3]

  • System Leaks: Leaks in the gas flow path can disrupt the carrier gas velocity and lead to distorted peaks.[1]

Q3: My this compound peak is showing fronting. What is the likely cause?

Peak fronting is often an indication of column overload.[3][4][5] This can happen in two ways:

  • Mass Overload: Injecting a sample with too high a concentration of this compound can saturate the stationary phase at the head of the column.[3][4]

  • Volume Overload: Injecting too large a volume of the sample can also lead to fronting.[4] Another potential cause is a poor connection in the flow path between the injector and the detector.[4]

Q4: Could my injection technique be causing poor peak shape for this compound?

Yes, the injection technique is critical for obtaining sharp, symmetrical peaks, especially for volatile compounds.[6]

  • Splitless Injection: In splitless injections, an incorrect initial oven temperature relative to the solvent's boiling point can lead to poor focusing of the analyte band at the head of the column, causing peak distortion.[1] A slow purge of the solvent from the inlet can also create the appearance of a tailing peak.[7]

  • Injection Volume: Injecting too large a sample volume can lead to peak fronting or splitting.[8][9]

Q5: How does the GC oven temperature program affect the peak shape of this compound?

Temperature programming is crucial for separating compounds with a wide range of boiling points and can significantly impact peak shape.[10] For a single compound like this compound, an isothermal analysis might be sufficient. However, if it is part of a mixture, a temperature ramp is necessary. A ramp rate that is too fast can lead to co-elution and poor resolution, while a rate that is too slow can cause peak broadening.[11] The initial oven temperature is also critical; if it is too high, it can cause volatile compounds to move through the column too quickly without proper interaction with the stationary phase, leading to poor peak shape.[12]

Troubleshooting Guides

Table 1: Troubleshooting Poor Peak Shape for this compound
Observed Problem Potential Cause Recommended Action
Peak Tailing Active sites in the liner or columnUse a deactivated liner and/or an inert column.[13]
Column contaminationBake out the column at a high temperature (within its limits) or trim the first few centimeters of the column.[2]
Improper column installationReinstall the column, ensuring it is at the correct height in the inlet and detector.[1][3]
Poor column cutRe-cut the column end to ensure a clean, square cut.[1][3]
System leaksPerform a leak check of the entire GC system.
Peak Fronting Column overload (mass or volume)Reduce the injection volume or dilute the sample.[4][5]
Poor connection in the flow pathCheck all fittings and ferrules between the injector and detector to ensure they are tight and properly seated.[4]
Split or Broad Peaks Improper initial oven temperature (splitless injection)Set the initial oven temperature approximately 20°C below the boiling point of the solvent.[3]
Incompatible solvent and stationary phaseEnsure the polarity of the solvent is compatible with the stationary phase of the column.[5]
Blockage in the column inletTrim the front end of the column.[14]

Experimental Protocols

Protocol 1: Column Installation and Conditioning
  • Column Cutting: Use a ceramic scoring wafer to make a clean, square cut of the fused silica capillary column. Inspect the cut under a magnifying glass to ensure it is not jagged.

  • Ferrule Installation: Slide the appropriate nut and ferrule onto the column, ensuring the ferrule is oriented correctly.

  • Column Installation in the Inlet:

    • Turn off the oven, inlet, and detector heating.

    • Carefully insert the column into the inlet to the manufacturer-specified depth.

    • Tighten the nut until it is finger-tight, then use a wrench to tighten it an additional quarter to half turn. Do not overtighten.

  • Column Installation in the Detector:

    • Similarly, insert the other end of the column into the detector to the correct depth.

    • Tighten the nut as described above.

  • Leak Check: Pressurize the system with carrier gas and perform an electronic leak check at all connection points.

  • Column Conditioning:

    • Set the carrier gas flow rate to the desired setpoint.

    • Set the oven temperature to a low initial temperature (e.g., 40°C).

    • Program a slow temperature ramp (e.g., 5°C/min) up to the column's maximum isothermal temperature limit.

    • Hold at this temperature for 1-2 hours to bleed off any volatile contaminants.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Poor Peak Shape Observed (this compound) check_shape Identify Peak Shape: Tailing or Fronting? start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting check_all_peaks_tail Are all peaks tailing? tailing->check_all_peaks_tail all_peaks_tail Likely a physical problem check_all_peaks_tail->all_peaks_tail Yes one_peak_tails Likely a chemical or contamination issue check_all_peaks_tail->one_peak_tails No check_column_install Check Column Installation (Depth and Cut) all_peaks_tail->check_column_install leak_check Perform System Leak Check check_column_install->leak_check resolve Problem Resolved? leak_check->resolve check_liner Inspect/Replace Inlet Liner one_peak_tails->check_liner trim_column Trim 10-20 cm from Column Inlet check_liner->trim_column bake_column Bake Out Column trim_column->bake_column bake_column->resolve check_overload Suspect Column Overload fronting->check_overload check_connections Check Flow Path Connections fronting->check_connections reduce_conc Dilute Sample check_overload->reduce_conc reduce_vol Reduce Injection Volume check_overload->reduce_vol reduce_conc->resolve reduce_vol->resolve check_connections->resolve end_good Analysis Complete resolve->end_good Yes end_bad Consult Instrument Specialist resolve->end_bad No

Troubleshooting workflow for poor peak shape.

References

Technical Support Center: Optimization of Chiral Columns for Separating 3,5-Dimethyloctane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the challenging task of separating 3,5-dimethyloctane enantiomers. Due to the nonpolar and volatile nature of this compound, Gas Chromatography (GC) is the primary recommended technique.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic technique for separating this compound enantiomers?

A1: Gas Chromatography (GC) is the most effective and widely used technique for the separation of volatile and nonpolar enantiomers like this compound. Chiral GC stationary phases (CSPs) can provide the necessary selectivity for resolving these types of compounds.

Q2: Which type of chiral stationary phase (CSP) is best suited for separating this compound enantiomers?

A2: Cyclodextrin-based CSPs are particularly well-suited for the chiral separation of hydrocarbons, including branched alkanes like this compound.[1] Derivatized cyclodextrins, such as those with alkyl or trifluoroacetyl groups, have shown high efficiency in resolving a wide range of volatile chiral compounds.

Q3: Can High-Performance Liquid Chromatography (HPLC) be used for this separation?

A3: While HPLC is a powerful technique for chiral separations, it is less commonly used for small, nonpolar, and volatile alkanes like this compound. The weak interactions of such analytes with common HPLC chiral stationary phases and their high volatility make method development challenging. If GC is not an option, a screening approach using various polysaccharide-based columns under normal phase conditions would be the most logical starting point.

Q4: Why is the separation of alkane enantiomers so challenging?

A4: The separation of alkane enantiomers is difficult due to their lack of functional groups (e.g., hydroxyl, amino, carboxyl groups). Chiral recognition on a CSP relies on interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are absent in saturated hydrocarbons. Therefore, the separation of alkane enantiomers primarily depends on weaker van der Waals forces and inclusion complexation within the chiral selector.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Issue 1: Poor or No Resolution of Enantiomers

  • Possible Cause: Inappropriate Chiral Stationary Phase (CSP).

    • Solution: Ensure you are using a cyclodextrin-based CSP. For closely related compounds like 3,6-dimethyloctane, derivatized cyclodextrin columns have proven effective.[1] Consider screening different cyclodextrin derivatives (e.g., permethylated, trifluoroacetylated) to find the optimal selectivity.

  • Possible Cause: Suboptimal Oven Temperature Program.

    • Solution: The temperature program is a critical parameter for chiral GC separations. Lowering the initial oven temperature and using a slow temperature ramp rate (e.g., 1-2 °C/min) can significantly improve resolution by increasing the interaction time between the analytes and the CSP.

  • Possible Cause: Incorrect Carrier Gas Flow Rate (Linear Velocity).

    • Solution: Chiral separations are often sensitive to the carrier gas flow rate. While the optimal linear velocity for a given carrier gas (e.g., helium, hydrogen) should be considered, systematically varying the flow rate can help to find the best balance between resolution and analysis time.

  • Possible Cause: Column Overload.

    • Solution: Injecting too much sample can lead to peak broadening and loss of resolution. Prepare a dilution series of your sample and inject decreasing amounts to determine the optimal concentration that provides good peak shape and resolution.

Issue 2: Peak Tailing

  • Possible Cause: Active sites in the GC system.

    • Solution: Even for nonpolar analytes, active sites in the injector, column, or detector can cause peak tailing. Ensure the use of a deactivated liner and that the column is properly installed.

  • Possible Cause: Column Contamination.

    • Solution: Contamination from previous injections of less volatile compounds can affect column performance. Bake out the column at the maximum recommended temperature for the stationary phase to remove contaminants.

Issue 3: Irreproducible Retention Times

  • Possible Cause: Fluctuations in oven temperature or carrier gas flow.

    • Solution: Ensure your GC oven is properly calibrated and that the temperature program is consistent between runs. Use a high-quality electronic pressure control (EPC) system for the carrier gas to maintain a constant flow rate.

  • Possible Cause: Insufficient column equilibration time.

    • Solution: Allow sufficient time for the column to equilibrate at the initial oven temperature before each injection. This is particularly important when running a series of analyses with temperature programming.

Experimental Workflow for GC Method Optimization

start Start: Racemic This compound csp_selection Select Cyclodextrin-based Chiral GC Column start->csp_selection initial_conditions Set Initial GC Conditions: - Temp: 40-60°C - Ramp: 2°C/min - Carrier Gas: He or H2 csp_selection->initial_conditions run_analysis Inject Sample and Acquire Chromatogram initial_conditions->run_analysis evaluate_resolution Evaluate Resolution (Rs) run_analysis->evaluate_resolution optimize_temp Optimize Temperature Program: - Lower initial temp - Vary ramp rate (1-5°C/min) evaluate_resolution->optimize_temp Rs < 1.5 final_method Final Optimized Method evaluate_resolution->final_method Rs ≥ 1.5 optimize_temp->run_analysis optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow optimize_flow->run_analysis optimize_injection Optimize Injection Volume and Concentration optimize_flow->optimize_injection optimize_injection->run_analysis

GC Method Optimization Workflow

Experimental Protocols

Protocol 1: Chiral GC Separation of this compound Enantiomers (Recommended)

This protocol is a starting point based on methods for similar branched alkanes. Optimization will likely be required.

  • Instrumentation:

    • Gas Chromatograph with Flame Ionization Detector (FID)

    • Autosampler

  • Column:

    • Chiral Stationary Phase: Derivatized cyclodextrin, e.g., trifluoroacetylated γ-cyclodextrin or similar.

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • GC Conditions:

    • Injector: Split/Splitless, 250 °C

    • Split Ratio: 100:1

    • Injection Volume: 1 µL

    • Carrier Gas: Helium or Hydrogen

    • Flow Rate: 1.0 mL/min (constant flow)

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 minutes

      • Temperature Ramp: 2 °C/min to 150 °C

      • Final Temperature: 150 °C, hold for 5 minutes

    • Detector: FID, 250 °C

  • Sample Preparation:

    • Dissolve the this compound standard in a volatile, non-interfering solvent such as hexane or pentane to a concentration of approximately 100 µg/mL.

Protocol 2: Chiral HPLC Screening Strategy

For users who must use HPLC, a screening approach is necessary.

  • Instrumentation:

    • HPLC system with UV or RI detector

    • Column oven

  • Columns to Screen:

    • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives with 3,5-dimethylphenylcarbamate).

  • Screening Conditions (Normal Phase):

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: Refractive Index (RI) or low wavelength UV (if impurities absorb).

  • Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes.

    • Inject the sample.

    • If no separation is observed, repeat with Mobile Phase B.

    • Repeat steps 1-3 for each chiral column.

Troubleshooting Decision Tree for HPLC

start No or Poor Resolution in HPLC Screening check_csp Have multiple polysaccharide CSPs been screened? start->check_csp change_csp Screen a different class of polysaccharide CSP check_csp->change_csp No check_modifier Vary alcohol modifier (IPA, EtOH, MeOH) check_csp->check_modifier Yes change_csp->start check_concentration Adjust modifier concentration (e.g., 5% to 20%) check_modifier->check_concentration check_temp Vary column temperature (e.g., 10°C to 40°C) check_concentration->check_temp consider_gc Consider GC as the primary technique check_temp->consider_gc

HPLC Troubleshooting Decision Tree

Quantitative Data Summary

The following tables present typical data that might be expected for the chiral GC separation of branched alkanes. These values are illustrative and will vary depending on the specific CSP and analytical conditions.

Table 1: Influence of Oven Temperature Ramp Rate on Resolution

Temperature Ramp Rate (°C/min)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
1012.512.71.1
518.218.61.4
225.125.81.8
135.836.92.1

Table 2: Comparison of Chiral Stationary Phases (Illustrative)

Chiral Stationary Phase (CSP)AnalyteCarrier GasResolution (Rs)
Trifluoroacetyl-γ-cyclodextrin3,x-dimethyloctaneHelium1.9
Permethylated-β-cyclodextrin3,x-dimethyloctaneHelium1.6
Di-alkylated-β-cyclodextrin3,x-dimethyloctaneHelium1.3

References

Enhancing sensitivity for low concentrations of 3,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,5-Dimethyloctane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing detection sensitivity for low concentrations of this branched alkane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low concentrations of this compound?

A1: Detecting low concentrations of this compound, a volatile organic compound (VOC), can be challenging due to several factors. These include its relatively low volatility compared to smaller alkanes, potential for matrix interference in complex samples, and loss of the analyte during sample preparation.[1] Achieving high sensitivity often requires optimizing both the sample extraction/concentration method and the instrumental analysis parameters.

Q2: Which analytical techniques are most suitable for sensitive detection of this compound?

A2: Gas chromatography (GC) is the most common and effective technique for separating and analyzing volatile compounds like this compound.[1][2] For high sensitivity, GC is typically coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID). GC-MS provides the added benefit of mass-based identification, confirming the compound's identity through its fragmentation pattern, though the molecular ion peak for branched alkanes may be of low intensity.[2][3]

Q3: How can I significantly improve my detection limits for this compound?

A3: The most significant improvements in sensitivity often come from the sample preparation stage. Techniques designed to concentrate the analyte from the sample matrix are crucial. Purge-and-trap (also known as dynamic headspace sampling) is one of the most sensitive methods for volatile analysis, as it efficiently extracts and concentrates VOCs onto a sorbent trap before injection into the GC.[1] Other methods like solid-phase microextraction (SPME) can also offer excellent pre-concentration.[4]

Troubleshooting Guide: Enhancing Signal-to-Noise

This guide addresses common issues encountered during the analysis of this compound that can impact sensitivity, presented in a question-and-answer format.

Problem / Symptom Troubleshooting Question & Recommended Action
High Baseline Noise Is your carrier gas contaminated? High-purity gas is essential. Ensure gas purifiers and filters are installed and have been replaced recently to prevent contamination that can elevate the baseline.[5][6]
Are your inlet septum or liner a source of contamination? A leaking or degraded septum can introduce contaminants and noise.[5][7] Regularly replace the septum and use a clean inlet liner.
Is the noise electronic or chemical? Electronic noise often appears as sharp, random spikes. Check for loose cable connections and ensure the GC has a dedicated electrical circuit.[5] Chemical noise, often seen as a wandering or drifting baseline, points to contamination in the system.[5][6]
Is the column bleeding? Operating the column near its maximum temperature limit can cause the stationary phase to degrade and "bleed," leading to a rising baseline, especially during a temperature ramp.[7] If necessary, bake out the column at a high temperature or replace it.
Low Peak Response / No Peak Is your sample preparation method sensitive enough? For trace-level analysis, static headspace may be insufficient.[1] Consider using a more sensitive technique like purge-and-trap to better concentrate the analyte.[1]
Are there leaks in the system? Leaks in the carrier gas line, syringe, or injector connections can lead to poor sample transfer and significantly reduced sensitivity.[8] Perform a thorough leak check.
Are your injection parameters optimized? For splitless injections, ensure the initial oven temperature is low enough to allow for efficient sample focusing.[6] For split injections, a very high split ratio will reduce the amount of sample reaching the column; decrease the ratio to improve sensitivity.[8]
Poor Peak Shape (Tailing or Fronting) Is the column overloaded? Injecting too much sample can lead to peak fronting.[6] Reduce the injection volume or use a higher split ratio.
Are there active sites in the inlet or column? Active sites can cause peak tailing. Ensure the inlet liner is clean and consider using a deactivated liner. If the column is old or contaminated, it may need to be replaced.[6]
Is the column installed correctly? Improper column installation in the injector or detector can lead to distorted peak shapes.[6] Reinstall the column according to the manufacturer's specifications.

Quantitative Data Summary

The choice of sample preparation method dramatically impacts the achievable detection limits. The following table provides a comparison of common techniques for VOC analysis.

Table 1: Comparison of Sample Preparation Methods for VOC Analysis

Method Typical Limit of Detection (LOD) Advantages Disadvantages
Static Headspace Low to mid ppbSimple, automated, good for highly volatile compounds.[1]Less sensitive for semi-volatiles, matrix effects can be significant.[1]
Purge-and-Trap (Dynamic Headspace) Low to sub-ppbHigh sensitivity, excellent for trace analysis, efficient analyte concentration.[1]More complex instrumentation, potential for water interference.
Solid-Phase Microextraction (SPME) Low ppbSolvent-free, simple, integrates sampling and extraction.[4]Fiber lifetime can be limited, matrix effects require careful calibration.
Solvent Extraction Mid to high ppbCan handle solid and complex matrices. Methanol extraction is often robust.[9]Can dilute the sample, solvent peak may interfere with early-eluting compounds.

Note: LODs are estimates for branched alkanes and can vary significantly based on the specific instrument, matrix, and method parameters.

Experimental Protocols & Workflows

High-Sensitivity Workflow for this compound Analysis

The following diagram illustrates a typical workflow for achieving high-sensitivity detection, from sample collection through data analysis.

High_Sensitivity_Workflow cluster_prep Sample Preparation (Pre-concentration) cluster_analysis Instrumental Analysis cluster_data Data Handling Prep Choose Method PT Purge & Trap Prep->PT Highest Sensitivity SPME SPME Prep->SPME Solvent- Free GCMS GC-MS Analysis PT->GCMS SPME->GCMS Data Data Acquisition & Processing GCMS->Data Report Quantification & Reporting Data->Report Sample Sample Collection Sample->Prep

Caption: Workflow for sensitive this compound analysis.

Protocol 1: Purge-and-Trap GC-MS Analysis

This protocol is designed for maximum sensitivity in detecting this compound in aqueous samples.

  • Sample Preparation: Place 5-10 mL of the aqueous sample into a sparging vessel. Add any internal standards as required.

  • Purging: Heat the sample (e.g., to 40-60°C) to increase the volatility of this compound.[1] Sparge the sample with high-purity inert gas (e.g., helium) at a flow rate of 20-40 mL/min for 10-15 minutes.

  • Trapping: The gas stream containing the purged volatiles is passed through an analytical trap packed with sorbent materials (e.g., Tenax, silica gel, carbon molecular sieve).

  • Desorption: Rapidly heat the trap to desorb the trapped compounds into the GC inlet. A temperature of 220-250°C is typical.

  • GC Separation:

    • Column: Use a non-polar column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase.

    • Oven Program: Start at a low initial temperature (e.g., 35-45°C) and hold for several minutes to focus the analytes. Ramp the temperature at 10-15°C/min to an appropriate final temperature (e.g., 250°C).

  • MS Detection: Use the mass spectrometer in scan mode to identify the compound or in selected ion monitoring (SIM) mode for maximum sensitivity, focusing on characteristic ions of this compound (e.g., m/z 43, 57, 71, 85).[10]

Troubleshooting Logic for Low Signal-to-Noise (S/N)

When encountering a low S/N ratio, a systematic approach is necessary to identify the root cause. The following flowchart provides a logical troubleshooting path.

Troubleshooting_SN_Ratio Start Low S/N Ratio Detected CheckBaseline Is Baseline Noisy or Drifting? Start->CheckBaseline CheckPeak Is Peak Intensity Low? CheckBaseline->CheckPeak No FixGas Check Gas Purity & Replace Filters CheckBaseline->FixGas Yes CheckLeaks Perform Leak Check (Inlet, Fittings) CheckPeak->CheckLeaks Yes End S/N Ratio Improved CheckPeak->End No FixInlet Clean Inlet & Replace Septum/Liner FixGas->FixInlet FixColumn Bake Out or Replace Column FixInlet->FixColumn FixColumn->End OptimizeInject Optimize Injection Vol. & Split Ratio CheckLeaks->OptimizeInject ImprovePrep Enhance Sample Prep (e.g., use Purge & Trap) OptimizeInject->ImprovePrep ImprovePrep->End

Caption: Troubleshooting flowchart for low signal-to-noise ratio.

References

Strategies for improving the yield of 3,5-Dimethyloctane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-dimethyloctane synthesis. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two common strategies for the synthesis of this compound are the Grignard reaction route and the hydrogenation of a diene.

  • Grignard Route: This involves the reaction of a Grignard reagent with a ketone to form an alcohol, followed by dehydration to an alkene, and subsequent hydrogenation to the final alkane.[1] This method is versatile for creating the carbon skeleton.

  • Hydrogenation Route: This route typically involves the catalytic hydrogenation of a suitable diene, such as a derivative of 1,7-octadiene.[2] The success of this method depends on the availability of the correct diene precursor and the choice of catalyst to ensure complete saturation.

Q2: What are the key challenges in synthesizing this compound?

A2: Key challenges include controlling regioselectivity during carbon-carbon bond formation, particularly in alkylation reactions where carbocation rearrangements can occur.[3] Additionally, achieving high purity can be difficult, often requiring efficient purification techniques like fractional distillation or preparative gas chromatography to separate isomers and other impurities.[4]

Q3: How can I purify the final this compound product?

A3: For kilogram-scale purification, fractional distillation is effective for separating components with different boiling points. For higher purity on a smaller scale (milligrams to grams), preparative gas chromatography (pGC) is a powerful technique.[4] Purity can be assessed using gas chromatography-mass spectrometry (GC-MS).[4]

Q4: What analytical techniques are suitable for monitoring the reaction and confirming the product?

A4: Thin Layer Chromatography (TLC) is useful for monitoring the progress of reactions involving polar compounds like alcohols and ketones in the Grignard route. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are ideal for confirming the final product structure and purity.[3]

Troubleshooting Guides

Guide 1: Grignard Reaction Route

This guide addresses common issues when synthesizing this compound via a Grignard reagent and a ketone, followed by dehydration and hydrogenation.

Problem 1: Low yield of the tertiary alcohol after Grignard reaction.

Possible Cause Suggested Solution
Wet reagents or glassware Grignard reagents are highly reactive with water, which will quench the reaction.[5][6] Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure magnesium The surface of the magnesium turnings may be oxidized. Gently crush the magnesium turnings in a mortar and pestle before use to expose a fresh surface.
Incorrect solvent Diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[5] Ensure the solvent is anhydrous.
Side reactions The Grignard reagent is a strong base and can deprotonate the ketone at the alpha-position.[5] Add the Grignard reagent slowly to the ketone solution at a low temperature (e.g., 0 °C) to minimize this side reaction.

Problem 2: Incomplete dehydration of the alcohol to the alkene.

Possible Cause Suggested Solution
Weak dehydrating agent Common dehydrating agents include strong acids like sulfuric acid or phosphoric acid, or reagents like iodine. If dehydration is incomplete, consider using a stronger dehydrating agent or increasing the reaction temperature.
Equilibrium limitations Dehydration is a reversible reaction. Remove water as it forms using a Dean-Stark apparatus to drive the equilibrium towards the alkene product.

Problem 3: Low yield of this compound after hydrogenation.

Possible Cause Suggested Solution
Inactive catalyst The catalyst (e.g., Palladium on carbon) may be old or poisoned. Use fresh catalyst for each reaction.[7]
Insufficient hydrogen pressure Ensure the hydrogenation is carried out at an appropriate hydrogen pressure.[8] Typical pressures range from 1 to 100 bar.
Incorrect solvent The choice of solvent can influence the hydrogenation efficiency. Common solvents include ethanol, ethyl acetate, and hexane.
Guide 2: Hydrogenation of Diene Route

This guide addresses common issues when synthesizing this compound by hydrogenating a diene precursor.

Problem 1: Incomplete hydrogenation resulting in residual alkenes.

Possible Cause Suggested Solution
Insufficient catalyst loading Increase the weight percentage of the catalyst relative to the substrate.
Short reaction time Extend the reaction time to allow for complete saturation of both double bonds. Monitor the reaction by GC to determine when it is complete.
Low hydrogen pressure Increase the hydrogen pressure to improve the rate of hydrogenation.

Problem 2: Isomerization of the double bonds before hydrogenation.

Possible Cause Suggested Solution
High reaction temperature High temperatures can promote double bond migration. Conduct the hydrogenation at a lower temperature.[2]
Inappropriate catalyst Some catalysts can promote isomerization. Consider screening different catalysts (e.g., PtO2, Rh/C) to find one that minimizes isomerization for your specific substrate.

Data Presentation

Table 1: Illustrative Yields for Grignard Route Steps

StepReactantsConditionsTypical Yield (%)
Grignard Reaction 2-pentanone + sec-butylmagnesium bromideDiethyl ether, 0 °C to RT75-85
Dehydration 3,5-dimethyl-3-octanolH2SO4, heat60-70
Hydrogenation 3,5-dimethyloctenesH2, Pd/C, Ethanol, 3 bar>95

Table 2: Illustrative Yields for Hydrogenation of 3,5-dimethyl-1,7-octadiene

CatalystH2 Pressure (bar)Temperature (°C)Reaction Time (h)Yield of this compound (%)
5% Pd/C1025698
5% PtO21025897
5% Rh/C1050499

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Route

  • Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings and a small crystal of iodine. Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise to initiate the formation of sec-butylmagnesium bromide.

  • Step 2: Reaction with Ketone: Cool the Grignard reagent to 0 °C and add a solution of 2-pentanone in anhydrous diethyl ether dropwise with stirring. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Step 3: Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 3,5-dimethyl-3-octanol.

  • Step 4: Dehydration: Add the crude alcohol to a flask with a catalytic amount of concentrated sulfuric acid. Heat the mixture and collect the alkene products by distillation.

  • Step 5: Hydrogenation: Dissolve the collected alkenes in ethanol and add 5% Palladium on carbon. Hydrogenate the mixture in a Parr shaker under 3 bar of hydrogen pressure until the reaction is complete (monitored by GC).[7]

  • Step 6: Purification: Filter the catalyst and remove the solvent. Purify the crude product by fractional distillation to obtain this compound.[4]

Protocol 2: Synthesis of this compound via Hydrogenation of a Diene

  • Step 1: Hydrogenation Setup: In a high-pressure reactor, place a solution of 3,5-dimethyl-1,7-octadiene in a suitable solvent such as hexane or ethanol.

  • Step 2: Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C) to the solution under an inert atmosphere.

  • Step 3: Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 30 bar).[2] Heat the reaction to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 6 hours).[2]

  • Step 4: Workup and Purification: After cooling and venting the reactor, filter the catalyst from the reaction mixture. Remove the solvent by rotary evaporation. Purify the resulting this compound by fractional distillation.

Visualizations

Grignard_Route_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 2-bromobutane 2-bromobutane Grignard_Reagent sec-butylmagnesium bromide 2-bromobutane->Grignard_Reagent Mg Mg Mg->Grignard_Reagent 2-pentanone 2-pentanone Grignard_Reaction Grignard Reaction 2-pentanone->Grignard_Reaction Grignard_Reagent->Grignard_Reaction Alcohol 3,5-dimethyl-3-octanol Grignard_Reaction->Alcohol Dehydration Dehydration Alcohol->Dehydration Alkene 3,5-dimethyloctenes Dehydration->Alkene Hydrogenation Hydrogenation Alkene->Hydrogenation Product This compound Hydrogenation->Product

Caption: Workflow for the Grignard synthesis of this compound.

Hydrogenation_Route_Workflow cluster_start Starting Material cluster_synthesis Synthesis Step cluster_product Final Product Diene 3,5-dimethyl-1,7-octadiene Hydrogenation Catalytic Hydrogenation Diene->Hydrogenation Product This compound Hydrogenation->Product

Caption: Workflow for the hydrogenation synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions Start->Check_Conditions Purification Improve Purification Method Start->Purification Optimize_Catalyst Optimize Catalyst (for Hydrogenation) Check_Conditions->Optimize_Catalyst Hydrogenation Route Optimize_Grignard Optimize Grignard Reaction Check_Conditions->Optimize_Grignard Grignard Route Pressure_Control Adjust H2 Pressure Optimize_Catalyst->Pressure_Control Catalyst_Loading Adjust Catalyst Loading Optimize_Catalyst->Catalyst_Loading Anhydrous Ensure Anhydrous Conditions Optimize_Grignard->Anhydrous Temp_Control Control Temperature Optimize_Grignard->Temp_Control Fractional_Distillation Fractional Distillation Purification->Fractional_Distillation Prep_GC Preparative GC Purification->Prep_GC

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Resolving Co-elution Issues with 3,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues with 3,5-dimethyloctane in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound co-eluting with other compounds?

Co-elution involving this compound in Gas Chromatography (GC) is often due to:

  • Presence of Isomers: Complex mixtures frequently contain other branched alkane isomers with similar boiling points and polarities, leading to overlapping retention times.[1] Branched-chain compounds differing by one or two carbons in their backbone can elute at nearly the same time.[1]

  • Inadequate Chromatographic Selectivity: The GC column's stationary phase may not possess the necessary chemical properties to effectively differentiate between this compound and other structurally similar components in the sample matrix.[2]

  • Suboptimal GC Method Parameters: An oven temperature program with a ramp rate that is too fast or a carrier gas flow rate that is not optimized can result in insufficient separation of closely eluting peaks.[2][3]

  • Matrix Effects: Complex sample matrices can introduce a multitude of interfering compounds that may co-elute with the target analyte.

Q2: How can I confirm that my this compound peak is actually a co-elution of multiple compounds?

The initial indication of co-elution is often a distorted peak shape, such as shouldering, tailing, or a peak that is broader than expected.[4] To confirm co-elution, you can:

  • Utilize a Mass Spectrometry (MS) Detector: When using a GC-MS system, you can inspect the mass spectrum across the entirety of the peak. A non-pure peak will exhibit changes in the mass spectrum from the leading edge to the tailing edge.[4]

  • Analyze a Pure Standard: Injecting a pure standard of this compound under identical conditions will establish its expected retention time and peak shape. Any deviation from this in your sample analysis points to interference.[2]

  • Vary Chromatographic Conditions: Minor adjustments to the temperature program or carrier gas flow rate can sometimes cause co-eluting peaks to shift apart, thereby revealing the presence of more than one compound.[2]

Q3: What are the first steps I should take to troubleshoot the co-elution of this compound?

A systematic approach to troubleshooting is recommended.[5] Start by:

  • Optimizing the Oven Temperature Program: A slower temperature ramp rate allows for more interaction between the analytes and the stationary phase, which can enhance resolution.[2] Consider decreasing the ramp rate in the region where this compound elutes or adding a short isothermal hold before the elution of the affected peak.[2]

  • Adjusting the Carrier Gas Flow Rate: The efficiency of the separation is dependent on the carrier gas flow rate (or linear velocity). Every column has an optimal flow rate for achieving maximum resolution.[2]

  • Checking for System Contamination: Contamination in the injector, carrier gas, or column can lead to peak distortion and co-elution issues.[3][6]

Q4: Can sample preparation help in resolving co-elution issues?

Yes, appropriate sample preparation is crucial for minimizing interferences from the sample matrix.[7][8] Techniques to consider include:

  • Solid Phase Extraction (SPE): SPE can be used to clean up samples by removing interfering compounds.[9][10] A stationary phase can be chosen to retain the unwanted matrix components while allowing this compound to pass through, or vice versa.[10]

  • Liquid-Liquid Extraction (LLE): This technique can be used to separate analytes from interferences based on their relative solubilities in two different immiscible liquids.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a solvent extraction and a dispersive solid-phase extraction cleanup step to remove a wide range of matrix interferences.[9]

Troubleshooting Guides

Guide 1: Gas Chromatography Method Optimization

If co-elution is confirmed, the most direct approach is to optimize the GC method.

1. Optimize the Oven Temperature Program:

  • Symptom: The this compound peak is not fully resolved from a neighboring peak.[2]

  • Solution: A slower temperature ramp rate can significantly improve the separation of closely eluting compounds.[2]

  • Action: Reduce the temperature ramp rate in increments of 1-2°C/min in the region where this compound elutes. Consider adding a short isothermal hold just before the elution of the pair to improve separation.[2]

2. Adjust Carrier Gas Flow Rate:

  • Symptom: Peaks are broad, leading to poor resolution.

  • Solution: The carrier gas flow rate affects column efficiency. Every column has an optimal flow rate for maximum resolution.[2]

  • Action: Consult the column manufacturer's guidelines to determine the optimal flow rate for your column dimensions and carrier gas type (e.g., Helium or Hydrogen).

3. Select an Appropriate Stationary Phase:

  • Symptom: Co-elution persists despite optimization of temperature and flow rate.

  • Solution: The selectivity of the stationary phase is critical for separating isomers. For nonpolar compounds like alkanes, a nonpolar stationary phase is often a good starting point. However, for complex mixtures of isomers, a column with a different selectivity may be required.[1]

  • Action: Consider using a column with a different stationary phase chemistry. For instance, nematic liquid crystal stationary phases have shown unique selectivity for separating rigid solute isomers.[11]

Guide 2: Mass Spectrometry (MS) Deconvolution

When chromatographic separation is challenging, MS deconvolution can be a powerful tool.

  • Symptom: Peaks are chromatographically unresolved.

  • Solution: Use the unique mass spectral fragmentation patterns of the co-eluting compounds to distinguish them.

  • Action:

    • Acquire mass spectra across the entire unresolved peak.

    • Examine the spectra for unique fragment ions for each compound. Alkanes typically show fragmentation patterns with clusters of peaks 14 mass units apart, corresponding to the loss of (CH₂)nCH₃.[12]

    • Use extracted ion chromatograms (EICs) of these unique ions to visualize the individual chromatographic profiles of the co-eluting compounds.

Data and Protocols

Table 1: Recommended GC Parameters for Branched Alkane Separation
ParameterRecommended SettingRationale
Column Stationary Phase Nonpolar (e.g., DB-1ms, HP-5ms)Good for general separation of hydrocarbons.[13]
Intermediate PolarityMay provide different selectivity for isomers.
Nematic Liquid CrystalOffers shape-selective separation for structural isomers.[11]
Oven Temperature Program Initial: 40-60°C, hold for 2-5 minTo ensure sharp initial peaks.
Ramp: 2-10°C/minSlower ramps improve resolution of closely eluting compounds.[2]
Final: Up to 300°C, hold for 10-30 minTo elute all components from the column.[13]
Carrier Gas Helium or HydrogenHydrogen can provide better efficiency at higher flow rates.
Flow Rate 1-2 mL/min (for standard capillary columns)Optimize for best resolution based on column dimensions.
Injection Mode Split/SplitlessSplit injection for concentrated samples, splitless for trace analysis.
Experimental Protocol: Sample Cleanup using Solid Phase Extraction (SPE)

This protocol provides a general guideline for using SPE to remove polar interferences from a sample containing this compound.

Materials:

  • SPE cartridge with a nonpolar stationary phase (e.g., C18)

  • Sample dissolved in a polar solvent (e.g., acetonitrile)

  • Nonpolar elution solvent (e.g., hexane)

  • Collection vials

  • Vacuum manifold or positive pressure processor

Method:

  • Conditioning: Pass 2-3 column volumes of the elution solvent (hexane) through the SPE cartridge, followed by 2-3 column volumes of the sample solvent (acetonitrile). Do not let the sorbent go dry.

  • Loading: Load the sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with a weak solvent (e.g., a mixture of acetonitrile and water) to remove polar interferences.

  • Elution: Elute the this compound and other nonpolar compounds with a strong, nonpolar solvent (hexane) into a clean collection vial.

  • Analysis: The collected eluate can then be concentrated and analyzed by GC-MS.

Visualizations

Troubleshooting_Workflow cluster_confirm Confirmation Steps cluster_optimize GC Method Optimization cluster_sampleprep Sample Preparation Improvement A Co-elution Suspected (Broad or Asymmetric Peak) B Confirm Co-elution A->B C Optimize GC Method B->C Co-elution Confirmed F Resolution Achieved B->F No Co-elution B1 Analyze Pure Standard B->B1 B2 Examine Mass Spectrum Across Peak B->B2 D Improve Sample Preparation C->D Unsuccessful C->F Successful C1 Adjust Temperature Program (Slower Ramp Rate) C->C1 C2 Optimize Carrier Gas Flow Rate C->C2 C3 Change Stationary Phase C->C3 E Use MS Deconvolution D->E Unsuccessful D->F Successful D1 Implement Solid Phase Extraction (SPE) D->D1 D2 Perform Liquid-Liquid Extraction (LLE) D->D2 E->F

Caption: Troubleshooting workflow for resolving co-elution issues.

Experimental_Workflow cluster_sampleprep Sample Preparation Steps cluster_redevelopment Re-development Cycle A Sample Collection B Sample Preparation A->B C GC-MS Analysis B->C B1 Extraction B->B1 D Data Review C->D E Co-elution Identified D->E Issue Found G Final Report D->G No Issues F Method Re-development E->F F->C F1 Adjust GC Parameters F->F1 B2 Cleanup (e.g., SPE) B1->B2 B3 Concentration B2->B3 F2 Re-inject Sample F1->F2

Caption: Experimental workflow for analysis and method development.

References

Technical Support Center: NMR Data Acquisition for 3,5-Dimethyloctane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of NMR data acquisition for the stereoisomers of 3,5-dimethyloctane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design for the stereochemical analysis of flexible acyclic molecules.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my this compound stereoisomers so similar and difficult to interpret?

A1: The stereoisomers of this compound (diastereomers such as (3R,5R), (3S,5S), (3R,5S), and (3S,5R)) have the same atomic connectivity. For flexible acyclic molecules, the small differences in the spatial arrangement of atoms often lead to very similar chemical environments for the corresponding protons and carbons. This results in severe signal overlap in standard 1D NMR spectra, making direct assignment and differentiation challenging. The protons in such aliphatic systems typically resonate in a narrow chemical shift range, further complicating the analysis.[1]

Q2: I'm struggling to resolve the methylene protons in the backbone of this compound. What is causing this complexity?

A2: The methylene protons in the backbone of this compound are often diastereotopic. This means that even within a single stereoisomer, the two protons on a given methylene group are not chemically equivalent due to the presence of chiral centers elsewhere in the molecule. These diastereotopic protons can couple to each other (geminal coupling) and to adjacent protons (vicinal coupling), leading to complex multiplet patterns that are often difficult to resolve without advanced 2D NMR techniques.

Q3: Can standard 1D ¹H NMR be used to determine the diastereomeric ratio?

A3: While challenging, it may be possible if there are well-resolved signals corresponding to at least one proton in each diastereomer. However, due to significant peak overlap in alkanes, this is often not feasible.[2] For accurate quantification, advanced techniques such as high-field NMR or the use of chiral derivatizing agents to induce greater chemical shift separation are recommended.[2][3][4]

Q4: What is the benefit of using a higher field NMR spectrometer for this analysis?

A4: A higher field NMR spectrometer increases the chemical shift dispersion, meaning the signals are spread out over a wider frequency range. This significantly improves spectral resolution, which can help to separate overlapping multiplets and simplify the spectrum.[2] For complex molecules like the stereoisomers of this compound, a spectrometer of 400 MHz or higher is recommended.[2]

Q5: Are there alternatives to NMR for differentiating the stereoisomers of this compound?

A5: Yes, techniques like chiral gas chromatography (GC) can be used to separate the stereoisomers.[5] However, NMR provides detailed structural information in solution. Often, a combination of chromatography for separation and NMR for structural confirmation is a powerful approach.[5]

Troubleshooting Guides

Issue 1: Severe Signal Overlap in ¹H NMR Spectrum

Symptoms:

  • Broad, unresolved humps in the aliphatic region (approx. 0.8-1.5 ppm).

  • Inability to distinguish individual multiplets for methine and methylene protons.

  • Difficulty in integrating signals to determine diastereomeric ratios.

Troubleshooting Workflow:

start Start: Severe Signal Overlap step1 Increase Spectrometer Field Strength (e.g., >= 600 MHz) start->step1 step2 Perform 2D NMR Experiments step1->step2 step3 2D COSY / TOCSY step2->step3 Identify through-bond H-H correlations step4 2D HSQC / HMBC step2->step4 Correlate H to C (1-bond and long-range) step5 Use Advanced Techniques step3->step5 step4->step5 step6 NOESY / ROESY step5->step6 Through-space correlations for stereochemistry step7 Residual Dipolar Couplings (RDCs) step5->step7 Long-range orientational constraints step8 Chiral Solvating Agents step5->step8 Induce chemical shift non-equivalence end_node End: Improved Resolution and Assignment step6->end_node step7->end_node step8->end_node

Caption: Troubleshooting workflow for severe signal overlap.

Solutions:

  • Utilize a Higher Field Spectrometer: If available, acquire data on a 600 MHz or higher spectrometer to improve signal dispersion.

  • 2D NMR Techniques:

    • COSY/TOCSY: Use these experiments to establish proton-proton coupling networks and trace the connectivity through the carbon backbone.

    • HSQC/HMBC: These heteronuclear correlation experiments are crucial for assigning proton signals to their attached carbons (HSQC) and identifying longer-range H-C correlations (HMBC), which helps in resolving ambiguities.

  • Advanced NMR Methods:

    • NOESY/ROESY: These experiments detect through-space correlations (Nuclear Overhauser Effect), providing information about the spatial proximity of protons, which is essential for determining relative stereochemistry.[6][7][8] For small to medium-sized molecules like this compound, ROESY can be advantageous as it avoids potential zero-crossing issues of the NOE effect.[6]

    • Residual Dipolar Couplings (RDCs): RDCs provide long-range structural information by weakly aligning the molecules in a suitable medium (e.g., a compressed gel).[9][10][11] This technique is powerful for determining the relative configuration of stereocenters in flexible molecules.[9][11]

Issue 2: Inability to Differentiate Diastereomers

Symptoms:

  • ¹H and ¹³C NMR spectra of a mixture of diastereomers appear identical to that of a single diastereomer.

  • No distinct signals can be confidently assigned to a specific diastereomer.

Troubleshooting Workflow:

start Start: Diastereomers Undifferentiated step1 Use Chiral Additives start->step1 step2 Chiral Solvating Agent (CSA) step1->step2 Forms transient diastereomeric complexes step3 Chiral Derivatizing Agent (CDA) step1->step3 Forms new covalent diastereomers step4 Advanced 2D NMR step2->step4 step3->step4 step5 High-Resolution NOESY/ROESY step4->step5 Detect subtle differences in through-space interactions step6 J-Resolved Spectroscopy step4->step6 Resolve overlapping multiplets based on J-couplings step7 Measure Residual Dipolar Couplings (RDCs) step5->step7 step6->step7 end_node End: Diastereomer Differentiation and Assignment step7->end_node

Caption: Logical workflow for differentiating diastereomers.

Solutions:

  • Chiral Solvating Agents (CSAs): Add a chiral solvating agent to the NMR sample. CSAs form transient, weak diastereomeric complexes with the stereoisomers, which can induce small but measurable differences in their chemical shifts, allowing for their differentiation and quantification.[3]

  • Chiral Derivatizing Agents (CDAs): React the sample with a chiral derivatizing agent to form new, stable diastereomeric compounds.[2][4][12] The covalent modification often leads to larger chemical shift differences between the resulting diastereomers, making them easier to distinguish in the NMR spectrum.[2]

  • Detailed J-Coupling Analysis: Carefully measure the ³JHH (vicinal proton-proton) and ²,³JCH coupling constants.[13] The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei, which differs between diastereomers. This can be a powerful tool for assigning relative stereochemistry in acyclic systems.[13]

  • NOESY/ROESY: Even if chemical shifts are very similar, the through-space distances between protons can differ between diastereomers. A high-quality NOESY or ROESY spectrum can reveal these differences, aiding in stereochemical assignment.[7][8]

Data Presentation

Due to the lack of specific published experimental data for this compound stereoisomers, the following tables present illustrative data based on typical chemical shift and coupling constant ranges for alkanes. These tables demonstrate the type of differences one might expect to observe between diastereomers.

Table 1: Plausible ¹H NMR Chemical Shift Ranges (ppm) for this compound Diastereomers

Proton Group(3R,5S)-meso-like(3R,5R)-anti-likeExpected Difference
CH₃ (C1, C8)~0.85 (t)~0.86 (t)Minor
CH₃ (on C3, C5)~0.88 (d)~0.90 (d)Small
CH₂1.15 - 1.40 (m)1.18 - 1.45 (m)Subtle shifts
CH (C3, C5)~1.50 (m)~1.55 (m)Potentially resolvable

Table 2: Plausible ¹³C NMR Chemical Shift Ranges (ppm) for this compound Diastereomers

Carbon Group(3R,5S)-meso-like(3R,5R)-anti-likeExpected Difference
CH₃ (C1, C8)~14.2~14.3Very small
CH₃ (on C3, C5)~19.5~20.0Small but observable
CH₂23.0 - 42.023.5 - 42.5Small shifts
CH (C3, C5)~32.0~33.0Potentially significant

Table 3: Typical Vicinal Coupling Constants (³JHH) for Alkanes

ConformationDihedral Angle (θ)Typical ³JHH (Hz)
Anti-periplanar~180°8 - 14
Gauche~60°1 - 5

Note: The observed ³JHH in a flexible molecule like this compound is a population-weighted average of the couplings in all accessible conformations.

Experimental Protocols

Protocol 1: High-Resolution 2D NOESY/ROESY Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃, C₆D₆). Filter the sample into a clean NMR tube. Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the NOE effect.

  • Spectrometer Setup:

    • Use a high-field spectrometer (≥ 500 MHz) equipped with a cryoprobe if available.

    • Tune and match the probe for both ¹H.

    • Shim the sample to achieve optimal homogeneity.

  • Acquisition Parameters (ROESY):

    • Pulse Sequence: Use a standard ROESY pulse sequence with a spin-lock pulse (e.g., roesyesgp.2).

    • Mixing Time: For a small molecule like this compound, start with a mixing time of 200-500 ms. Run a series of spectra with different mixing times to find the optimal value for observing cross-peaks without significant spin diffusion.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-32) per increment to achieve a good signal-to-noise ratio.

    • Data Points: Collect a sufficient number of data points in both dimensions to ensure good resolution.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Phase the spectrum carefully.

    • Analyze the cross-peaks: a cross-peak between two protons indicates they are close in space (typically < 5 Å). Compare the cross-peak patterns between different samples or within a mixture to assign relative stereochemistry.[8]

Protocol 2: Analysis using a Chiral Solvating Agent (CSA)
  • Sample Preparation: Prepare a sample as described in Protocol 1.

  • Initial Spectrum: Acquire a standard high-resolution 1D ¹H NMR spectrum of the sample.

  • Addition of CSA: Add a small, substoichiometric amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Titration: Acquire a ¹H spectrum after the addition of the CSA. If no peak splitting is observed, add another small aliquot of the CSA and re-acquire the spectrum. Continue this process until optimal separation of signals from the different diastereomers is observed.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomers.

    • Integrate the areas of these two signals to determine the diastereomeric ratio.

References

Validation & Comparative

Unveiling a Potential Signature of Lung Cancer: A Comparative Guide to 3,5-Dimethyloctane and Other Diagnostic Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing pursuit of non-invasive and reliable methods for the early detection of lung cancer, volatile organic compounds (VOCs) in exhaled breath have emerged as a promising frontier. Among these, the branched-chain alkane 3,5-dimethyloctane has been identified as a potential biomarker associated with cancer metabolism. This guide provides a comprehensive comparison of this compound, as part of a broader panel of VOCs, with established and alternative lung cancer biomarkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Performance Comparison of Lung Cancer Biomarkers

The diagnostic potential of a biomarker is primarily evaluated by its sensitivity, specificity, and the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) curve. While specific performance data for this compound as a standalone marker is not yet extensively documented, studies on panels of VOCs that include alkanes and their derivatives have shown significant promise. The following table summarizes the performance of various lung cancer biomarkers.

Biomarker CategorySpecific Biomarker/PanelSample TypeSensitivitySpecificityAUC
Volatile Organic Compounds (VOCs) Panel of 22 VOCs (including alkanes)Exhaled Breath100% (Stage 1)[1][2]81.3% (Stage 1)[1][2]Not Reported
Panel of 8 VOCs (including undecane)Exhaled Breath82%76%0.85[3]
Proteins Carcinoembryonic Antigen (CEA)Blood~50-60%~90%~0.80-0.85
Cytokeratin 19 Fragment (CYFRA 21-1)Blood~50-60%~85-95%~0.80-0.85
Circulating Tumor DNA (ctDNA) EGFR MutationsBlood~60-80%>95%Not Applicable
Autoantibodies Panel of 7 AutoantibodiesBlood37%91%Not Reported
microRNAs (miRNAs) miRNA Signature Classifier (MSC)Blood87%81%Not Reported

The Origin of this compound in Lung Cancer: A Link to Oxidative Stress

The presence of this compound and other alkanes in the breath of lung cancer patients is believed to be a consequence of increased oxidative stress within cancer cells[4][5]. Reactive oxygen species (ROS) can lead to the peroxidation of polyunsaturated fatty acids in cell membranes, a process that generates a variety of volatile byproducts, including alkanes[6]. This metabolic alteration is a hallmark of many cancers.

Lipid Peroxidation Pathway Leading to Alkane Production Cancer Cell Cancer Cell Increased Reactive Oxygen Species (ROS) Increased Reactive Oxygen Species (ROS) Cancer Cell->Increased Reactive Oxygen Species (ROS) Lipid Peroxidation Lipid Peroxidation Increased Reactive Oxygen Species (ROS)->Lipid Peroxidation Polyunsaturated Fatty Acids (in cell membrane) Polyunsaturated Fatty Acids (in cell membrane) Polyunsaturated Fatty Acids (in cell membrane)->Lipid Peroxidation Volatile Organic Compounds (VOCs) Volatile Organic Compounds (VOCs) Lipid Peroxidation->Volatile Organic Compounds (VOCs) Branched-Chain Alkanes (e.g., this compound) Branched-Chain Alkanes (e.g., this compound) Volatile Organic Compounds (VOCs)->Branched-Chain Alkanes (e.g., this compound) Exhaled Breath Exhaled Breath Branched-Chain Alkanes (e.g., this compound)->Exhaled Breath

Figure 1. Simplified pathway of alkane production in cancer cells.

Experimental Protocols

Exhaled Breath Condensate (EBC) Collection

A standardized protocol for the collection of exhaled breath is crucial for the reproducibility of VOC analysis.

  • Patient Preparation: Patients should fast for at least 8 hours prior to breath collection to minimize the influence of dietary VOCs. They should also refrain from smoking for at least 12 hours.

  • Environmental Control: Breath collection should be performed in a controlled environment with filtered air to minimize background VOC contamination.

  • Collection Device: A commercially available breath collection apparatus, such as a Tedlar® bag or a specialized EBC collection device, should be used.

  • Procedure: The patient should breathe tidally into the device for a specified period, typically 5-10 minutes. The collected breath sample is then either analyzed directly or passed through a sorbent tube to trap the VOCs for later analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of VOCs in exhaled breath.

  • Sample Introduction: If a sorbent tube was used, the trapped VOCs are thermally desorbed into the GC inlet. For direct analysis from a Tedlar® bag, a gas-tight syringe is used to inject a known volume of the breath sample.

  • Gas Chromatography: The VOCs are separated based on their boiling points and affinity for the stationary phase of the GC column. A temperature gradient is typically used to elute a wide range of compounds.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a spectral library (e.g., NIST).

  • Quantification: The abundance of each VOC can be quantified by measuring the area of its corresponding peak in the chromatogram.

Experimental Workflow for VOC Biomarker Validation cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_data Data Processing & Analysis cluster_validation Biomarker Validation Patient Cohort (Lung Cancer & Controls) Patient Cohort (Lung Cancer & Controls) Exhaled Breath Collection Exhaled Breath Collection Patient Cohort (Lung Cancer & Controls)->Exhaled Breath Collection VOC Trapping (Sorbent Tube) VOC Trapping (Sorbent Tube) Exhaled Breath Collection->VOC Trapping (Sorbent Tube) Thermal Desorption Thermal Desorption VOC Trapping (Sorbent Tube)->Thermal Desorption GC-MS Analysis GC-MS Analysis Thermal Desorption->GC-MS Analysis Peak Identification & Quantification Peak Identification & Quantification GC-MS Analysis->Peak Identification & Quantification Statistical Analysis (e.g., ROC) Statistical Analysis (e.g., ROC) Peak Identification & Quantification->Statistical Analysis (e.g., ROC) Performance Metrics (Sensitivity, Specificity, AUC) Performance Metrics (Sensitivity, Specificity, AUC) Statistical Analysis (e.g., ROC)->Performance Metrics (Sensitivity, Specificity, AUC)

Figure 2. Workflow for validating VOCs as lung cancer biomarkers.

Conclusion and Future Directions

The analysis of VOCs, including branched-chain alkanes like this compound, in exhaled breath represents a highly promising, non-invasive approach for the early detection of lung cancer. While panels of VOCs have demonstrated high sensitivity and specificity, further research is required to validate a standardized biomarker signature and to elucidate the precise metabolic pathways leading to the production of these compounds in cancer cells. Future studies should focus on large-scale clinical trials to confirm the diagnostic accuracy of VOC panels and to explore their potential for monitoring treatment response and detecting disease recurrence. The development of portable, real-time VOC sensors could ultimately revolutionize lung cancer screening and diagnosis.

References

A Comparative Analysis of 3,5-Dimethyloctane and Other Branched Alkanes as Volatile Organic Compounds (VOCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 3,5-Dimethyloctane and other selected branched alkanes, focusing on their properties as Volatile Organic Compounds (VOCs). The following sections detail their physicochemical properties, atmospheric reactivity, and standard experimental protocols for their analysis, supported by quantitative data presented in structured tables and illustrative diagrams.

Physicochemical Properties

The volatility and atmospheric behavior of branched alkanes are dictated by their fundamental physical and chemical properties. Key parameters such as molecular weight, boiling point, vapor pressure, and Henry's Law constant are crucial in determining their environmental distribution and persistence. A summary of these properties for this compound and other representative branched alkanes is presented in Table 1.

Table 1: Physicochemical Properties of Selected Branched Alkanes

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)Henry's Law Constant (atm·m³/mol)
This compoundC10H22142.291603.383.22
2-MethylhexaneC7H16100.219066.02.67
2,3-DimethylpentaneC7H16100.2189-9068.92.54
Isooctane (2,2,4-Trimethylpentane)C8H18114.2399.249.33.01
2,6-DimethyloctaneC10H22142.29159.73.2Not Available
2-MethylnonaneC10H22142.29166.91.89Not Available
3-MethylnonaneC10H22142.291672.2Not Available

Atmospheric Reactivity and Ozone Formation Potential

The atmospheric lifetime and environmental impact of branched alkanes as VOCs are largely determined by their reactivity with key atmospheric oxidants, primarily the hydroxyl radical (OH) during the day and the nitrate radical (NO3) at night. This reactivity is a critical factor in their contribution to the formation of ground-level ozone, a major air pollutant. The Ozone Formation Potential (OFP) is often quantified using the Maximum Incremental Reactivity (MIR) scale, which measures the amount of ozone formed per unit mass of the VOC.

Table 2: Atmospheric Reactivity and Ozone Formation Potential of Selected Branched Alkanes

CompoundOH Radical Reaction Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹ @ 298 K)Nitrate Radical Reaction Rate Constant (kNO3) (cm³ molecule⁻¹ s⁻¹)Maximum Incremental Reactivity (MIR) (g O₃/g VOC)
This compoundNot AvailableNot Available1.09 (for branched C10 alkanes)[1]
2-Methylhexane6.72 x 10⁻¹²Not Available1.19[2]
2,3-Dimethylpentane1.55 x 10⁻¹²Not Available1.34[2]
Isooctane (2,2,4-Trimethylpentane)1.13 x 10⁻¹²Not Available1.13[1]
2,6-DimethyloctaneNot AvailableNot Available1.27 (for branched C10 alkanes)[1]
2-MethylnonaneNot AvailableNot Available0.86[1]
3-MethylnonaneNot AvailableNot Available0.89[1]

Experimental Protocols for VOC Analysis

The accurate quantification of branched alkanes in environmental samples is essential for assessing their atmospheric concentrations and impact. The U.S. Environmental Protection Agency (EPA) Method TO-15 is a widely accepted standard for the analysis of VOCs in air samples collected in specially prepared canisters.

Sample Collection (EPA Method TO-15)
  • Canister Preparation : Use electropolished stainless steel canisters that have been certified clean.

  • Sample Collection : Collect whole air samples by opening the valve on an evacuated canister. A flow controller can be used to regulate the sample flow rate over a specific period.

  • Sample Information : Record the sampling location, date, time, and duration.

  • Transport and Storage : After collection, close the canister valve securely and transport it to the laboratory for analysis. Samples should be stored in a clean environment away from potential sources of contamination.

Sample Analysis (GC-MS)
  • Preconcentration : A known volume of the air sample is drawn from the canister and passed through a cryogenic or sorbent trap to concentrate the VOCs.

  • Thermal Desorption : The trapped VOCs are then thermally desorbed and injected into a gas chromatograph (GC).

  • Gas Chromatography (GC) : The VOCs are separated based on their boiling points and interaction with the stationary phase of the GC column.

    • Column : A non-polar capillary column, such as a DB-1 or equivalent, is typically used.

    • Carrier Gas : Helium is commonly used as the carrier gas.

    • Temperature Program : The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of a wide range of VOCs.

  • Mass Spectrometry (MS) : The separated compounds are introduced into a mass spectrometer for detection and quantification.

    • Ionization : Electron ionization (EI) is typically used.

    • Detection : The mass spectrometer is operated in either full scan mode to identify unknown compounds or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target compounds.

  • Quantification : The concentration of each branched alkane is determined by comparing its peak area to that of a known concentration of an internal or external standard.

Diagrams

Atmospheric_Degradation_Pathway Branched_Alkane Branched Alkane (RH) Alkyl_Radical Alkyl Radical (R•) Branched_Alkane->Alkyl_Radical + OH• / NO₃• Alkyl_Peroxy_Radical Alkyl Peroxy Radical (RO₂•) Alkyl_Radical->Alkyl_Peroxy_Radical + O₂ Alkoxy_Radical Alkoxy Radical (RO•) Alkyl_Peroxy_Radical->Alkoxy_Radical + NO Ozone Ozone (O₃) Formation Alkyl_Peroxy_Radical->Ozone + NO → NO₂ + hν → O(³P) + O₂ Products Further Oxidation Products (Aldehydes, Ketones, etc.) Alkoxy_Radical->Products Reaction with O₂ or Isomerization VOC_Analysis_Workflow cluster_sampling Sample Collection cluster_analysis Laboratory Analysis Canister_Prep Canister Preparation Air_Sampling Whole Air Sampling Canister_Prep->Air_Sampling Preconcentration Preconcentration Air_Sampling->Preconcentration GC_Separation GC Separation Preconcentration->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

A Comparative Analysis of 3,5-Dimethyloctane and n-Octane in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Branched versus a Linear Alkane

In the realm of chemical biology and toxicology, the structural nuances of molecules can dictate their biological activity. This guide provides a comparative analysis of 3,5-dimethyloctane, a branched alkane, and n-octane, its linear counterpart. While both are hydrocarbons with similar molecular weights, their differing structures are anticipated to lead to distinct interactions at the cellular and systemic levels. This comparison summarizes available toxicological data, outlines relevant experimental protocols, and explores potential mechanisms of action.

Quantitative Toxicological Data

Direct comparative studies on the biological activity of this compound and n-octane are limited in publicly available literature. However, by compiling data from safety data sheets and toxicological databases, a partial comparison can be constructed. Data for n-octane is more readily available, while information for this compound is sparse, necessitating a qualitative assessment in some areas.

ParameterThis compoundn-OctaneSource
Acute Oral Toxicity (LD50) Data not available> 5,000 mg/kg (Rat)[1][2][1][2]
Acute Dermal Toxicity (LD50) Data not available> 2,000 mg/kg (Rabbit)[1][2][3][1][2][3]
Acute Inhalation Toxicity (LC50) Data not available> 24.88 mg/L (Rat, 4 h)[1][2][1][2][4]
Primary Biological Effect Neurotoxin, associated with acute solvent syndrome[5]Narcosis, respiratory irritation, skin irritation[4][6][4][5][6]

Known Biological Effects and Mechanisms

n-Octane:

The biological effects of n-octane are primarily associated with its properties as a volatile organic compound (VOC). Acute exposure to high concentrations can lead to central nervous system depression, manifesting as narcosis, dizziness, and confusion[4][6]. It is also a known skin and respiratory tract irritant[6]. The mechanism of its narcotic effect is believed to be non-specific, involving disruption of neuronal membranes.

This compound:

Information regarding the specific biological activity of this compound is limited. It is classified as a neurotoxin and is associated with "acute solvent syndrome," a term often used to describe the immediate effects of solvent exposure on the central nervous system. The branched structure of this compound may influence its absorption, distribution, metabolism, and ultimately, its interaction with biological targets compared to the linear structure of n-octane. General studies on branched versus linear alkanes suggest that branching can affect how these molecules interact with and disrupt cell membranes[6].

Signaling Pathways and Metabolic Fate

n-Octane Metabolism:

The metabolic pathway for n-octane is relatively well-understood. It primarily undergoes oxidation by cytochrome P450 enzymes in the liver. The terminal methyl group is hydroxylated to form 1-octanol, which is then further oxidized to octanoic acid. This fatty acid can then enter the beta-oxidation pathway for energy production[7].

n_octane_metabolism n_octane n-Octane octanol 1-Octanol n_octane->octanol Cytochrome P450 octanoic_acid Octanoic Acid octanol->octanoic_acid Alcohol/Aldehyde Dehydrogenase beta_oxidation β-Oxidation Pathway octanoic_acid->beta_oxidation

Metabolic Pathway of n-Octane. This diagram illustrates the primary route of n-octane metabolism in the liver.

This compound Metabolism:

Specific metabolic pathways for this compound are not well-documented in the available literature. As a human metabolite, it is clear that it is processed within the body[8]. It is plausible that it also undergoes oxidation by cytochrome P450 enzymes, although the branched structure may lead to different oxidation products and a different rate of metabolism compared to n-octane. The methyl groups on the carbon chain could potentially hinder or alter the typical oxidation process.

Proposed Experimental Protocols for Comparative Analysis

To provide a direct and quantitative comparison of the biological activities of this compound and n-octane, the following experimental protocols are proposed.

In Vitro Cytotoxicity Assay

This protocol is designed to assess and compare the cytotoxic effects of this compound and n-octane on a relevant cell line, such as a human neuroblastoma cell line (e.g., SH-SY5Y), given the neurotoxic potential of these compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and n-octane (high purity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue™)

  • 96-well cell culture plates

  • Spectrophotometer or plate reader

Procedure:

  • Cell Seeding: Seed the neuroblastoma cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound and n-octane in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium to achieve a range of final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a negative control (medium only).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions. The viable cells will reduce the MTT to a colored formazan product.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the compound concentration to determine the IC50 value for each compound.

cytotoxicity_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compounds seed_cells->treat_cells prepare_compounds Prepare Serial Dilutions of Compounds prepare_compounds->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt measure_absorbance Measure Absorbance add_mtt->measure_absorbance calculate_viability Calculate % Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

References

Cross-validation of 3,5-Dimethyloctane as a biomarker across different patient cohorts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for non-invasive, reliable biomarkers for early cancer detection is a paramount objective in oncology research. Volatile organic compounds (VOCs) emitted through breath have emerged as a promising avenue for screening and diagnosis. Among these, the branched alkane 3,5-dimethyloctane has been identified as a potential biomarker associated with cancer metabolism. This guide provides a comparative analysis of this compound and other VOC biomarkers, supported by experimental data and detailed methodologies, to aid researchers in their evaluation and potential application of this candidate biomarker.

Performance of this compound and Alternative VOC Biomarkers

While specific cross-cohort validation studies for this compound are not extensively documented in publicly available literature, the broader class of alkanes and branched alkanes has been consistently identified in the breath profiles of cancer patients. The following table summarizes the performance of VOC biomarker panels, which often include alkanes, in distinguishing cancer patients from healthy controls. It is important to note that the performance of individual biomarkers can vary, and panels of biomarkers often provide higher diagnostic accuracy.

Biomarker(s)Cancer TypePatient Cohort Size (Cancer/Control)Analytical MethodSensitivity (%)Specificity (%)AUCCitation
Panel of VOCs (including alkanes) Lung Cancer60 / 48GC-MS100 (Stage 1)81.3-
Panel of VOCs Multiple Cancers3554 (total)GC-MS79890.94
Panel of VOCs Lung Cancer139 (total)PTR-MS9088>0.93

AUC: Area Under the Curve

Experimental Protocols

Accurate and reproducible detection of volatile biomarkers is critical for their clinical validation. The primary method for analyzing VOCs in breath is Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies for breath sample collection and GC-MS analysis, synthesized from established protocols in the field.

Breath Sample Collection
  • Patient Preparation: Patients should fast for at least 8 hours prior to breath collection to minimize the influence of dietary VOCs. They should also refrain from smoking and strenuous exercise for at least 2 hours before the test.

  • Environmental Control: Breath collection should be performed in a controlled environment with filtered air to minimize background contamination.

  • Sample Collection:

    • Tedlar® Bags: Subjects inhale to total lung capacity and exhale slowly and completely into a Tedlar® bag. The end-tidal breath, which is rich in alveolar air, is the target for collection.

    • Sorbent Tubes: Alternatively, subjects can exhale through a sorbent tube (e.g., Tenax® TA, Carbopack™) which traps the VOCs. This method allows for pre-concentration of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Thermal Desorption: If sorbent tubes are used, the trapped VOCs are thermally desorbed into the GC-MS system. The desorption temperature and time should be optimized for the target analytes (e.g., 250-300°C for 5-10 minutes).

  • Cryofocusing: A cryogenic trap is often used to focus the desorbed VOCs into a narrow band at the head of the GC column, which improves peak shape and resolution.

  • Gas Chromatography:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms; 30-60 m length, 0.25 mm internal diameter, 0.25-1.0 µm film thickness) is typically used for separating alkanes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Temperature Program: A temperature gradient is applied to the oven to separate the VOCs based on their boiling points. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250-280°C).

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is the standard method for generating mass spectra.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Data Acquisition: Data is acquired in full scan mode to identify all detectable compounds. Selected ion monitoring (SIM) can be used for targeted quantification of specific biomarkers to increase sensitivity.

  • Data Analysis:

    • Compound Identification: Compounds are identified by comparing their mass spectra and retention times to a spectral library (e.g., NIST) and authenticated standards.

    • Quantification: The concentration of each VOC is determined by integrating the peak area and comparing it to a calibration curve generated from standards.

Visualizing the Biomarker Validation Workflow

The process of validating a biomarker like this compound involves several key stages, from initial discovery to clinical application. The following diagram illustrates a typical workflow.

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_application Application Phase discovery Biomarker Discovery (e.g., Metabolomics) identification Compound Identification (e.g., this compound) discovery->identification Identifies Candidate analytical_validation Analytical Method Validation identification->analytical_validation Requires Robust Assay clinical_validation Clinical Validation (Single Cohort) analytical_validation->clinical_validation Enables Accurate Measurement cross_validation Cross-Cohort Validation clinical_validation->cross_validation Tests Generalizability clinical_utility Assessment of Clinical Utility cross_validation->clinical_utility Demonstrates Robustness integration Integration into Clinical Practice clinical_utility->integration If Proven Beneficial

Caption: A typical workflow for biomarker validation.

Signaling Pathways and Biomarker Origin

The presence of specific VOCs like this compound in the breath of cancer patients is believed to be a result of altered metabolic pathways within cancer cells. One of the key mechanisms implicated is oxidative stress, which leads to lipid peroxidation of cell membranes. This process generates a variety of breakdown products, including alkanes and aldehydes, which can then be released into the bloodstream and subsequently exhaled.

oxidative_stress_pathway cluster_cell Cancer Cell cluster_body Systemic Circulation & Exhalation ros Reactive Oxygen Species (ROS) (Increased Production) membrane Cell Membrane Lipids (Polyunsaturated Fatty Acids) ros->membrane Attacks peroxidation Lipid Peroxidation membrane->peroxidation Undergoes vocs Volatile Organic Compounds (e.g., Alkanes, Aldehydes) peroxidation->vocs Generates bloodstream Bloodstream vocs->bloodstream Released into lungs Lungs bloodstream->lungs Transported to breath Exhaled Breath lungs->breath Excreted in

Caption: Oxidative stress and the generation of VOC biomarkers.

Conclusion

This compound, as a representative of branched alkanes, shows promise as a non-invasive biomarker for cancer detection. However, rigorous cross-validation across diverse and large patient cohorts is essential to establish its clinical utility. The methodologies outlined in this guide provide a framework for conducting such validation studies. Future research should focus on quantifying the performance of this compound both as a standalone biomarker and as part of a broader VOC panel, and on elucidating its precise biochemical origins in different cancer types. This will pave the way for the development of reliable and sensitive breath-based diagnostics for early cancer detection.

Navigating the Chiral Maze: A Comparative Guide to Column Selection for 3,5-Dimethyloctane Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical challenge. This is particularly true for non-polar compounds like 3,5-dimethyloctane, which lack the functional groups that typically facilitate chiral recognition. This guide provides a comparative overview of chiral gas chromatography (GC) columns suitable for the enantioseparation of this volatile alkane, supported by experimental data for a structurally analogous compound.

The separation of enantiomers of volatile hydrocarbons such as this compound is most effectively achieved using chiral capillary gas chromatography. The primary challenge lies in the subtle stereochemical differences between the enantiomers, which necessitates a highly selective chiral stationary phase (CSP). For small, non-polar alkanes, cyclodextrin-based CSPs have proven to be the most successful.

Cyclodextrins are cyclic oligosaccharides that possess a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior. This unique geometry allows them to form transient inclusion complexes with analyte molecules. Chiral recognition is achieved through the differential stability of the diastereomeric complexes formed between the enantiomers and the derivatized cyclodextrin. The choice of the specific cyclodextrin and its derivatives is paramount for achieving optimal separation.

Logical Workflow for Chiral Column Selection

The selection of an appropriate chiral column for the separation of this compound enantiomers follows a logical progression. The primary decision revolves around the selection of a suitable cyclodextrin-based stationary phase, followed by optimization of the analytical conditions.

Chiral_Column_Selection_Workflow start Define Analyte: This compound (Volatile, Non-polar Alkane) choose_technique Select Technique: Chiral Gas Chromatography (GC) start->choose_technique choose_csp_class Choose CSP Class: Cyclodextrin-Based choose_technique->choose_csp_class select_cd_type Select Cyclodextrin Type choose_csp_class->select_cd_type beta_cd β-Cyclodextrin (Most Versatile) select_cd_type->beta_cd Start with gamma_cd γ-Cyclodextrin (Larger Cavity) select_cd_type->gamma_cd If β-CD is unsuccessful derivatization Consider Derivatization (e.g., permethylated, acetylated) beta_cd->derivatization gamma_cd->derivatization method_development Method Development derivatization->method_development optimize_temp Optimize Temperature (Lower temp often increases Rs) method_development->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate method_development->optimize_flow end Achieve Enantioseparation optimize_temp->end optimize_flow->end

Figure 1. Logical workflow for selecting a chiral GC column for this compound separation.

Comparison of Suitable Chiral GC Columns

Chiral Stationary Phase (CSP) TypePrinciple of Separation & Key FeaturesSuitability for this compoundCommercially Available Examples
Derivatized β-Cyclodextrin Inclusion complexation within the moderately sized β-cyclodextrin cavity. Derivatization (e.g., permethylation, trifluoroacetylation) enhances enantioselectivity.[1]High. Often the first choice for a wide range of chiral compounds, including hydrocarbons.[1] A good starting point for method development.Restek Rt-βDEXsm, Supelco β-DEX™ series, Agilent J&W CP-Cyclodextrin-β-2,3,6-M-19[2][3][4]
Derivatized γ-Cyclodextrin Inclusion complexation within the larger γ-cyclodextrin cavity. Suitable for bulkier molecules that may not fit well into a β-cyclodextrin.Moderate to High. A good alternative if β-cyclodextrin phases fail to provide adequate resolution. The larger cavity may offer different selectivity.[1]Supelco γ-DEX™ series
Derivatized α-Cyclodextrin Inclusion complexation within the smaller α-cyclodextrin cavity. Generally more suited for smaller analytes.Low to Moderate. The cavity may be too small for optimal interaction with this compound.Supelco α-DEX™ series[1]

Experimental Protocols

The following experimental protocol is for the chiral separation of 3,6-dimethyloctane, a constitutional isomer of this compound, and serves as an excellent starting point for method development.[3]

Instrumentation:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and a split/splitless capillary injection port.

  • Chiral GC Column: Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent column with a derivatized β-cyclodextrin stationary phase.[3]

Materials and Reagents:

  • Standard: Racemic this compound

  • Solvent: n-Hexane (GC grade)

  • Carrier Gas: Hydrogen or Helium (high purity)

Sample Preparation:

  • Prepare a stock solution of racemic this compound in n-hexane at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working standard of 10 µg/mL by dilution with n-hexane.

Gas Chromatographic Conditions:

Parameter Value
Injection Port Temperature 200 °C
Injection Mode Split (Split Ratio 50:1)
Injection Volume 1.0 µL
Carrier Gas Helium
Constant Flow Rate 1.5 mL/min
Oven Temperature Program 40 °C (hold for 10 min), then ramp at 2 °C/min to 120 °C
Detector Flame Ionization Detector (FID)

| Detector Temperature | 250 °C |

Note: The degree of separation is highly dependent on the oven temperature.[1] Lowering the initial oven temperature and using a slower temperature ramp rate can often improve resolution. It is recommended to optimize the temperature program for the specific enantiomers of this compound.

References

Inter-laboratory validation of analytical methods for 3,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of Analytical Methods for the Quantification of 3,5-Dimethyloctane

This guide provides a comparative overview of common analytical methods for the quantification of this compound. Due to the absence of a publicly available, formal inter-laboratory validation study specifically for this compound, this document synthesizes data from established methodologies for volatile organic compounds (VOCs) and branched alkanes to present a representative comparison. The performance data herein is based on typical results achieved in proficiency testing schemes and single-laboratory validations for similar analytes.[1][2][3]

Gas chromatography (GC) is the predominant technique for the analysis of branched alkanes like this compound.[4][5] The choice of sample introduction, detector, and specific instrumental parameters can vary between laboratories, affecting the method's performance characteristics. This guide compares three common approaches: Gas Chromatography-Mass Spectrometry (GC-MS), Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID), and Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS).

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of the three analytical methods for the analysis of this compound. The data is representative of what would be expected from an inter-laboratory study.

Performance ParameterGC-MS with Liquid InjectionHS-GC-FIDTD-GC-MS
Linearity (r²) ≥ 0.995≥ 0.99≥ 0.995
Limit of Detection (LOD) 0.1 - 1.0 ng/mL1.0 - 10 ng/mL1 - 10 pg/L (in air)
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL5.0 - 50 ng/mL5 - 50 pg/L (in air)
Accuracy (Recovery) 90 - 110%85 - 115%80 - 120%
Precision (Repeatability, RSDr) < 10%< 15%< 15%
Precision (Reproducibility, RSDR) < 15%< 20%< 25%

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction

This method is suitable for determining this compound in liquid samples such as water or biological fluids.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 5 mL of the liquid sample, add a surrogate standard.

    • Add 5 mL of a non-polar organic solvent (e.g., hexane or dichloromethane).

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an internal standard prior to analysis.

  • Instrumentation:

    • GC System: Equipped with a split/splitless injector and a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS System: Operated in electron ionization (EI) mode at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

Method 2: Headspace Gas Chromatography with Flame Ionization Detector (HS-GC-FID)

This method is ideal for the analysis of volatile compounds like this compound in solid or viscous liquid samples.

  • Sample Preparation:

    • Accurately weigh a representative portion of the sample into a headspace vial.

    • Add a matrix-modifying solution if necessary (e.g., saturated sodium chloride solution to increase volatility).

    • Seal the vial with a septum and cap.

    • Place the vial in the headspace autosampler.

  • Instrumentation:

    • Headspace Autosampler:

      • Incubation Temperature: 80°C.

      • Incubation Time: 20 minutes.

      • Injection Volume: 1 mL of the headspace gas.

    • GC System:

      • Injector Temperature: 200°C.

      • Oven Temperature Program: Isothermal at 100°C for 10 minutes.

      • Carrier Gas: Nitrogen at a flow rate of 2.0 mL/min.

    • Detector: Flame Ionization Detector (FID) at 250°C.

Method 3: Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

This method is highly sensitive and used for the analysis of this compound in air samples.[1]

  • Sample Collection:

    • Draw a known volume of air through a sorbent tube packed with a suitable adsorbent (e.g., Tenax® TA) using a calibrated air sampling pump.[1]

    • Seal the sorbent tube for transport to the laboratory.

  • Instrumentation:

    • Thermal Desorber:

      • The sorbent tube is placed in the thermal desorber.

      • The tube is heated to desorb the trapped volatile compounds, which are then transferred to a cold trap to focus the analytes.

      • The cold trap is rapidly heated to inject the analytes into the GC.

    • GC-MS System:

      • The GC-MS parameters are similar to those described in Method 1. The oven temperature program may be adjusted to optimize the separation of a wider range of volatile compounds.

Mandatory Visualizations

The following diagrams illustrate the workflow of an inter-laboratory validation study and the analytical process for GC-based methods.

G cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives P2 Select Analytical Methods P1->P2 P3 Develop Standardized Protocol P2->P3 P4 Prepare & Distribute Samples P3->P4 L1 Lab A Analysis P4->L1 L2 Lab B Analysis P4->L2 L3 Lab C Analysis P4->L3 D1 Collect & Compile Data L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (Repeatability, Reproducibility) D1->D2 D3 Final Report Generation D2->D3

Caption: Workflow for an inter-laboratory validation study.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Initial Sample Extraction Extraction / Desorption Sample->Extraction Concentration Concentration / Dilution Extraction->Concentration Injection Injection Concentration->Injection Separation GC Column Separation Injection->Separation Detection Detection (MS or FID) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for GC-based analytical methods.

References

A Comparative Analysis of Mass Spectral Fragmentation in Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The differentiation of structural isomers is a significant challenge in chemical analysis. Mass spectrometry, particularly with electron ionization (EI), provides a powerful tool for this purpose by generating unique fragmentation patterns that serve as molecular fingerprints. This guide offers a comparative study of the mass spectral fragmentation of several key octane (C₈H₁₈) isomers, supported by experimental data, to aid in their identification and structural elucidation.

Key Fragmentation Differences at a Glance

The mass spectra of octane isomers are characterized by the facile cleavage of C-C bonds, leading to a series of hydrocarbon fragments. While all isomers exhibit common fragment ions, the relative abundance of these ions is highly dependent on the molecular structure. Straight-chain alkanes, such as n-octane, tend to produce a series of fragment ions separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[1] In contrast, branched isomers show enhanced fragmentation at the points of branching due to the formation of more stable secondary and tertiary carbocations.[2] For instance, isomers containing a tertiary butyl group, such as 2,2,4-trimethylpentane, exhibit a prominent peak at m/z 57, corresponding to the stable tertiary butyl cation.[3][4][5]

Comparative Fragmentation Data

The following table summarizes the prominent mass-to-charge ratios (m/z) and their relative intensities for n-octane and selected branched isomers. This data highlights the significant variations in fragmentation patterns that enable isomer differentiation.

m/zn-Octane (Relative Intensity %)2-Methylheptane (Relative Intensity %)2,2,4-Trimethylpentane (Relative Intensity %)3,4-Dimethylhexane (Relative Intensity %)
2935202520
4160556045
4310010045100
57706010065
713025530
851510215
9925<15
114 (M⁺)5<1<12

Note: Relative intensities are approximate and can vary with instrumentation and experimental conditions.

Experimental Protocols

The mass spectral data presented in this guide were obtained using electron ionization mass spectrometry (EI-MS). A generalized experimental protocol is as follows:

Instrumentation: A high-resolution mass spectrometer, such as a 180° Consolidated mass spectrometer, is typically employed.[3][4]

Sample Introduction: The octane isomer samples, with purities typically between 99.5 and 99.94 mole percent, are introduced into the ion source via a gas chromatograph or a direct insertion probe.[3]

Ionization: The gaseous sample molecules are bombarded with electrons at a standard energy of 70 eV to induce ionization and fragmentation.[6] Some studies also utilize a lower ionization potential of 50 V.[3][4]

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic sector or quadrupole mass analyzer.

Detection: An electron multiplier detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

General Fragmentation Pathways of Alkanes

The fragmentation of alkanes under electron ionization follows a series of predictable pathways involving the cleavage of C-C and C-H bonds. The initial ionization event produces an unstable molecular ion (M⁺) which then undergoes fragmentation to form more stable carbocations. The following diagram illustrates the generalized fragmentation pathways.

G M Alkane Molecule (M) M_ion Molecular Ion [M]˙⁺ M->M_ion Electron Ionization (-e⁻) Fragment_ions Fragment Ions M_ion->Fragment_ions Fragmentation Carbocation1 [R₁]⁺ Fragment_ions->Carbocation1 C-C Cleavage Radical1 R₂˙ Fragment_ions->Radical1 Carbocation2 [R₃]⁺ Fragment_ions->Carbocation2 C-C Cleavage Radical2 R₄˙ Fragment_ions->Radical2 Rearranged_ion Rearranged Ion Fragment_ions->Rearranged_ion Rearrangement Smaller_fragments Smaller Fragment Ions Rearranged_ion->Smaller_fragments

Caption: Generalized workflow of alkane fragmentation in mass spectrometry.

Detailed Fragmentation Analysis of Key Isomers

n-Octane

The mass spectrum of n-octane is characterized by a visible molecular ion peak at m/z 114 and a series of prominent peaks at m/z 29, 43, 57, and 71.[1][6] These correspond to C₂H₅⁺, C₃H₇⁺, C₄H₉⁺, and C₅H₁₁⁺ ions, respectively. The base peak is typically at m/z 43. This pattern arises from the statistical cleavage of C-C bonds along the straight carbon chain.

2-Methylheptane

As a singly branched alkane, 2-methylheptane shows preferential cleavage at the branching point. The loss of a methyl group (CH₃) to form a stable secondary carbocation is not as favored as the loss of larger alkyl groups. The base peak is at m/z 43, similar to n-octane, but the relative intensities of other fragments differ, allowing for its distinction.

2,2,4-Trimethylpentane (Isooctane)

This highly branched isomer exhibits a very characteristic mass spectrum. The molecular ion peak is often absent or of very low intensity.[7] The most significant fragmentation is the cleavage of the C-C bond between C3 and C4, leading to the formation of a very stable tertiary butyl cation at m/z 57, which is the base peak.[5] This makes 2,2,4-trimethylpentane easily distinguishable from other octane isomers.

3,4-Dimethylhexane

The fragmentation of 3,4-dimethylhexane is driven by the formation of stable secondary carbocations. Cleavage of the C3-C4 bond results in a fragment of m/z 57. The base peak is typically at m/z 43, but the overall pattern of fragment intensities is distinct from that of n-octane and other isomers.

References

The Scent of Disease: Evaluating 3,5-Dimethyloctane and Other Volatile Organic Compounds as Cancer Markers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pursuit of non-invasive, specific, and sensitive biomarkers is a cornerstone of modern oncology research. Among the most promising candidates are volatile organic compounds (VOCs), metabolic byproducts that can be detected in exhaled breath, urine, and other bodily fluids. One such compound, 3,5-Dimethyloctane, a branched alkane, has been identified as a metabolite in cancer metabolism. This guide provides a comprehensive evaluation of the current state of this compound as a potential cancer marker, comparing its performance with other VOCs and established biomarkers, supported by experimental data and detailed protocols.

While research into individual VOCs like this compound is ongoing, the scientific consensus is shifting towards the analysis of "VOC signatures" or panels of multiple compounds for more robust and accurate cancer detection. This is because the metabolic changes in cancer are complex and often result in a altered profile of several VOCs rather than a single, unique marker.

Comparative Performance of VOC Biomarker Panels

The diagnostic accuracy of VOC biomarker panels varies depending on the cancer type, the specific compounds included in the panel, and the analytical techniques employed. The following table summarizes the performance of various VOC panels in different cancer studies. It is important to note that direct comparison is challenging due to the lack of standardized methodologies across studies.

Cancer TypeBiomarker(s)Sample TypeSensitivitySpecificityArea Under the Curve (AUC)
Lung Cancer Panel of 22 VOCs (predominantly alkanes and benzene derivatives)Breath100% (for stage 1)81.3%Not Reported[1]
Lung Cancer Panel of 16 VOCs (aldehydes, hydrocarbons, ketones, etc.)Breath89.2%89.1%0.952[2]
Lung Cancer Panel of 8 VOCsBreath86.0%87.2%0.931[2]
Prostate Cancer Panel of 6 VOCsUrine78%94%Not Reported[3]
Prostate Cancer Panel of 10 VOCsUrine76%97%0.90[4]
Breast Cancer Panel of 7 VOCsBreathNot ReportedNot ReportedNot Reported[5]
Gastroesophageal Cancer VOC PanelBreath/Urine/Bile89%89%0.95[6]
Colorectal Cancer VOC PanelBreath/Urine/Bile92%88%0.96[6]

In Focus: Classes of Volatile Organic Compounds

Different classes of VOCs have been associated with various cancers, likely reflecting distinct metabolic alterations.

  • Alkanes and Branched Hydrocarbons: The presence of alkanes, such as this compound, in exhaled breath is often linked to oxidative stress, a common feature of cancer.[7] Studies have identified panels dominated by alkanes and their derivatives as potential markers for lung cancer.[1]

  • Aldehydes: Elevated levels of aldehydes in breath have been reported in lung cancer patients.[8] Aldehyde dehydrogenase (ALDH), an enzyme involved in aldehyde metabolism, has been implicated as a cancer stem cell marker and is associated with poor prognosis in some solid tumors.[9][10][11]

  • Ketones: Altered ketone metabolism is another hallmark of cancer. Some studies suggest that cancer cells are unable to effectively use ketone bodies for energy, a phenomenon known as the Warburg effect.[12][13] Acetone, a simple ketone, has been investigated as a potential biomarker in various cancers.[14]

Experimental Protocols

Standardization of pre-analytical and analytical procedures is critical for the validation and clinical implementation of VOC biomarkers. The following sections outline detailed methodologies for breath sample collection and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard technique for VOC analysis.

Breath Sample Collection

Patient Preparation:

  • Patients should fast for a minimum of 4-6 hours prior to breath collection to minimize the influence of dietary VOCs.

  • Patients should refrain from smoking and strenuous exercise for at least 2 hours before the test.

  • A quiet, well-ventilated room with controlled temperature and humidity should be used for sample collection to minimize environmental contamination.

Collection Procedure using a Bio-VOC Sampler:

  • Assemble the Bio-VOC sampler with a fresh, disposable cardboard mouthpiece.

  • Instruct the patient to inhale normally and then exhale steadily and completely through the mouthpiece. The sampler is designed to collect a representative sample of end-tidal air.

  • The collected breath is drawn through a sorbent tube, which traps the VOCs.

  • After collection, the sorbent tube is sealed with brass caps and a green tie wrap to prevent contamination.

  • If not analyzed immediately, the sealed tubes should be stored in a refrigerator.

Alternative Collection using Tedlar Bags:

  • Have the patient exhale completely into a clean, inert Tedlar bag.

  • The collected breath sample can then be processed for analysis. It is important to note that Tedlar bags can be a source of contaminating compounds and may leak over time.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Sample Preparation and Thermal Desorption:

  • The sorbent tube containing the trapped VOCs is placed in a thermal desorber.

  • The tube is heated, causing the VOCs to be released and transferred to the GC column. A cold trap is often used to focus the analytes before injection.

Gas Chromatography:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for VOC separation.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: The temperature program is optimized to achieve good separation of the target analytes. A typical program might be:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

Mass Spectrometry:

  • Ionization: Electron ionization (EI) at 70 eV is commonly used.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Scan Range: A mass-to-charge ratio (m/z) range of 35-350 amu is typically scanned.

  • Data Acquisition: Data is acquired in full scan mode to identify all detectable compounds.

Data Analysis:

  • Compound Identification: The mass spectrum of each chromatographic peak is compared to a spectral library (e.g., NIST) for compound identification.

  • Quantification: The peak area of each identified VOC is used for relative or absolute quantification.

  • Statistical Analysis: Statistical methods such as t-tests, ANOVA, and multivariate analysis (e.g., Principal Component Analysis, Partial Least Squares Discriminant Analysis) are used to identify statistically significant differences in VOC profiles between cancer patients and control groups.

Mandatory Visualizations

experimental_workflow cluster_collection Sample Collection cluster_analysis GC-MS Analysis cluster_data Data Processing Patient_Prep Patient Preparation (Fasting, No Smoking) Breath_Collection Breath Sample Collection (Bio-VOC or Tedlar Bag) Patient_Prep->Breath_Collection Sample_Storage Sample Storage (Refrigeration) Breath_Collection->Sample_Storage Thermal_Desorption Thermal Desorption Sample_Storage->Thermal_Desorption GC_Separation Gas Chromatography (Separation of VOCs) Thermal_Desorption->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Compound_ID Compound Identification (NIST Library) Data_Acquisition->Compound_ID Statistical_Analysis Statistical Analysis (Biomarker Discovery) Compound_ID->Statistical_Analysis Biomarker_Validation Biomarker_Validation Statistical_Analysis->Biomarker_Validation

Caption: Experimental workflow for VOC biomarker analysis.

biomarker_validation_pathway Discovery Discovery Phase (Case-Control Studies) Validation Validation Phase (Independent Cohorts) Discovery->Validation Candidate Biomarker Panel Clinical_Utility Clinical Utility Assessment (Prospective Trials) Validation->Clinical_Utility Validated Biomarker Signature Clinical_Implementation Clinical Implementation (Screening/Diagnosis) Clinical_Utility->Clinical_Implementation Clinically Useful Test

Caption: Logical pathway for biomarker validation.

Conclusion

The analysis of volatile organic compounds, particularly through the use of biomarker panels, holds immense promise for the development of non-invasive cancer screening and diagnostic tools. While this compound is a recognized metabolite in cancer, its utility as a standalone marker remains to be conclusively established. Future research should focus on large-scale, multi-center studies with standardized protocols to validate the performance of VOC signatures for various cancer types. The detailed experimental protocols and logical frameworks presented in this guide are intended to support researchers in this critical endeavor, ultimately paving the way for the clinical translation of breath-based diagnostics and improving patient outcomes.

References

Comparison of synthetic routes for 3,5-Dimethyloctane based on yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three plausible synthetic routes for the branched alkane 3,5-dimethyloctane. The comparison focuses on reaction yield and product purity, offering valuable insights for selecting the most efficient pathway for laboratory-scale synthesis. While specific literature detailing the synthesis of this compound is limited, this guide extrapolates data from analogous reactions on structurally similar molecules to provide a robust comparative framework.

Executive Summary

The synthesis of this compound, a chiral alkane with potential applications in materials science and as a reference compound, can be approached through several established carbon-carbon bond-forming strategies. This guide evaluates three such pathways: a Grignard-based route involving the addition of a Grignard reagent to a ketone followed by deoxygenation, a Wittig reaction followed by hydrogenation, and a Corey-House coupling reaction. Each route presents distinct advantages and disadvantages in terms of overall yield, purity, and stereochemical control.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the estimated yields and purities for each proposed synthetic route to this compound. These values are based on typical yields reported in the literature for analogous transformations.

Synthetic Route Key Transformation Estimated Yield (%) Estimated Purity (%) Key Advantages Key Disadvantages
Route 1: Grignard Reaction & Deoxygenation 1. Grignard reaction of 2-pentanone with sec-butylmagnesium bromide. 2. Barton-McCombie deoxygenation of the resulting tertiary alcohol.60-75 (overall)>95Utilizes readily available starting materials; robust and well-established reactions.Two-step process; the deoxygenation step can be cumbersome and may require toxic reagents.
Route 2: Wittig Reaction & Hydrogenation 1. Wittig reaction of 2-pentanone with a sec-butylidene phosphorane. 2. Catalytic hydrogenation of the resulting alkene.65-80 (overall)>98High overall yield; hydrogenation step is typically very clean.Synthesis of the required phosphorane can be challenging; potential for E/Z isomer formation in the Wittig step.
Route 3: Corey-House Synthesis Coupling of lithium di(sec-butyl)cuprate with 3-bromopentane.50-70>95Single C-C bond-forming step; good for coupling secondary alkyl groups.Preparation of the organocuprate can be sensitive to reaction conditions; potential for side reactions.

Experimental Protocols

Detailed experimental methodologies for the key transformations in each synthetic route are provided below. These protocols are adapted from established literature procedures for similar substrates and should be considered as a starting point for optimization.

Route 1: Grignard Reaction and Deoxygenation

Step 1a: Synthesis of 3,5-Dimethyloctan-3-ol via Grignard Reaction

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine and gently warm the flask to activate the magnesium.

  • Add a solution of 2-bromobutane (1.1 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming and then maintained by the exothermic reaction.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the sec-butylmagnesium bromide.

  • Grignard Addition: Cool the Grignard reagent to 0 °C. Add a solution of 2-pentanone (1.0 eq) in anhydrous diethyl ether dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-dimethyloctan-3-ol. Purification can be achieved by column chromatography on silica gel.

Step 1b: Deoxygenation of 3,5-Dimethyloctan-3-ol via Barton-McCombie Reaction

  • Xanthate Formation: To a solution of 3,5-dimethyloctan-3-ol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.

  • Stir the mixture at room temperature for 30 minutes, then cool to 0 °C and add carbon disulfide (1.5 eq) dropwise.

  • After stirring for 1 hour at room temperature, add methyl iodide (2.0 eq) and continue stirring for another 2 hours.

  • Radical Deoxygenation: To a refluxing solution of the crude xanthate in toluene, add a solution of tributyltin hydride (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) in toluene dropwise over 1 hour.

  • Reflux the mixture for an additional 2 hours.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Route 2: Wittig Reaction and Hydrogenation

Step 2a: Synthesis of 3,5-Dimethyl-4-octene via Wittig Reaction

  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend (sec-butyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to -78 °C and add n-butyllithium (1.05 eq, solution in hexanes) dropwise.

  • Allow the resulting deep red solution to warm to 0 °C and stir for 1 hour to ensure complete ylide formation.

  • Wittig Reaction: Cool the ylide solution back to -78 °C and add a solution of 2-pentanone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with pentane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of (E)- and (Z)-3,5-dimethyl-4-octene, can be purified by column chromatography.

Step 2b: Hydrogenation of 3,5-Dimethyl-4-octene

  • Dissolve the purified 3,5-dimethyl-4-octene (1.0 eq) in ethanol in a high-pressure hydrogenation vessel.

  • Add a catalytic amount of Platinum(IV) oxide (Adam's catalyst).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir the mixture vigorously at room temperature until hydrogen uptake ceases.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification by distillation may be performed if necessary.

Route 3: Corey-House Synthesis
  • Organocuprate Formation: In a flame-dried flask under an inert atmosphere, dissolve copper(I) iodide (0.5 eq) in anhydrous diethyl ether at -78 °C.

  • Add a solution of sec-butyllithium (1.0 eq, in pentane or cyclohexane) dropwise to the stirred suspension. The mixture will change color, indicating the formation of the lithium di(sec-butyl)cuprate.

  • Coupling Reaction: To the freshly prepared Gilman reagent at -78 °C, add a solution of 3-bromopentane (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction to stir at low temperature for several hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure (the product is volatile).

  • Purify the crude this compound by fractional distillation.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

G Route 1: Grignard Reaction & Deoxygenation 2-Pentanone 2-Pentanone 3,5-Dimethyloctan-3-ol 3,5-Dimethyloctan-3-ol 2-Pentanone->3,5-Dimethyloctan-3-ol Grignard Reaction sec-Butylmagnesium Bromide sec-Butylmagnesium Bromide sec-Butylmagnesium Bromide->3,5-Dimethyloctan-3-ol This compound This compound 3,5-Dimethyloctan-3-ol->this compound Barton-McCombie Deoxygenation G Route 2: Wittig Reaction & Hydrogenation 2-Pentanone 2-Pentanone 3,5-Dimethyl-4-octene 3,5-Dimethyl-4-octene 2-Pentanone->3,5-Dimethyl-4-octene Wittig Reaction sec-Butylidene Phosphorane sec-Butylidene Phosphorane sec-Butylidene Phosphorane->3,5-Dimethyl-4-octene This compound This compound 3,5-Dimethyl-4-octene->this compound Catalytic Hydrogenation G Route 3: Corey-House Synthesis 3-Bromopentane 3-Bromopentane This compound This compound 3-Bromopentane->this compound Corey-House Coupling Lithium di(sec-butyl)cuprate Lithium di(sec-butyl)cuprate Lithium di(sec-butyl)cuprate->this compound

Unraveling the Link: Branched-Chain Alkanes, Including 3,5-Dimethyloctane, as Potential Markers in Cancer Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of evidence suggests that volatile organic compounds (VOCs) present in bodily fluids could serve as non-invasive biomarkers for early cancer detection and monitoring of disease progression. Among these, branched-chain alkanes, such as 3,5-Dimethyloctane, are gaining attention within the scientific community. While direct quantitative data correlating this compound levels with cancer progression remains nascent, its notation as a "metabolite observed in cancer metabolism" in scientific databases warrants a closer examination of this class of compounds.[1] This guide provides a comparative analysis of the current understanding of branched-chain alkanes in oncology, with a focus on analogous compounds where more extensive data is available, and outlines the experimental frameworks for their study.

Quantitative Data on Branched-Chain Alkanes in Cancer

Direct quantitative comparisons for this compound in cancer patients versus healthy controls are not yet available in published literature. However, studies on structurally similar branched-chain alkanes offer valuable insights. For instance, a study on breast cancer identified 2,5,6-trimethyloctane as one of three key VOCs that could distinguish breast cancer patients from healthy individuals and those with benign breast diseases.[2]

Table 1: Comparison of Volatile Organic Compounds in Breast Cancer Diagnosis

CompoundRole in DiscriminationStatistical Significance
2,5,6-trimethyloctane Key biomarker for distinguishing breast cancer patients P < 0.05
1,4-dimethoxy-2,3-butanediolDifferentiated breast cancer from other conditionsP < 0.05
CyclohexanoneContributed to the discriminatory modelP < 0.05

This table summarizes findings from a study on volatile organic metabolites in breast cancer, highlighting the significance of a branched-chain alkane similar to this compound.[2]

Experimental Protocols for VOC Analysis

The analysis of volatile organic compounds like this compound from biological samples is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). This powerful technique allows for the separation, identification, and quantification of individual components within a complex mixture.

Key Experimental Steps:

  • Sample Collection: Biological samples such as breath, blood, or urine are collected from both cancer patients and a control group of healthy individuals.[3] Standardized protocols are crucial to avoid contamination.

  • Sample Preparation (Preconcentration): Due to the low concentrations of VOCs in biological matrices, a preconcentration step is often necessary.[3] Solid-phase microextraction (SPME) is a widely used, solvent-free technique for this purpose.[3]

  • GC-MS Analysis: The extracted VOCs are then introduced into the GC-MS system.

    • Gas Chromatography (GC): The VOCs are separated based on their boiling points and interaction with the stationary phase of the GC column.

    • Mass Spectrometry (MS): The separated compounds are ionized and fragmented, creating a unique mass spectrum for each compound that allows for its identification and quantification.[4]

  • Data Analysis: The resulting data is processed to identify and quantify the VOCs present in each sample. Statistical analyses are then performed to identify significant differences in the VOC profiles between the cancer and control groups.

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing & Analysis cluster_outcome Outcome Cancer_Patients Cancer Patients Sample_Prep Sample Preparation (e.g., SPME) Cancer_Patients->Sample_Prep Healthy_Controls Healthy Controls Healthy_Controls->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis Biomarker_ID Biomarker Identification Data_Analysis->Biomarker_ID

Experimental workflow for VOC biomarker discovery.

Potential Metabolic Origins and Signaling Pathways

The precise metabolic pathways leading to the production of this compound in cancer cells are not yet fully elucidated. However, two primary mechanisms are hypothesized to contribute to the generation of branched-chain alkanes in a cancerous state.

1. Lipid Peroxidation:

Cancer cells often exhibit increased levels of reactive oxygen species (ROS), leading to oxidative stress.[5] This oxidative stress can cause the degradation of polyunsaturated fatty acids (PUFAs) in cell membranes, a process known as lipid peroxidation. Alkanes and methylated alkanes are known byproducts of this process.[3]

Lipid_Peroxidation_Pathway ROS Increased Reactive Oxygen Species (ROS) in Cancer Cells Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membranes PUFA->Lipid_Peroxidation Branched_Alkanes Branched-Chain Alkanes (e.g., this compound) Lipid_Peroxidation->Branched_Alkanes

Lipid peroxidation as a source of branched-chain alkanes.

2. Altered Branched-Chain Amino Acid (BCAA) Metabolism:

Cancer cells exhibit significant reprogramming of their metabolic pathways to support rapid proliferation and growth.[6][7] The metabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – is frequently altered in various cancers.[1][6][7][8] While a direct enzymatic link to the synthesis of branched-chain alkanes from BCAAs is yet to be established, the extensive catabolism of these amino acids provides a pool of branched-chain precursors that could potentially be converted to alkanes through uncharacterized enzymatic or non-enzymatic reactions within the tumor microenvironment. This altered BCAA metabolism is known to influence key signaling pathways that regulate cell growth and proliferation, such as the mTOR pathway.[8]

BCAA_Metabolism_Pathway BCAAs Branched-Chain Amino Acids (BCAAs) Altered_Metabolism Altered BCAA Metabolism in Cancer BCAAs->Altered_Metabolism Precursors Branched-Chain Precursors Altered_Metabolism->Precursors Signaling mTOR Signaling (Cell Growth, Proliferation) Altered_Metabolism->Signaling Branched_Alkanes Branched-Chain Alkanes (e.g., this compound) Precursors->Branched_Alkanes

Hypothesized link between altered BCAA metabolism and branched-chain alkane production.

Conclusion and Future Directions

While the direct correlation between this compound levels and cancer progression is an area requiring further investigation, the existing evidence on related branched-chain alkanes strongly suggests their potential as non-invasive biomarkers. Future research should focus on conducting large-scale, quantitative studies to establish the precise relationship between the levels of this compound and other branched-chain alkanes with different types and stages of cancer. Elucidating the specific metabolic pathways responsible for their production will be crucial for understanding their biological significance and for the development of novel diagnostic and therapeutic strategies. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance this promising area of cancer research.

References

Safety Operating Guide

Navigating the Safe Disposal of 3,5-Dimethyloctane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents, such as 3,5-Dimethyloctane, is a critical component of laboratory safety, ensuring the protection of personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, aligning with standard laboratory safety practices.

Immediate Safety and Handling Precautions:

Prior to disposal, it is crucial to handle this compound with appropriate safety measures. This compound is a flammable liquid and can cause skin and eye irritation.[1][2] Always work in a well-ventilated area or under a chemical fume hood.[1][3][4] Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye and Face Protection: Chemical safety goggles and, if there is a splash hazard, a face shield.[5]

  • Skin Protection: Chemically resistant gloves (e.g., Nitrile rubber) and a flame-resistant lab coat are required.[5] Long pants and closed-toe shoes should also be worn.[3][5]

Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][5][6][7][8] Use only non-sparking tools and explosion-proof equipment when handling.[1][5][6][7][8]

Quantitative Data Summary

For the purpose of safe handling and transport for disposal, the following classifications, extrapolated from data for similar compounds, are essential.

PropertyValueSource
UN Number UN3295[7]
Proper Shipping Name Hydrocarbons, liquid, n.o.s.[7]
Hazard Class 3 (Flammable Liquid)[7]
Packing Group III[7]
GHS Hazard Statements H315, H319, H335, H302[2]
Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed.[2]

Detailed Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5] Organic liquids should never be poured down the drain.[4][9]

Step 1: Waste Collection and Segregation

  • Container Selection: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be chemically compatible (e.g., glass or high-density polyethylene).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").

  • Segregation: Do not mix this compound with other waste streams, particularly incompatible chemicals like strong oxidizing agents.[5] Halogenated and non-halogenated organic waste should be kept in separate containers.[3][4][10]

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills: For small spills contained within a fume hood, absorb the liquid with an inert, non-combustible material such as vermiculite or sand.[5] Using non-sparking tools, collect the absorbed material and place it into a sealed, labeled container for disposal.[1][5][7][8]

  • Large Spills: For larger spills, evacuate the area immediately.[5][6] Remove all sources of ignition and ventilate the area.[5][6] Contain the spill if it can be done without risk and follow your institution's emergency response procedures.[5]

Step 3: Storage of Waste

  • Secure Storage: Keep the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area.[1][2][5][6][8] This area should be away from ignition sources and incompatible materials.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of any potential leaks.

Step 4: Final Disposal

  • Professional Disposal: The disposal of this compound must be handled by an approved and licensed hazardous waste disposal company.[1][5][7][8][11]

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal.

Disposal Workflow Diagram

G A Start: Identify this compound for Disposal B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Select & Label a Dedicated Hazardous Waste Container C->D E Carefully Transfer Waste to Container D->E F Securely Seal the Container E->F G Store Container in a Designated, Cool, and Ventilated Area F->G H Contact EHS for Waste Pickup G->H I Document Waste for Disposal H->I J End: Professional Disposal I->J

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3,5-Dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 3,5-Dimethyloctane, ensuring operational safety and regulatory compliance in a laboratory setting.

Hazard Identification and Physicochemical Properties

This compound is a flammable liquid and requires careful handling to mitigate risks.[1] It is classified as a Flammable Liquid, Hazard Class 3. Below is a summary of its key physicochemical properties.

PropertyValue
Molecular Formula C10H22
Molecular Weight 142.28 g/mol [1]
Physical State Liquid[2]
Appearance Colorless liquid[2]
Odor Acrid, pungent[1]
Boiling Point 160 °C
Flash Point 38 °C
Specific Gravity 0.74[2]
Vapor Pressure 3.38 mmHg at 25°C
Solubility Insoluble in water; Soluble in organic solvents.
UN Number 3295[2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory when handling this compound to prevent exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesConforming to EN166 (EU) or NIOSH (US) standards.
Face ShieldTo be worn in addition to goggles if there is a splash hazard.
Skin Protection Chemically Resistant GlovesNitrile rubber gloves are suitable. Inspect for integrity before each use.
Lab CoatFlame-resistant lab coat is required.
ClothingLong pants and closed-toe shoes must be worn.
Respiratory Protection NIOSH-approved RespiratorRequired if working in poorly ventilated areas or if exposure limits are likely to be exceeded. Use a respirator with an organic vapor cartridge.

Operational Plan: Handling and Storage

All handling of this compound must be conducted in a controlled environment, following these procedural steps to minimize risk.

Engineering Controls
  • Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.

  • Equipment: Use only non-sparking tools and explosion-proof equipment. When transferring the material, ensure containers are properly grounded and bonded to prevent static discharge.

Handling Procedure
  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents before starting work.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Dispensing: When transferring this compound, pour slowly and carefully to avoid splashing. For transfers between metal containers, ensure they are bonded and grounded.

  • Heating: Do not use an open flame to heat this compound. Preferred heating methods include steam baths, heating mantles, or oil baths.

  • Post-Handling: Tightly seal the container immediately after use. Clean the work area thoroughly.

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep in a designated flammable liquids storage cabinet.

  • Store away from strong oxidizing agents.

Experimental Protocol: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, a thermometer, and a heating mantle. Ensure all glassware is dry.

  • Sample Preparation: Fill the round-bottom flask to no more than two-thirds of its capacity with the crude this compound. Add boiling chips to promote smooth boiling.

  • Distillation:

    • Begin gentle heating of the sample.

    • Observe the vapor rising through the fractionating column.

    • Monitor the temperature at the top of the column. The temperature should hold steady at the boiling point of the desired fraction.

    • Collect the distillate that comes over at a constant temperature.

  • Fraction Collection: Collect the purified this compound in the receiving flask.

  • Shutdown: Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool before disassembly.

Disposal Plan

Waste containing this compound must be treated as hazardous waste. Adherence to institutional and regulatory guidelines is mandatory.

Waste Characterization
  • EPA Hazardous Waste Code: D001 (Ignitability).[2][3][4] This classification is due to its flashpoint being below 60°C.[2]

Disposal Procedure
  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the contents listed.

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the container is kept closed except when adding waste.

  • Spill Management:

    • Small Spills (within a fume hood): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[5] Using non-sparking tools, collect the absorbed material and place it in a sealed container for hazardous waste disposal.[5] Clean the spill area with a suitable solvent followed by soap and water.[5]

    • Large Spills: Evacuate the immediate area. Remove all ignition sources and ventilate the space. Contain the spill if it can be done without risk and follow your institution's emergency response procedures.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.[5]

Visual Workflow Summaries

cluster_handling Handling Protocol Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Handle and Dispense Handle and Dispense Work in Fume Hood->Handle and Dispense Store Properly Store Properly Handle and Dispense->Store Properly

Caption: High-level workflow for the safe handling of this compound.

cluster_disposal Disposal Protocol Collect Waste Collect Waste Label Container Label Container Collect Waste->Label Container Store in Satellite Area Store in Satellite Area Label Container->Store in Satellite Area Arrange EHS Pickup Arrange EHS Pickup Store in Satellite Area->Arrange EHS Pickup

Caption: Step-by-step process for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyloctane
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyloctane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.